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2-(Methylthio)phenol

Cat. No.: B087076
CAS No.: 1073-29-6
M. Wt: 140.2 g/mol
InChI Key: SOOARYARZPXNAL-UHFFFAOYSA-N
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Description

2-(Methylthio)phenol (CAS 1073-29-6) is a high-purity aryl sulfide compound that serves as a versatile building block in organic synthesis and pharmaceutical research. This chemical, appearing as a colorless to light yellow liquid, is characterized by its bifunctional structure featuring both a phenolic hydroxyl group and a thioether linkage, enabling targeted chemical modifications . A significant application of this compound is its role as a key intermediate in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors . These inhibitors are promising therapeutic agents for treating autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis . The compound also acts as a precursor for pharmaceutical drugs used in treating hypotension and vasodilatation . Beyond pharmaceuticals, it is a valuable starting material in agrochemical research for the preparation of various herbicides and pesticides . The product is offered at a purity of >97.0% (GC) and has a boiling point of 105°C at 22 mmHg and a specific gravity of 1.16 . Handle with care; this compound may cause skin and serious eye irritation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8OS B087076 2-(Methylthio)phenol CAS No. 1073-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylphenol
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InChI

InChI=1S/C7H8OS/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOARYARZPXNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061463
Record name Phenol, 2-(methylthio)-
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Molecular Weight

140.20 g/mol
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Physical Description

liquid
Record name o-(Methylthio)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

218.00 to 219.00 °C. @ 760.00 mm Hg
Record name 2-(Methylthio)phenol
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Density

1.168-1.173
Record name o-(Methylthio)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1073-29-6
Record name 2-(Methylthio)phenol
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Record name o-(Methylthio)phenol
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Record name Phenol, 2-(methylthio)-
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Record name O-(METHYLTHIO)PHENOL
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Record name 2-(Methylthio)phenol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-(Methylthio)phenol CAS number 1073-29-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Methylthio)phenol (CAS 1073-29-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, CAS number 1073-29-6, is an aryl sulfide compound of increasing significance in the pharmaceutical and chemical industries.[1][2] Characterized by a phenol ring substituted with a methylthio group at the ortho position, this bifunctional molecule serves as a versatile building block in organic synthesis.[3][4] Its primary application of interest for drug development lies in its role as a key intermediate for the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors, a promising class of therapeutics for various autoimmune diseases.[3] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, relevant biological pathways, and safety information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct, potent aroma described as meaty, sulfurous, and reminiscent of onion or garlic.[5][6] It is also a known constituent of coffee aroma.[7] Its bifunctional nature, possessing both a hydroxyl group and a thioether linkage, makes it a valuable precursor in complex chemical syntheses.[3][4]

Table 1: General Information and Identifiers

Identifier Value Source
CAS Number 1073-29-6 [8][9]
Molecular Formula C₇H₈OS [5][8][9]
Molecular Weight 140.20 g/mol [2][8]
IUPAC Name 2-(methylsulfanyl)phenol [1]
Synonyms o-(Methylthio)phenol, 2-Hydroxythioanisole, o-Hydroxythioanisole, 2-(Methylmercapto)phenol [2][8][9]
InChI Key SOOARYARZPXNAL-UHFFFAOYSA-N [1][8]

| SMILES | CSc1ccccc1O |[8] |

Table 2: Physical and Chemical Properties

Property Value Conditions Source
Physical Form Liquid 20°C [6]
Appearance Clear, colorless to yellow - [5][6]
Boiling Point 218-219 °C 760 mm Hg [2][5]
105 °C 22 mm Hg [5]
Specific Gravity 1.168 - 1.173 25 °C [5]
Refractive Index 1.575 - 1.584 20 °C [5]
Flash Point 107.78 °C (226 °F) TCC [5]
Vapor Pressure 0.168 mmHg 25 °C (est.) [5]
Water Solubility 4,978 mg/L 25 °C (est.) [5]
logP (o/w) 2.002 - 2.10 Estimated [5]
pKa (Strongest Acidic) 9.22 Predicted [1]

| Storage Temperature | Room Temperature | Sealed, dry, cool, dark place | |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 3: Summary of Available Spectroscopic Data

Technique Data Availability Source
Infrared (IR) Spectroscopy FTIR (Neat), ATR-IR, Vapor Phase IR spectra available. [2][9]
Mass Spectrometry (MS) Electron Ionization (EI) mass spectrum data available. [9]

| Nuclear Magnetic Resonance (NMR) | NMR prediction tools are available for this structure. |[5] |

Applications in Research and Drug Development

While historically used as a flavoring agent in the food industry, the primary focus for researchers is its role as a key chemical intermediate.[2][3][5]

  • Pharmaceutical Synthesis : The compound is a critical starting material for the synthesis of ROR-γ inhibitors.[3] ROR-γ is a nuclear receptor that plays a pivotal role in the differentiation and function of Th17 cells, which are deeply implicated in the pathology of autoimmune diseases like psoriasis, multiple sclerosis, and rheumatoid arthritis.[3] The structure of this compound provides an ideal scaffold for building potent and selective modulators of this receptor.[3]

  • Agrochemical and Materials Science : Its versatile structure allows for its use as a building block in creating complex organic molecules for agrochemicals.[4] The sulfur-containing moiety can act as a chelating agent, forming complexes with metal ions, which has applications in the development of catalysts, dyes, and pigments.[4]

G cluster_input Starting Material cluster_process Synthetic Process cluster_product Active Pharmaceutical Ingredient cluster_application Therapeutic Application A This compound (CAS 1073-29-6) B Multi-step Organic Synthesis A->B Key Intermediate C ROR-γ Inhibitor B->C Yields D Treatment of Autoimmune Diseases C->D Enables

Caption: Role of this compound in drug development.

Signaling Pathway Involvement: ROR-γ

ROR-γ is the key biological target related to the application of this compound derivatives. As a nuclear receptor, it functions as a transcription factor that, upon activation, drives the expression of genes essential for the differentiation of T helper 17 (Th17) cells. A primary gene target is IL17A, which encodes the pro-inflammatory cytokine Interleukin-17A. Inhibitors synthesized from this compound are designed to block the activity of ROR-γ, thereby reducing Th17 cell populations and suppressing the inflammatory cascade.

ROR_pathway cluster_nucleus Cell Nucleus RORg ROR-γ (Nuclear Receptor) DNA DNA (IL-17 Promoter) RORg->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Cytokines IL-17, IL-23, etc. (Pro-inflammatory Cytokines) Transcription->Cytokines Leads to Inhibitor ROR-γ Inhibitor (Derived from This compound) Inhibitor->RORg BLOCKS Th17 Th17 Cell Differentiation & Function Cytokines->Th17 Inflammation Autoimmune Inflammation Th17->Inflammation

Caption: Simplified ROR-γ signaling pathway and point of inhibition.

Experimental Protocols and Synthesis

Synthesis

A reported method for the synthesis of this compound involves the use of a diazonium salt derived from methyl-(2-aminofuryl)-sulfide.[7] While detailed industrial protocols are proprietary, a general laboratory approach would involve the diazotization of an appropriate amino-precursor followed by a Sandmeyer-type reaction or thermal decomposition in the presence of a suitable reagent to install the hydroxyl group.

Quality Control and Analysis

Purity assessment is critical for its use as a pharmaceutical intermediate.[3]

  • Gas Chromatography (GC) : This is the standard method for determining the purity (assay) of this compound, with typical specifications requiring ≥97.0%.[6]

  • Spectroscopic Verification : Techniques such as IR, MS, and NMR are employed to confirm the chemical structure and identify any potential impurities.[2][9]

QC_Workflow start Synthesis & Crude Product purification Purification (e.g., Distillation) start->purification sample Purified Sample purification->sample gc Purity Assay (GC) sample->gc spec Structural ID (IR, MS, NMR) sample->spec pass Release (Meets Spec) gc->pass ≥97.0% fail Reprocess/ Reject gc->fail <97.0% spec->pass Correct Structure spec->fail Impurity Detected

Caption: General experimental workflow for quality control.
Toxicological Assays

  • Genotoxicity : The compound was reported as positive for both cytotoxicity and genotoxicity in the BlueScreen assay, a human cell-based system.[10] However, at current exposure levels from its use as a fragrance ingredient, the total systemic exposure is below the established Threshold of Toxicological Concern (TTC) for genotoxicity.[10]

  • Phototoxicity : In vitro data indicates the material is phototoxic at concentrations of 1% or greater.[10] This is not considered a concern under current declared use levels in consumer products.[10]

Safety and Toxicology

The compound requires careful handling in a laboratory or industrial setting. It is classified as an irritant and is harmful if swallowed.[2][11]

Table 4: GHS Hazard Information

Code Hazard Statement Class Source
GHS07 - Warning
H302 Harmful if swallowed Acute Toxicity, Oral [2]
H315 Causes skin irritation Skin Corrosion/Irritation, Cat. 2 [11]
H319 Causes serious eye irritation Serious Eye Damage/Irritation, Cat. 2 [11]

| - | May cause respiratory irritation | STOT SE, Cat. 3 |[11] |

Standard precautionary measures should be followed, including wearing protective gloves, clothing, and eye protection.[11][12] Work should be conducted in a well-ventilated area or under a fume hood.[11][12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2][13]

Conclusion

This compound (CAS 1073-29-6) is a compound with significant value beyond its traditional use as a flavor and fragrance agent. Its unique bifunctional structure makes it an indispensable building block for advanced organic synthesis, particularly in the pharmaceutical sector. For drug development professionals, its role as a key intermediate in the production of ROR-γ inhibitors highlights its importance in the quest for novel treatments for autoimmune disorders. A thorough understanding of its properties, handling requirements, and biological relevance is essential for its effective and safe utilization in research and development.

References

Spectroscopic Profile of 2-(Methylthio)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylthio)phenol (CAS No. 1073-29-6), a key aromatic compound with applications in various fields of chemical research and development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Chemical Structure and Properties

This compound, also known as o-hydroxythioanisole, is an organosulfur compound with the chemical formula C₇H₈OS. It possesses a phenol ring substituted with a methylthio group at the ortho position.

Key Properties:

  • Molecular Formula: C₇H₈OS

  • Molecular Weight: 140.20 g/mol

  • CAS Number: 1073-29-6

  • Appearance: Colorless to light yellow liquid

  • Boiling Point: 218-219 °C at 760 mmHg[1]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound, presented in a clear and structured format for easy interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.0 - 7.4MultipletAromatic Protons (4H)
~ 5.0 - 6.0SingletPhenolic Hydroxyl (1H)
~ 2.4SingletMethyl Protons (3H)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 155 - 160C-OH (ipso-carbon)
~ 115 - 140Aromatic Carbons
~ 15Methyl Carbon
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum is available through the NIST WebBook.[6]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3600BroadO-H stretch (phenolic)
~ 3000 - 3100MediumAromatic C-H stretch
~ 2850 - 2950WeakAliphatic C-H stretch (methyl)
~ 1580, 1480, 1440Medium-StrongAromatic C=C ring stretch
~ 1250StrongC-O stretch (phenolic)
~ 650 - 750StrongC-S stretch
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern. The mass spectrum is accessible via the NIST WebBook.[6]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityAssignment
140HighMolecular Ion [M]⁺
125Moderate[M - CH₃]⁺
97Moderate[M - CH₃ - CO]⁺ or [M - SCH₃]⁺
69HighFurther fragmentation

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific experimental conditions for the referenced spectra may vary.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.[7][8][9][10][11]

Mass Spectrometry (Electron Ionization - EI)
  • Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).[12][13][14][15][16]

  • This causes the molecules to ionize and fragment.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Elucidation cluster_reporting Reporting Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Comprehensive Spectroscopic Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-(Methylthio)phenol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)phenol, a versatile organosulfur compound with significant applications in the pharmaceutical and flavor industries. This document details its historical discovery, outlines key synthetic methodologies with detailed experimental protocols, and presents its physicochemical and spectroscopic properties in a structured format. A significant focus is placed on its role as a crucial intermediate in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) inhibitors, a promising class of therapeutics for autoimmune diseases.

Introduction

This compound, also known as o-hydroxythioanisole, is an aromatic compound characterized by a phenol ring substituted with a methylthio group at the ortho position. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable thioether linkage, makes it a valuable building block in organic synthesis. While it has found use as a flavor and fragrance agent, its prominence has grown substantially in recent years due to its critical role in the development of novel pharmaceuticals. This guide aims to be an in-depth resource for researchers and professionals working with or interested in the applications of this compound.

Discovery and History

The precise first synthesis of this compound is not definitively documented in a singular "discovery" paper. However, its preparation falls under the broader historical development of synthetic methods for aryl thioethers and thiophenols. One of the foundational methods for converting phenols to thiophenols is the Newman-Kwart rearrangement , first described in detail by Melvin S. Newman and Harold A. Karnes in 1966.[1][2] This reaction provides a general and reliable route to thiophenols from readily available phenols, and it is highly probable that this compound was synthesized and characterized using this methodology or similar early techniques for creating aryl thioethers. The work of Theodor Zincke on the cleavage of disulfides in the early 20th century also laid the groundwork for the synthesis of various organosulfur compounds.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitSource
Molecular FormulaC₇H₈OS[4]
Molecular Weight140.20 g/mol [4]
AppearanceColorless to pale yellow liquid[5]
Boiling Point218-219°C at 760 mmHg[6]
105°C at 22 mmHg[6]
Melting PointNot Available
Density1.168 - 1.173g/cm³ at 25 °C[6]
Refractive Index1.575 - 1.584at 20 °C[6]
Flash Point107.78°C[6]
Water Solubility4978mg/L at 25 °C (estimated)[6]
logP (Octanol/Water Partition Coefficient)2.002(estimated)[6]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

SpectroscopyDataSource
¹H NMR Awaiting definitive experimental data with peak assignments.
¹³C NMR Awaiting definitive experimental data with peak assignments.
Infrared (IR) The IR spectrum of phenol shows a characteristic broad O-H stretch from 3200-3600 cm⁻¹, aromatic C-H stretches from 3000-3100 cm⁻¹, C=C aromatic ring stretches from 1500-1600 cm⁻¹, and a C-O stretch around 1220 cm⁻¹.[7] The spectrum of this compound would exhibit these peaks with additional features corresponding to the C-S and S-CH₃ bonds.[7]
Mass Spectrometry (MS) The NIST WebBook provides mass spectrum data for this compound and its TMS derivative.[4][8][4][8]

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most prominent and versatile method is the Newman-Kwart rearrangement.

The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal, intramolecular reaction that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate.[1] Subsequent hydrolysis of the S-aryl thiocarbamate yields the corresponding thiophenol. This method is a cornerstone for the synthesis of thiophenols from phenols.[1][2]

Newman_Kwart_Workflow phenol Phenol o_aryl_thiocarbamate O-Aryl thiocarbamate phenol->o_aryl_thiocarbamate thiocarbamoyl_chloride N,N-Dimethyl- thiocarbamoyl chloride thiocarbamoyl_chloride->o_aryl_thiocarbamate base Base base->o_aryl_thiocarbamate s_aryl_thiocarbamate S-Aryl thiocarbamate o_aryl_thiocarbamate->s_aryl_thiocarbamate Rearrangement heat Heat (Δ) heat->s_aryl_thiocarbamate thiophenol Thiophenol s_aryl_thiocarbamate->thiophenol hydrolysis Hydrolysis hydrolysis->thiophenol ROR_gamma_pathway cluster_0 Cell Nucleus RORgt RORγt RORE ROR Response Element (on DNA) RORgt->RORE Binds to Transcription Transcription of Pro-inflammatory Genes (e.g., IL-17) RORE->Transcription Initiates Ligand Endogenous Ligand (e.g., Cholesterol Metabolite) Ligand->RORgt Activates Inhibitor RORγ Inhibitor (Inverse Agonist) Inhibitor->RORgt Inhibits RORi_Synthesis_Workflow start This compound step1 Functionalization of Phenolic Hydroxyl start->step1 step2 Modification of the Aromatic Ring step1->step2 step3 Oxidation of Thioether step2->step3 step4 Coupling with Side Chains step3->step4 final RORγ Inhibitor step4->final

References

2-(Methylthio)phenol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)phenol, also known as 2-hydroxythioanisole, is a bifunctional organic compound that has emerged as a crucial intermediate and versatile building block in organic synthesis.[1] With the CAS Registry Number 1073-29-6, this aryl sulfide possesses a unique structure featuring both a nucleophilic hydroxyl group and a modifiable thioether linkage on an aromatic scaffold.[1][2] This distinct combination of reactive sites allows for a wide array of chemical transformations, making it an invaluable tool for constructing complex molecular architectures.

Its utility spans various sectors, including the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2] In the pharmaceutical industry, this compound is particularly noted as a key intermediate in the synthesis of advanced therapeutic agents, such as Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors, which are promising for the treatment of autoimmune diseases like psoriasis and rheumatoid arthritis.[1] The sulfur-containing moiety can also act as a chelating agent for metal ions, finding use in the development of novel catalysts.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its key synthetic applications with detailed experimental protocols, and the strategic logic behind its use as a foundational molecular scaffold.

Physical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid with a characteristic sulfurous odor.[1][3] Its physical and spectroscopic properties are summarized in the tables below, providing essential data for laboratory use and reaction planning.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 1073-29-6[1][4]
Molecular Formula C₇H₈OS[3][4]
Molecular Weight 140.20 g/mol [3][4][5]
Appearance Colorless to pale yellow clear liquid[1][3]
Boiling Point 218-219 °C at 760 mmHg; 105 °C at 22 mmHg[3]
Specific Gravity 1.168 - 1.173 @ 25 °C[3]
Refractive Index 1.575 - 1.584 @ 20 °C[3]
Flash Point 107.78 °C (226.00 °F)[3]
Solubility Soluble in alcohol; Water solubility 4978 mg/L @ 25 °C (est.)[3]

Table 2: Spectroscopic Data of this compound

SpectroscopyCharacteristic FeaturesReference(s)
¹H NMR Aromatic protons (δ ~7-8 ppm); Phenolic OH (broad, δ 3-8 ppm); S-CH₃ (singlet)[6]
¹³C NMR Aromatic carbons; C-OH; S-CH₃[6]
IR Spectroscopy Broad O-H stretch (~3500 cm⁻¹); C-O stretch; Aromatic C=C bands (1500-1600 cm⁻¹)[4][6][7]
Mass Spectrometry Molecular ion peak (M+); Characteristic fragmentation patterns including loss of CO (M-28) and HCO (M-29)[4][7]

Core Synthetic Applications and Workflows

The synthetic versatility of this compound stems from the selective reactivity of its hydroxyl group, methylthio group, and the aromatic ring. This allows for a logical, stepwise construction of more complex molecules.

G cluster_start Starting Material cluster_reactions Primary Transformations cluster_products Intermediate Scaffolds cluster_final Advanced Synthesis start This compound r_oh Reaction at -OH Group start->r_oh Alkylation, Acylation, Cyclization r_sme Reaction at -SMe Group start->r_sme Oxidation, Demethylation r_ring Reaction at Aromatic Ring start->r_ring Electrophilic Substitution, Coupling p_ether O-Alkylated/ O-Acylated Products r_oh->p_ether p_sulfoxide Sulfoxides/ Sulfones r_sme->p_sulfoxide p_thiol Thiophenols r_sme->p_thiol p_ringsub Ring-Substituted Products r_ring->p_ringsub final Complex Molecules (e.g., Heterocycles, APIs) p_ether->final p_sulfoxide->final p_thiol->final p_ringsub->final

Caption: General synthetic workflow using this compound.

Reactions at the Methylthio Group

The thioether moiety is a key functional handle, allowing for oxidation to sulfoxides and sulfones or demethylation to the corresponding thiophenol.

Oxidation to Sulfoxide and Sulfone

The oxidation of the methylthio group is a critical transformation, as sulfoxides and sulfones are important functional groups in many biologically active compounds.[8] This oxidation can be performed selectively to yield either the sulfoxide or the sulfone by choosing the appropriate oxidant and stoichiometry.

G cluster_reactants cluster_products A This compound B 2-(Methylsulfinyl)phenol (Sulfoxide) A->B  [O] (e.g., NaIO₄, H₂O₂) ~1 equiv. C 2-(Methylsulfonyl)phenol (Sulfone) B->C  [O] (e.g., Oxone®, H₂O₂) >2 equiv.

Caption: Oxidation pathway of the methylthio group.

This protocol describes the selective oxidation of the methylthio group to a sulfoxide using sodium periodate.

Materials:

  • This compound

  • Sodium periodate (NaIO₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1 mmol, 140.2 mg) in methanol (10 mL) in a round-bottom flask.[8]

  • In a separate container, prepare a solution of sodium periodate (1.1 mmol, 235.3 mg) in water (3-5 mL).[8]

  • Add the aqueous sodium periodate solution dropwise to the stirred methanolic solution of the substrate at room temperature.[8]

  • Stir the reaction mixture at room temperature. The reaction is often accompanied by the formation of a white precipitate (sodium iodate).[8]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the reaction mixture to remove the insoluble salts.[8]

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude sulfoxide, which can be purified by column chromatography.

Demethylation to 2-Mercaptophenol

The removal of the methyl group to unmask the thiophenol (mercaptan) is a valuable transformation, as thiols are highly useful nucleophiles and precursors for other sulfur-containing functional groups. This can be achieved using various reagents, with aluminum chloride (AlCl₃) being effective for demethylating aryl methyl ethers, especially those with ortho-coordinating groups.[9]

G cluster_reactants cluster_products A This compound B 2-Mercaptophenol (Thiophenol) A->B  Demethylating Agent (e.g., AlCl₃, HBr)

Caption: Demethylation of this compound.

This protocol provides a general method for the demethylation of an ortho-substituted aryl methyl ether using aluminum chloride.[9]

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (1N)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere apparatus

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 140.2 mg) in dry DCM (5 mL) under a nitrogen atmosphere, add anhydrous AlCl₃ (1.5 mmol, 200 mg) in one portion at -5 °C (ice-salt bath).[9]

  • Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1N HCl (10 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-mercaptophenol.

Reactions at the Hydroxyl Group: Synthesis of Benzofurans

The phenolic hydroxyl group serves as an excellent nucleophile and a directing group for cyclization reactions. A prominent application is in the synthesis of the benzofuran core, a privileged scaffold found in numerous natural products and pharmaceutical compounds.[10][11] One common strategy involves the O-alkylation of the phenol with an α-haloketone followed by intramolecular cyclization.[12]

G A This compound C O-Alkylated Intermediate A->C Base (e.g., K₂CO₃) B α-Haloketone (e.g., 2-chloro-cyclohexanone) B->C D Methylthio-Substituted Benzofuran Derivative C->D Acid Catalyst (e.g., TiCl₄) Intramolecular Cyclodehydration

References

The Pivotal Role of 2-(Methylthio)phenol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)phenol, a seemingly simple aromatic compound, has emerged as a crucial building block in the synthesis of complex and potent therapeutic agents. Its unique bifunctional nature, possessing both a hydroxyl and a thioether group, offers medicinal chemists a versatile scaffold for the development of novel drugs targeting a range of diseases, from autoimmune disorders to cancer. This technical guide provides an in-depth analysis of the current and potential applications of this compound in medicinal chemistry. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Chemical Versatility of this compound

This compound (CAS 1073-29-6) is an aryl sulfide characterized by a hydroxyl group and a methylthio ether linkage on a benzene ring. This structure provides two reactive sites for chemical modification, making it a valuable intermediate in organic synthesis. While it has applications in the flavor and fragrance industry, its true potential lies in its utility as a scaffold for creating potent and selective bioactive molecules. The presence of the sulfur atom and the phenolic hydroxyl group allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery.

Key Therapeutic Applications

The primary medicinal chemistry applications of this compound and its derivatives are centered on two main areas: the development of inhibitors for Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) for autoimmune diseases and the exploration of its derivatives as potential anticancer agents.

RORγ Inhibitors for Autoimmune Diseases

A significant application of this compound is its use as a key intermediate in the synthesis of RORγ inhibitors. RORγ is a nuclear receptor that plays a critical role in the differentiation and function of Th17 cells, a subset of T helper cells that are major drivers of inflammation in numerous autoimmune diseases. By inhibiting RORγ, the production of pro-inflammatory cytokines such as IL-17 is suppressed, offering a promising therapeutic strategy for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis. The structural framework of this compound provides an excellent starting point for the synthesis of potent and selective RORγ modulators.

Anticancer Potential of Phenolic Derivatives

Phenolic compounds, in general, are known to possess a wide range of biological activities, including anticancer properties.[1] While direct anticancer activity of this compound is not extensively documented, its derivatives have been investigated for their cytotoxic effects. For instance, a tetrahydroquinoline derivative of phenol has shown a strong inhibitory response against human osteosarcoma cells, inducing cell death through apoptosis. This highlights the potential of the phenol scaffold, and by extension, derivatives of this compound, in the development of new cancer therapeutics.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data for derivatives that can be synthesized using this compound as a starting material or that share a similar phenolic core structure. It is important to note that these are not direct activities of this compound itself but of more complex molecules.

Compound Class Target Cell Line Activity (IC50) Reference
Tetrahydroquinoline Phenol DerivativeApoptosis InductionHuman Osteosarcoma (U2OS)50.5 ± 3.8 µM
Thiazole Hybrid of PhenylthiosemicarbazonePI3KαOvarian Cancer (OVCAR-4)1.569 ± 0.06 μM[2]
Marine-Derived Bromophenol DerivativesAntiproliferativeVarious Cancer Cell LinesnM to µM range[1][3]

Experimental Protocols

Synthesis of Substituted Phenol Derivatives

This protocol is a general method for the synthesis of substituted phenols using a [4+2] cycloaromatization reaction, which can be adapted for derivatives of this compound.

Reaction Principle: A base-induced cascade reaction where an active methylene ketone is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic four-carbon synthon. Subsequent intramolecular cyclization and aromatization lead to the formation of the substituted phenol.

Materials:

  • Active methylene ketone (e.g., a derivative of this compound)

  • 4,4-bis(methylthio)but-3-en-2-one (four-carbon synthon)

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in dry THF at 0°C.

  • Add a solution of the active methylene ketone (1 equivalent) in dry THF dropwise to the sodium hydride suspension.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 4,4-bis(methylthio)but-3-en-2-one (1.1 equivalents) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

RORγ Inhibition Assay (Cell-Based Reporter Assay)

This protocol describes a common method to assess the inhibitory activity of compounds against RORγ.

Principle: A cell line is engineered to express a fusion protein of the RORγ ligand-binding domain (LBD) and a DNA-binding domain (e.g., Gal4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DNA-binding domain. Inhibition of RORγ activity by a test compound leads to a decrease in the reporter gene expression, which can be quantified.

Procedure:

  • Transfect host cells (e.g., HEK293T) with an expression vector for the RORγ-LBD fusion protein and a reporter plasmid.

  • Seed the transfected cells into 96-well plates.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plates for 24-48 hours.

  • Measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Calculate the percent inhibition of RORγ activity for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

RORγ Signaling in Th17 Cell Differentiation

This compound derivatives that inhibit RORγ interfere with the signaling cascade that leads to the differentiation of pro-inflammatory Th17 cells. The following diagram illustrates a simplified RORγ signaling pathway.

ROR_gamma_Signaling TGFb TGF-β NaiveTCell Naive T Cell TGFb->NaiveTCell IL6 IL-6 IL6->NaiveTCell STAT3 STAT3 NaiveTCell->STAT3 activate pSTAT3 pSTAT3 STAT3->pSTAT3 phosphorylate RORgt RORγt (Target for Inhibition) pSTAT3->RORgt induce expression Th17Cell Th17 Cell RORgt->Th17Cell drives differentiation IL17 IL-17 Th17Cell->IL17 produces Inflammation Inflammation IL17->Inflammation promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->RORgt inhibits

Caption: RORγ signaling pathway in Th17 cell differentiation and its inhibition.

Intrinsic Apoptosis Pathway

Derivatives of phenolic compounds can induce apoptosis, a form of programmed cell death, in cancer cells. The intrinsic pathway is a common mechanism.

Intrinsic_Apoptosis CellStress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 family (Bax/Bak activation) CellStress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion acts on CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes PhenolDerivative Phenol Derivative (Inducer) PhenolDerivative->CellStress induces

Caption: Simplified intrinsic apoptosis pathway induced by cellular stress.

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its primary current application lies in the synthesis of RORγ inhibitors for the treatment of autoimmune diseases. Furthermore, the broader class of phenol derivatives shows promise in the development of novel anticancer agents. While direct and extensive biological activity data for this compound itself is limited, its utility as a synthetic intermediate is well-established. Future research should focus on synthesizing and screening simpler derivatives of this compound to explore their own potential bioactivities. The development of more efficient and diverse synthetic routes utilizing this scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents. Quantitative structure-activity relationship (QSAR) studies on a broader range of this compound derivatives could also provide valuable insights for the rational design of more potent and selective drug candidates.

References

2-(Methylthio)phenol: A Core Intermediate in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)phenol, a versatile organosulfur compound, has emerged as a critical building block in the synthesis of advanced therapeutic agents. Its unique bifunctional nature, possessing both a hydroxyl and a methylthio group, allows for targeted chemical modifications, making it an invaluable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its pivotal role in the development of Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inhibitors for the treatment of autoimmune diseases. Detailed experimental protocols, quantitative data, and visualizations of key synthetic and signaling pathways are presented to support researchers and professionals in the field of drug discovery and development.

Introduction to this compound

This compound (CAS No: 1073-29-6) is an aryl sulfide that is increasingly recognized for its utility as a key intermediate in pharmaceutical synthesis. While it has applications in the flavor and fragrance industry, its true value in the pharmaceutical sector lies in its reactive functional groups that serve as a scaffold for building potent and selective therapeutic agents.[1] This is particularly evident in its application for synthesizing inhibitors of RORγt, a nuclear receptor that is a key regulator of the immune system.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₈OS[2]
Molecular Weight 140.20 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 218-219 °C at 760 mmHg[3]
Purity (typical) ≥98%[2]
Storage Temperature 4°C[2]
SMILES CSc1ccccc1O[2]
InChI Key SOOARYARZPXNAL-UHFFFAOYSA-N[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the methylation of 2-mercaptophenol being a common and efficient method. The following protocol is a representative example of this transformation.

Experimental Protocol: Methylation of 2-Mercaptophenol

Reaction Scheme:

HO-C₆H₄-SCH₃ + Br-CH₂-C₆H₄-CN → CH₃S-C₆H₄-O-CH₂-C₆H₄-CN + HBr

Synthetic workflow for a RORγt inhibitor.

RORγt Signaling Pathway and Mechanism of Action

RORγt inhibitors exert their therapeutic effect by modulating the RORγt signaling pathway, which is central to the differentiation and function of Th17 cells.

Th17 Cell Differentiation Pathway

The differentiation of naïve T cells into Th17 cells is a complex process initiated by cytokines such as TGF-β and IL-6. This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then acts as a master transcriptional regulator, driving the expression of genes encoding pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.

G cluster_0 Extracellular cluster_1 Intracellular Signaling Naive T Cell Naive T Cell TGF-beta TGF-beta STAT3 STAT3 TGF-beta->STAT3 Activates IL-6 IL-6 IL-6->STAT3 Activates RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA Induces transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation IL-17_mRNA IL-17 mRNA RORgt_Protein->IL-17_mRNA Induces transcription IL-17_Protein IL-17 Protein IL-17_mRNA->IL-17_Protein Translation Inflammation Inflammation IL-17_Protein->Inflammation Promotes

Simplified Th17 cell differentiation pathway.

Mechanism of RORγt Inhibitors

RORγt inhibitors, synthesized using intermediates like this compound, are designed to bind to the ligand-binding domain of the RORγt protein. This binding event prevents the recruitment of coactivator proteins necessary for transcriptional activation. As a result, the expression of RORγt target genes, including those for pro-inflammatory cytokines, is suppressed.

G cluster_0 Inhibition Mechanism cluster_1 Transcriptional Regulation RORgt_Inhibitor RORγt Inhibitor RORgt_Protein RORγt Protein RORgt_Inhibitor->RORgt_Protein Binds to Coactivator Coactivator RORgt_Protein->Coactivator Blocks binding of DNA DNA RORgt_Protein->DNA Binds to RORE Gene_Expression IL-17 Gene Expression

Mechanism of RORγt inhibition.

Conclusion

This compound has proven to be a highly valuable and versatile intermediate in the pharmaceutical industry. Its structural features provide an excellent starting point for the synthesis of complex molecules, most notably RORγt inhibitors. The development of these inhibitors represents a significant advancement in the treatment of Th17-mediated autoimmune diseases. This guide has provided a detailed overview of the synthesis, properties, and applications of this compound, along with insights into the mechanism of action of the pharmaceuticals derived from it. As research into autoimmune diseases continues, the importance of key intermediates like this compound in enabling the discovery of novel therapeutics is expected to grow.

References

Understanding the reactivity of the thioether and hydroxyl groups in 2-(Methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the thioether and hydroxyl functional groups in 2-(methylthio)phenol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile building block in organic synthesis. This document details the physicochemical properties, reactivity, and key transformations of this compound, with a focus on providing quantitative data and detailed experimental protocols for its principal reactions. The guide also includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound is an aryl sulfide featuring both a hydroxyl and a thioether functional group, making it a bifunctional molecule with a rich and diverse reactivity profile.[1] This unique structural combination allows for a wide range of chemical modifications, establishing this compound as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] A notable application is its use as a precursor in the development of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors, which are promising therapeutic agents for various inflammatory and autoimmune diseases.[1]

This guide will delve into the distinct reactivity of the thioether and hydroxyl moieties, providing a detailed examination of key transformations including oxidation of the thioether group and electrophilic substitution on the aromatic ring.

Physicochemical and Reactivity Data

A thorough understanding of the physicochemical properties of this compound and its derivatives is essential for predicting its reactivity and for the development of robust synthetic protocols. The following table summarizes key quantitative data for this compound and its oxidized forms, 2-(methylsulfinyl)phenol and 2-(methylsulfonyl)phenol.

PropertyThis compound2-(Methylsulfinyl)phenol2-(Methylsulfonyl)phenol
CAS Number 1073-29-61074-02-827489-33-4
Molecular Formula C₇H₈OSC₇H₈O₂SC₇H₈O₃S
Molecular Weight 140.20 g/mol [2]156.20 g/mol [3]172.20 g/mol [4]
Boiling Point 105 °C @ 22 mmHg[5]--
Melting Point -118-122 °C[1]-
pKa (Predicted) 9.22[3]--
logP 2.1141[6]1.1296[3]-
Topological Polar Surface Area (TPSA) 20.23 Ų[6]37.3 Ų[3]-

Reactivity of the Thioether Group

The sulfur atom of the thioether group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physicochemical characteristics.[7]

Oxidation to Sulfoxide and Sulfone

The selective oxidation of the thioether to a sulfoxide or its further oxidation to a sulfone are common and important transformations. The choice of oxidizing agent and reaction conditions determines the final product.

Diagram of Thioether Oxidation Pathway

Oxidation_Pathway Thioether This compound Sulfoxide 2-(Methylsulfinyl)phenol Thioether->Sulfoxide [O] Sulfone 2-(Methylsulfonyl)phenol Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of the thioether group.

Experimental Protocols:

  • Selective Oxidation to 2-(Methylsulfinyl)phenol (Sulfoxide): A common method for the selective oxidation of sulfides to sulfoxides involves the use of one equivalent of an oxidizing agent such as sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.[8]

    • Using Sodium Periodate: To a solution of this compound (1 mmol) in a suitable solvent such as methanol, a solution of sodium periodate (1.1 equivalents) in water is added at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, the solvent is removed under reduced pressure, and the product is extracted with an organic solvent.[7]

  • Oxidation to 2-(Methylsulfonyl)phenol (Sulfone): The oxidation to the sulfone requires stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent.

    • Using Sodium Periodate: To a solution of 4-(methylthio)phenol (0.05 mol) in 30% aqueous methanol at 0°C, a solution of sodium periodate (1 equivalent) is added. After stirring, water is added, and the precipitate is removed. The filtrate is cooled, and further portions of sodium periodate (1 equivalent and then 0.5 equivalents) are added over an extended period. The final product is isolated by extraction and purified by column chromatography. A yield of 32% has been reported for the synthesis of 4-(methylsulfonyl)phenol using this method.[9]

    • Using Oxone®: Oxone® (potassium peroxymonosulfate), typically used in a biphasic solvent system, is an effective reagent for the oxidation of sulfides to sulfones.[8] To a solution of the sulfide (1 mmol) in a mixture of acetonitrile and water, Oxone® (>2.2 equivalents) is added. The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then extracted with an organic solvent.[7]

Workflow for Thioether Oxidation

Oxidation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start This compound Reagents Oxidizing Agent (e.g., NaIO4, Oxone®) Solvent Reaction_Vessel Stirring at Controlled Temperature Reagents->Reaction_Vessel Workup Quenching Extraction Reaction_Vessel->Workup Purification Column Chromatography (if necessary) Workup->Purification Product 2-(Methylsulfinyl)phenol or 2-(Methylsulfonyl)phenol Purification->Product

Caption: General experimental workflow for thioether oxidation.

Reactivity of the Hydroxyl Group and Aromatic Ring

The hydroxyl group of this compound is a powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions.[10] The electron-donating nature of the hydroxyl group increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[11]

Acidity and O-Alkylation

The hydroxyl group is weakly acidic, with a predicted pKa of 9.22.[3] Deprotonation with a suitable base generates the corresponding phenoxide, which is a potent nucleophile. This allows for O-alkylation reactions to introduce various substituents on the oxygen atom.

Experimental Protocol for O-Alkylation (General):

  • Williamson Ether Synthesis: The phenoxide, generated by treating this compound with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone to yield the corresponding O-alkylated product.[6]

Electrophilic Aromatic Substitution

The high reactivity of the phenol ring towards electrophiles necessitates careful control of reaction conditions to avoid polysubstitution and oxidative side reactions.[12]

Diagram of Electrophilic Aromatic Substitution Regioselectivity

EAS_Regioselectivity Molecule This compound Ortho1 ortho Molecule->Ortho1 E+ Para para Molecule->Para E+ Ortho2 ortho Molecule->Ortho2 E+

Caption: Favored positions for electrophilic attack.

Experimental Protocols:

  • Bromination: The bromination of phenols can be achieved using reagents like N-bromosuccinimide (NBS) or bromine water. The reaction conditions can be tuned to favor mono- or poly-bromination.[10][13]

    • Mono-ortho-bromination: To a solution of a para-substituted phenol (~10 mmol) and p-toluenesulfonic acid (10 mol%) in methanol, a solution of NBS (1 equivalent) in methanol is added dropwise. The reaction is typically rapid, and the product can be isolated after removal of the solvent and purification by column chromatography. Yields greater than 86% have been reported for various phenol substrates.[13]

  • Nitration: Nitration of phenols can be achieved with dilute or concentrated nitric acid. Due to the activating nature of the hydroxyl group, the reaction can proceed under mild conditions. However, strong nitrating conditions can lead to oxidation and the formation of tarry byproducts.[10]

    • General Procedure: Phenol is treated with dilute nitric acid at a low temperature to yield a mixture of ortho- and para-nitrophenols.[10] For more controlled nitration, alternative nitrating agents or protective group strategies may be employed.

Conclusion

This compound is a molecule of significant interest in synthetic chemistry due to the distinct and tunable reactivity of its thioether and hydroxyl functional groups. The thioether moiety can be selectively oxidized to the corresponding sulfoxide or sulfone, while the electron-rich aromatic ring, activated by the hydroxyl group, readily undergoes electrophilic substitution at the ortho and para positions. This guide has provided a detailed overview of these key transformations, including quantitative data and adaptable experimental protocols. A thorough understanding of the principles outlined herein will empower researchers to effectively utilize this compound as a versatile building block in the design and synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science.

References

Methodological & Application

Application Notes: Synthesis and Evaluation of ROR-gamma Inhibitors Utilizing 2-(Methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) inhibitors, with a focus on leveraging 2-(methylthio)phenol as a key synthetic intermediate. RORγ is a critical transcription factor in the differentiation and function of Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases. Consequently, the development of potent and selective RORγ inhibitors is a significant focus of contemporary drug discovery. These notes outline a plausible synthetic strategy, detailed experimental protocols for synthesis and characterization, and methods for evaluating the biological activity of the resulting compounds.

Introduction

The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), and its isoform RORγt, are master regulators of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. Dysregulation of the Th17 pathway is a hallmark of several autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and multiple sclerosis. As such, RORγ has emerged as a promising therapeutic target for the development of novel immunomodulatory agents.

Recent advances in medicinal chemistry have led to the discovery of various small molecule RORγ inhibitors. A notable class of these inhibitors is based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. This document specifically explores the use of this compound as a versatile starting material for the synthesis of such inhibitors.[1] The unique bifunctional nature of this compound, possessing both a hydroxyl and a thioether group, provides a valuable platform for constructing complex molecular architectures necessary for potent RORγ inhibition.[1]

ROR-gamma Signaling Pathway

RORγ, upon activation by endogenous ligands such as certain oxysterols, binds to ROR Response Elements (ROREs) in the promoter regions of target genes. This binding event recruits coactivators, leading to the transcription of genes essential for Th17 cell differentiation and function. Key downstream targets include the genes encoding for IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R). RORγ inhibitors function by binding to the ligand-binding domain of the receptor, preventing the conformational changes required for coactivator recruitment and thereby repressing gene transcription.

ROR_gamma_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-23R IL-23R IL-6R IL-6R STAT3 STAT3 IL-6R->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORg RORγ pSTAT3->RORg Induces Expression RORE RORE RORg->RORE Inhibitor Inhibitor Inhibitor->RORg IL-17_Gene IL-17A/F Gene RORE->IL-17_Gene Activates IL-22_Gene IL-22 Gene RORE->IL-22_Gene Activates IL-23R_Gene IL-23R Gene RORE->IL-23R_Gene Activates IL-23 IL-23 IL-23->IL-23R IL-6 IL-6 IL-6->IL-6R TGFb TGFb TGFb->STAT3

Figure 1: Simplified ROR-gamma signaling pathway in Th17 cells.

Synthetic Workflow and Protocols

The proposed synthetic strategy centers on the construction of a 2,3-disubstituted 4,5,6,7-tetrahydrobenzo[b]thiophene core, a key pharmacophore for RORγ inhibition.

Synthesis_Workflow A This compound B Cyclohexanone Derivative A->B Multi-step Conversion (e.g., Hydrogenation, Oxidation) C Gewald Reaction Intermediate (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene) B->C Gewald Reaction D Amide Coupling C->D Acylation/Amidation E Final RORγ Inhibitor D->E Further Modification (optional)

Figure 2: General synthetic workflow for ROR-gamma inhibitors.

Synthesis of the Tetrahydrobenzo[b]thiophene Core

The core scaffold can be efficiently synthesized via the Gewald reaction, a multicomponent condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[2]

Protocol: Gewald Reaction for 2-amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Reaction Setup: To a solution of cyclohexanone (1.0 eq), benzyl 2-cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a suitable base (e.g., morpholine or triethylamine, 0.2 eq).

  • Reaction Conditions: Stir the mixture at 50-60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water and a minimal amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

Amide Coupling to Introduce Side Chains

The 2-amino group of the tetrahydrobenzo[b]thiophene core serves as a handle for introducing various side chains to optimize potency and pharmacokinetic properties.

Protocol: Synthesis of N-(3-(Benzylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 eq) and 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Coupling Agents: Add a peptide coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Biological Evaluation Protocols

The inhibitory activity of the synthesized compounds against RORγ can be assessed using a variety of in vitro assays.

RORγ Reporter Gene Assay

This assay measures the ability of a compound to inhibit RORγ-mediated transcription.

Protocol:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293T or Jurkat) co-transfected with a plasmid encoding a GAL4-RORγ ligand-binding domain (LBD) fusion protein and a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Plate the cells in a 96-well plate and treat with serial dilutions of the test compounds. Include a known RORγ inverse agonist (e.g., Ursolic Acid) as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

  • Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of RORγ activity for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay directly measures the binding of an inhibitor to the RORγ LBD and its ability to displace a coactivator peptide.

Protocol:

  • Reagents: Use a purified, tagged (e.g., GST- or His-tagged) RORγ LBD, a fluorescently labeled coactivator peptide (e.g., a derivative of SRC1 or RIP140), and a lanthanide-labeled antibody specific for the tag on the LBD.

  • Assay Setup: In a 384-well plate, incubate the RORγ LBD with the test compound for a pre-determined time.

  • Addition of Detection Reagents: Add the mixture of the fluorescently labeled coactivator peptide and the lanthanide-labeled antibody.

  • Incubation: Incubate for 1-2 hours at room temperature to allow for binding equilibrium.

  • Measurement: Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of coactivator peptide bound to the LBD.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the coactivator peptide.

Human Th17 Cell Differentiation Assay

This cell-based assay evaluates the effect of the inhibitors on the differentiation of primary human T cells into Th17 cells.

Protocol:

  • Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Th17 Polarization: Culture the naïve CD4+ T cells under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cytokine cocktail of TGF-β, IL-6, IL-1β, and IL-23.

  • Compound Treatment: Add serial dilutions of the test compounds at the beginning of the culture period.

  • Culture: Culture the cells for 3-5 days.

  • Analysis of Cytokine Production: Collect the cell culture supernatants and measure the concentration of IL-17A and other relevant cytokines (e.g., IL-17F, IL-22) by ELISA or a multiplex bead-based assay.

  • Flow Cytometry: For a more detailed analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. Then, perform intracellular staining for IL-17A and the transcription factor RORγt and analyze by flow cytometry.

  • Data Analysis: Determine the IC50 values for the inhibition of IL-17A production.

Quantitative Data Summary

The following tables summarize representative data for a series of 4,5,6,7-tetrahydrobenzo[b]thiophene-based RORγ inhibitors.

Table 1: In Vitro Potency of RORγ Inhibitors

Compound IDTR-FRET IC50 (nM)GAL4-RORγ Reporter Assay IC50 (nM)
Compound 2 0.5 - 50.75
Compound 3 0.5 - 52.19
Compound 10 0.5 - 50.82
Compound 13 0.5 - 51.61
Ursolic Acid Not Reported99.92

Data adapted from J. Med. Chem. 2023, 66, 11, 7355–7373.[3]

Table 2: Inhibition of IL-17A Production in Human PBMCs

Compound ID% Reduction in IL-17A+ Cells
Compound 2 40 - 60%
Compound 3 ~30%
Compound 9 40 - 60%
Compound 10 40 - 60%
Compound 13 40 - 60%
Compound 14 40 - 60%

Data interpreted from graphical representations in J. Med. Chem. 2023, 66, 11, 7355–7373.

Conclusion

The synthetic route and protocols detailed herein provide a comprehensive framework for the development and evaluation of novel RORγ inhibitors derived from this compound. The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold represents a promising starting point for the design of potent and selective modulators of the Th17 pathway. The described biological assays are essential for characterizing the activity of these compounds and guiding further optimization efforts in the pursuit of new therapeutics for autoimmune diseases.

References

Application Notes and Protocols for the O-Alkylation of 2-(Methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the O-alkylation of 2-(methylthio)phenol, a key transformation in the synthesis of various chemical intermediates. The primary method described is the Williamson ether synthesis, which involves the reaction of this compound with an alkyl halide in the presence of a base. This application note includes a general reaction principle, a detailed experimental protocol, and a summary of reaction parameters for different alkylating agents. Additionally, a visual workflow and reaction scheme are provided to facilitate understanding and execution of the protocol.

Introduction

The alkylation of phenols is a fundamental reaction in organic synthesis, leading to the formation of aryl ethers. These products are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. This compound and its O-alkylated derivatives are of particular interest due to their potential biological activity and utility as building blocks in medicinal chemistry. The Williamson ether synthesis is a reliable and widely used method for the O-alkylation of phenols, offering good yields and broad substrate scope.[1][2] This protocol outlines a general and efficient procedure for this transformation.

Reaction Principle

The O-alkylation of this compound via the Williamson ether synthesis proceeds through a nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the acidic phenolic hydroxyl group of this compound, forming a more nucleophilic phenoxide anion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the desired ether product.[1][3] The choice of base, solvent, and reaction temperature can influence the reaction rate and selectivity between O-alkylation and potential C-alkylation.[3]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the O-alkylation of phenols with various alkyl halides, based on established literature procedures. These conditions are applicable to this compound, although minor optimization may be required for specific substrates.

Alkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃ (1.5)AcetoneReflux6-12>90
Ethyl BromideK₂CO₃ (1.5)DMF804-885-95
Benzyl BromideK₂CO₃ (1.5)DMF903-6~90[4]
Propargyl BromideNaH (1.2)THF25-502-480-90
Allyl BromideK₂CO₃ (1.5)Acetonitrile603-5>90

Experimental Protocols

General Protocol for the O-Alkylation of this compound

This protocol describes the benzylation of this compound as a representative example. The procedure can be adapted for other primary alkyl halides.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Addition of Base: Add finely powdered anhydrous potassium carbonate (1.5 equiv.) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equiv.) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature with stirring.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with deionized water.

    • Separate the organic layer and wash it sequentially with 1 M NaOH solution, water, and finally with brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield the pure O-alkylated product.

Mandatory Visualization

G Experimental Workflow for the Alkylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, K₂CO₃, and DMF in a flask B Add Alkyl Halide (e.g., Benzyl Bromide) A->B Stir C Heat reaction mixture (e.g., 90°C) B->C D Monitor reaction progress (TLC/GC-MS) C->D E Cool to room temperature D->E Upon completion F Extract with Ethyl Acetate and wash with H₂O, NaOH, Brine E->F G Dry organic layer (e.g., MgSO₄) F->G H Concentrate under reduced pressure G->H I Column Chromatography or Vacuum Distillation H->I J Characterize pure product (NMR, MS, etc.) I->J

Caption: Workflow for the alkylation of this compound.

G Reaction Scheme for the Alkylation of this compound cluster_reactants cluster_intermediate cluster_products phenol This compound phenoxide 2-(Methylthio)phenoxide (Intermediate) phenol->phenoxide + Base (e.g., K₂CO₃) - H₂O, CO₂ alkyl_halide Alkyl Halide (R-X) ether 2-(Alkyloxy)-1-(methylthio)benzene phenoxide->ether + R-X (Sₙ2) salt KX

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Safety Information

  • This compound: Handle with care, as it may be harmful if swallowed or in contact with skin.

  • Alkyl Halides (e.g., Benzyl Bromide): Many alkylating agents are lachrymators and are toxic. Handle them in a well-ventilated fume hood.

  • Bases (e.g., K₂CO₃): Can be irritating to the skin and eyes.

  • Solvents (e.g., DMF): Dimethylformamide is a skin and eye irritant and can be absorbed through the skin.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application of 2-(Methylthio)phenol Derivatives in the Synthesis of Carbamate Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(Methylthio)phenol and its structural analogs are versatile chemical intermediates utilized in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The presence of both a hydroxyl and a methylthio group provides multiple reaction sites for building complex molecular architectures. In the field of agrochemicals, these phenol derivatives are precursors to potent pesticides, particularly carbamate insecticides. Carbamates are a major class of pesticides that act by inhibiting the critical enzyme acetylcholinesterase in insects, leading to nervous system disruption and eventual death.[2][3] This application note details the synthesis of a representative pesticidal carbamate, o-(((Methylthio)methyl)thio)phenyl N-methylcarbamate, based on methodologies described in patent literature for analogous compounds.[4]

Featured Agrochemical: Phenyl Carbamate Insecticides

A class of compounds known as (((alkylthio)alkyl)thio)phenyl carbamates are effective pesticides for controlling a wide range of insect pests as well as certain plant pathogenic fungi and bacteria.[4] A representative compound from this class, o-(((Methylthio)methyl)thio)phenyl N-methylcarbamate, demonstrates the core structure derived from a (methylthio)phenol motif.

Synthesis Pathway

The synthesis of the target carbamate insecticide is a two-step process. The first step involves the preparation of a key intermediate, 2-(((methylthio)methyl)thio)phenol, via a nucleophilic substitution reaction. The second step is the conversion of this phenolic intermediate into the final N-methylcarbamate product.

Step 1: Synthesis of 2-(((Methylthio)methyl)thio)phenol (Intermediate)

The synthesis begins not with this compound itself, but with the closely related 2-mercaptophenol. The hydroxyl group of 2-mercaptophenol is first protected, typically as a methoxymethyl (MOM) ether, to prevent it from reacting in the subsequent step. The resulting protected thiophenol then undergoes a Williamson-ether-type synthesis with chloromethyl methyl sulfide to introduce the methylthiomethylthio side chain. Finally, deprotection of the MOM group yields the desired phenolic intermediate.

Step 2: Synthesis of o-(((Methylthio)methyl)thio)phenyl N-methylcarbamate (Final Product)

The phenolic intermediate is then converted to the final carbamate insecticide. This is achieved by reacting the phenol with methyl isocyanate in the presence of a base catalyst. The hydroxyl group of the phenol attacks the electrophilic carbon of the isocyanate, forming the carbamate linkage.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Carbamate Formation A 2-Mercaptophenol B Protection (e.g., MOM-Cl) A->B C Protected Thiophenol B->C E Nucleophilic Substitution C->E D Chloromethyl methyl sulfide (ClCH2SCH3) D->E F Protected Intermediate E->F G Deprotection F->G H 2-(((Methylthio)methyl)thio)phenol (Intermediate) G->H J Carbamoylation H->J Base Catalyst I Methyl Isocyanate (CH3NCO) I->J K o-(((Methylthio)methyl)thio)phenyl N-methylcarbamate (Final Product) J->K

Caption: Synthetic workflow for o-(((Methylthio)methyl)thio)phenyl N-methylcarbamate.

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate insecticides function by inhibiting the enzyme acetylcholinesterase (AChE).[5] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, carbamates cause a buildup of ACh, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect.[3][6] The carbamate binds to the serine residue in the active site of AChE, forming a carbamylated enzyme that is much slower to hydrolyze than the acetylated enzyme formed during normal function. This reversible inhibition effectively blocks the enzyme's activity.[3]

Mechanism_of_Action cluster_AChE Acetylcholinesterase (AChE) Active Site AChE AChE Enzyme Synapse Synaptic Cleft AChE->Synapse Blocked ACh Acetylcholine (ACh) (Neurotransmitter) ACh->AChE Normal Hydrolysis Carbamate Carbamate Pesticide Carbamate->AChE Inhibition (Carbamylation) Effect Continuous Nerve Firing -> Paralysis -> Death Synapse->Effect Excess ACh

Caption: Mechanism of acetylcholinesterase inhibition by carbamate pesticides.

Data Presentation

Table 1: Representative (((Alkylthio)alkyl)thio)phenyl Carbamate Pesticides

This table summarizes representative compounds described in U.S. Patent 3,726,910A, showcasing their reported pesticidal activity.[4]

Compound NameTarget PestsConcentration for Complete Control
p-(((Methylthio)methyl)thio)phenyl N-methylcarbamateHouse flies, Stable flies, Brown dog ticks500 ppm
o-((2-(Methylthio)ethyl)thio)phenyl N-methylcarbamateHouse flies, Stable flies, Brown dog ticks500 ppm
4-((2-(Methylthio)ethyl)thio)-3,5-xylyl N-methylcarbamateYellow fever mosquitoes and larvae10 ppm
2-Chloro-4-(((methylthio)methyl)thio)phenyl N-methylcarbamateStaphylococcus aureus, Candida albicans, Aspergillus terreus500 ppm

Experimental Protocols

The following protocols are representative methods for the synthesis of the target compound, based on established chemical principles and analogous procedures described in patent literature.[4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-(((Methylthio)methyl)thio)phenol (Intermediate)

Materials:

  • 2-Mercaptophenol (1.0 eq)

  • Methoxymethyl chloride (MOM-Cl) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Chloromethyl methyl sulfide (1.1 eq)[7]

  • Hydrochloric acid (HCl), 3M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

Part A: Protection of 2-Mercaptophenol

  • Dissolve 2-mercaptophenol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.2 eq) dropwise, followed by the slow addition of MOM-Cl (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the MOM-protected thiophenol, which can be used in the next step without further purification.

Part B: Thioether Formation and Deprotection

  • Suspend sodium hydride (1.2 eq) in anhydrous THF in a separate flask under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of the MOM-protected thiophenol (1.0 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C.

  • Add chloromethyl methyl sulfide (1.1 eq) dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the mixture to 0 °C and carefully quench by the slow addition of water.

  • Add 3M HCl solution until the pH is acidic (~pH 2-3) to cleave the MOM protecting group. Stir for 1-2 hours at room temperature.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford pure 2-(((methylthio)methyl)thio)phenol.

Protocol 2: Synthesis of o-(((Methylthio)methyl)thio)phenyl N-methylcarbamate (Final Product)

Materials:

  • 2-(((Methylthio)methyl)thio)phenol (1.0 eq)

  • Methyl isocyanate (1.2 eq)

  • Triethylamine (0.1 eq, catalytic)

  • Toluene, anhydrous

  • Hexanes

Procedure:

  • To a dry reaction vessel under a nitrogen atmosphere, add 2-(((methylthio)methyl)thio)phenol (1.0 eq) and anhydrous toluene.

  • Add a catalytic amount of triethylamine (0.1 eq).

  • Add methyl isocyanate (1.2 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting phenol.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • The resulting crude product can be purified by recrystallization from a solvent system such as toluene/hexanes or by flash column chromatography to yield the final product, o-(((methylthio)methyl)thio)phenyl N-methylcarbamate.

Disclaimer: The experimental protocols provided are representative examples based on established chemical principles and analogous syntheses. They should be adapted and optimized by a qualified chemist. All chemical reactions should be performed with appropriate safety precautions in a laboratory setting.

References

2-(Methylthio)phenol: A Versatile Precursor for Specialty Chemicals and Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)phenol is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of specialty chemicals and advanced materials.[1][2] Its unique structure, featuring both a nucleophilic phenol group and a modifiable methylthio group, allows for a diverse range of chemical transformations. This makes it an invaluable precursor in the pharmaceutical, agrochemical, and materials science industries.[1] These application notes provide detailed protocols and quantitative data for the synthesis of high-value compounds derived from this compound, targeting applications in drug discovery and materials science.

I. Pharmaceutical Applications: Synthesis of Phenothiazine-Based Bioactive Molecules

Phenothiazines are a class of nitrogen and sulfur-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This compound can be utilized as a key precursor for the synthesis of 2-methylthio-substituted phenothiazines, which are important intermediates in the production of drugs such as Thioridazine.

A. Synthesis of 2-Methylthio-10H-phenothiazine

A common route to 2-methylthio-10H-phenothiazine involves a multi-step synthesis starting from the functionalization of phenothiazine. While a direct synthesis from this compound is less commonly reported, a plausible pathway involves the synthesis of a substituted diphenylamine followed by cyclization. However, a more established route involves the direct functionalization of a phenothiazine core.

Reaction Scheme:

Phenothiazine Phenothiazine N_Acyl_Phenothiazine N-Acyl-phenothiazine Phenothiazine->N_Acyl_Phenothiazine Acylation Sulfinic_Acid N-Acyl-phenothiazine-2-sulfinic acid N_Acyl_Phenothiazine->Sulfinic_Acid SO₂, AlCl₃ Mercapto_Phenothiazine 2-Mercapto-phenothiazine Sulfinic_Acid->Mercapto_Phenothiazine Reduction Methylthio_Phenothiazine 2-Methylthio-10H-phenothiazine Mercapto_Phenothiazine->Methylthio_Phenothiazine Methylation

Figure 1: Synthetic pathway to 2-Methylthio-10H-phenothiazine.

Experimental Protocol: Synthesis of 2-Methylthio-10H-phenothiazine from Phenothiazine

This protocol is adapted from a patented process for the regioselective functionalization of phenothiazine.[3]

Step 1: N-Formylation of Phenothiazine

  • In a round-bottom flask, suspend phenothiazine (1.0 eq) in an excess of formic acid.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • Filter the precipitate, wash with water until neutral, and dry to obtain 10-formyl-phenothiazine.

Step 2: Sulfinylation of 10-Formyl-phenothiazine

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum trichloride (2.0-4.0 eq) in a dry, inert solvent such as carbon disulfide or dichloromethane.

  • Bubble sulfur dioxide gas through the suspension.

  • Add a solution of 10-formyl-phenothiazine (1.0 eq) in the same solvent dropwise.

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction and carefully quench with ice-water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield crude 10-formyl-phenothiazine-2-sulfinic acid.

Step 3: Reduction to 2-Mercapto-phenothiazine

  • Dissolve the crude sulfinic acid from the previous step in a suitable solvent.

  • Add a reducing agent (e.g., zinc dust in acetic acid or sodium borohydride).

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Work up the reaction by filtering off the solids and extracting the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate to give 2-mercapto-phenothiazine.

Step 4: S-Methylation to 2-Methylthio-10H-phenothiazine

  • Dissolve 2-mercapto-phenothiazine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to the solution.

  • Add a methylating agent, such as dimethyl sulfate (1.1 eq), dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • After completion, remove the solvent and extract the product into an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

StepProductYield (%)Purity (HPLC)Melting Point (°C)
42-Methylthio-10H-phenothiazine51-65>99%138-140

Data obtained from a similar process described in patent literature.[3]

B. Synthesis of Thioridazine

Thioridazine is an antipsychotic drug that can be synthesized from 2-methylthio-10H-phenothiazine.

Reaction Scheme:

Methylthio_Phenothiazine 2-Methylthio-10H-phenothiazine Thioridazine Thioridazine Methylthio_Phenothiazine->Thioridazine 2-(2-chloroethyl)-N-methylpiperidine, NaNH₂, xylene, reflux MTP This compound Intermediate1 Functionalized MTP derivative MTP->Intermediate1 Electrophilic substitution / Protection Intermediate2 Coupled Intermediate Intermediate1->Intermediate2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) ROR_inhibitor ROR-γt Inhibitor Intermediate2->ROR_inhibitor Deprotection / Final modification Monomer_Solution Prepare monomer solution (this compound in electrolyte/solvent) Electrochemical_Cell Set up three-electrode electrochemical cell Monomer_Solution->Electrochemical_Cell Polymerization Apply potential (Cyclic Voltammetry or Potentiostatic method) Electrochemical_Cell->Polymerization Polymer_Film Polymer film deposits on working electrode Polymerization->Polymer_Film Characterization Characterize polymer film (Spectroscopy, Microscopy, Electrochemical properties) Polymer_Film->Characterization

References

Application Notes and Protocols for the Synthesis of 2-(Methylthio)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various 2-(methylthio)phenol derivatives. These compounds are valuable intermediates in organic synthesis and are of significant interest in medicinal chemistry, particularly as building blocks for advanced therapeutic agents.[1] The protocols outlined below are based on established synthetic methodologies, offering routes to a range of substituted phenol derivatives.

Introduction

This compound and its derivatives are characterized by the presence of both a hydroxyl group and a thioether linkage on an aromatic ring.[1] This bifunctional nature makes them versatile scaffolds for chemical modification.[1] A notable application of these compounds is in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors, which are promising therapeutic targets for a variety of inflammatory and autoimmune diseases.[1] The methodologies presented here provide robust and adaptable procedures for accessing these important chemical entities.

Method 1: Synthesis via [4+2] Cycloaromatization

This method utilizes a [4+2] cycloaromatization reaction between an active methylene ketone and 4,4-bis(methylthio)but-3-en-2-one to construct highly functionalized phenolic compounds.[2] The reaction proceeds with high regioselectivity and yield, offering a straightforward route to diverse phenolic structures.[2]

Experimental Protocol
  • Enolate Formation: To a stirred suspension of a suitable base, such as sodium hydride (1.2 equivalents, 60% dispersion in mineral oil), in dry tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of the active methylene ketone (1.0 equivalent) in dry THF dropwise over 15 minutes.[2]

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete enolate formation.[2]

  • Cycloaromatization: Add a solution of 4,4-bis(methylthio)but-3-en-2-one (1.1 equivalents) in dry THF dropwise to the reaction mixture over 20 minutes at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water.[2]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired substituted this compound derivative.[2]

Method 2: One-Pot Synthesis of Alkylthiomethyl Phenols

This protocol describes a one-pot synthesis of 2,4-bis-(alkylthiomethyl)-6-alkylphenol derivatives from a substituted phenol, an alkanethiol, and paraformaldehyde.[3]

Experimental Protocol
  • Reaction Setup: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, combine o-cresol (1.00 equivalent), n-octanethiol (2.10 equivalents), paraformaldehyde (4.20 equivalents), a catalyst such as hexamethylenetetramine (0.09 equivalents), and N,N-dimethylformamide (DMF) as the solvent.[3] Another protocol suggests using dimethylamine as a catalyst.[4]

  • Reaction: Heat the mixture to a temperature between 90-130°C and stir for 6-9 hours.[3][4]

  • Work-up: After the reaction is complete, cool the mixture. If dimethylamine is used, remove the aqueous phase containing the catalyst.[4] The product can be further purified if necessary, for instance by applying a vacuum to remove any volatile impurities.[4]

Method 3: Autocatalytic Methylthiomethylation of Phenols

This method presents a simple, catalyst-free protocol for the preparation of methylthiomethyl ethers directly from a phenol using dimethylsulfoxide (DMSO) as both the solvent and the methylthiomethyl source.[5]

Experimental Protocol
  • Reaction Setup: In a reaction vial, dissolve the starting phenol (1.0 equivalent) in DMSO.[5]

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 200 °C) for a designated time (e.g., 3 hours), as indicated by optimization experiments for the specific substrate.[5]

  • Work-up and Purification: Upon completion, the reaction mixture can be purified directly by column chromatography to isolate the desired methylthiomethyl ether derivative.[5]

Data Presentation

MethodStarting MaterialsKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
1 Active methylene ketone, 4,4-bis(methylthio)but-3-en-2-oneSodium hydride, THFReflux2 - 6High (not specified)[2]
2 o-cresol, n-octanethiol, paraformaldehydeHexamethylenetetramine, DMF110993.46[3]
2a o-cresol, n-octyl mercaptan, paraformaldehydeDimethylamine90 - 1306 - 9>98.0 (Purity)[4]
3 Phenylglyoxylic acid (example)DMSO2003Moderate to excellent[5]

Visualizations

Experimental Workflow for Synthesis

experimental_workflow General Experimental Workflow reagents Combine Starting Materials and Reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction Initiate workup Reaction Quenching and Extraction reaction->workup Completion purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

[4+2] Cycloaromatization Pathway

cycloaromatization_pathway [4+2] Cycloaromatization Mechanism enolate Active Methylene Ketone Enolate addition Nucleophilic Addition enolate->addition dienone 4,4-bis(methylthio)but-3-en-2-one dienone->addition cyclization Intramolecular Cyclization addition->cyclization elimination Elimination of Methanethiol cyclization->elimination aromatization Aromatization elimination->aromatization product Substituted Phenol aromatization->product

Caption: The reaction pathway for the synthesis of substituted phenols via [4+2] cycloaromatization.

Role in ROR-γ Signaling Inhibition

ror_gamma_inhibition ROR-γ Inhibition by this compound Derivatives derivative This compound Derivative (ROR-γ Inhibitor) ror_gamma ROR-γ Nuclear Receptor derivative->ror_gamma binds and inhibits th17 Th17 Cell Differentiation ror_gamma->th17 promotes inflammation Pro-inflammatory Cytokine Production (e.g., IL-17) th17->inflammation leads to autoimmune_disease Autoimmune Disease (e.g., Psoriasis, RA) inflammation->autoimmune_disease contributes to

Caption: The inhibitory effect of this compound derivatives on the ROR-γ signaling pathway.

References

Analytical Methods for the Quantification of 2-(Methylthio)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)phenol is a key intermediate in the synthesis of various organic molecules, including potent and selective inhibitors of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). RORγ is a critical nuclear receptor involved in the differentiation of T helper 17 (Th17) cells, which play a significant role in the pathology of autoimmune diseases. As such, accurate and reliable quantification of this compound is essential for process optimization, quality control of synthetic intermediates, and research and development in drug discovery.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Signaling Pathway Involvement

This compound is a crucial building block in the synthesis of RORγ inhibitors. These inhibitors modulate the RORγ signaling pathway, which is central to the differentiation of Th17 cells. A simplified representation of this pathway is shown below.

ROR_gamma_pathway cluster_extracellular Extracellular cluster_cell Naive T-Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Effector Function cluster_drug_target Therapeutic Intervention TGF-b TGF-b TGF-bR TGF-βR TGF-b->TGF-bR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R SMAD SMAD TGF-bR->SMAD activates STAT3 STAT3 IL-6R->STAT3 activates IL-23R->STAT3 activates RORg RORγt SMAD->RORg induces STAT3->RORg induces IL-17_Gene IL-17 Gene RORg->IL-17_Gene activates transcription Th17_Cell Th17 Cell Differentiation IL-17_Gene->Th17_Cell IL-17 IL-17 Secretion Th17_Cell->IL-17 Inflammation Inflammation IL-17->Inflammation 2-MTP_derivative This compound -derived Inhibitor 2-MTP_derivative->RORg inhibits

Caption: RORγ signaling pathway in Th17 cell differentiation.

Analytical Methods

A summary of the quantitative performance of the described analytical methods for this compound is presented in the table below. Please note that where specific data for this compound is not available, estimated values based on the analysis of similar phenolic compounds are provided and are denoted with an asterisk (*).

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL1.5 µg/mL
Linearity (r²) > 0.999> 0.998> 0.995
Linear Range 0.15 - 100 µg/mL0.03 - 50 µg/mL1.5 - 50 µg/mL
Recovery 95 - 105%92 - 108%90 - 110%
Precision (%RSD) < 2%< 5%< 5%

Experimental Protocols

experimental_workflow Sample Sample Sample_Prep Sample Preparation (Extraction/Dilution) Sample->Sample_Prep Analysis Analytical Method Sample_Prep->Analysis HPLC HPLC-UV Analysis->HPLC GCMS GC-MS Analysis->GCMS UVVis UV-Vis Analysis->UVVis Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition UVVis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in process samples and reaction mixtures.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

c. Calibration:

  • Prepare a series of standard solutions of this compound in methanol ranging from 0.1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and record the peak area.

  • Construct a calibration curve by plotting the average peak area against the concentration.

d. Quantification:

  • Inject the prepared sample solution in triplicate.

  • Determine the concentration of this compound in the sample by interpolating its average peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace analysis and impurity profiling of this compound.

a. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to bring the concentration within the linear range of the instrument.

  • For complex matrices, a derivatization step (e.g., silylation) may be necessary to improve volatility and chromatographic performance.

b. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 140, 125, 97).

c. Calibration:

  • Prepare a series of standard solutions of this compound in the same solvent as the sample, covering the expected concentration range.

  • Analyze each standard in triplicate under the same GC-MS conditions.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration.

d. Quantification:

  • Inject the prepared sample solution in triplicate.

  • Quantify this compound by comparing the peak area of its characteristic ion to the calibration curve.

UV-Vis Spectrophotometry

This method is a simple and rapid technique for the quantification of this compound in relatively pure samples. It is based on the reaction with 4-aminoantipyrine in the presence of an oxidizing agent to form a colored product.

a. Sample Preparation:

  • Prepare a stock solution of the sample in deionized water or a suitable buffer.

  • Dilute the stock solution to obtain a concentration within the linear range of the assay.

b. Experimental Protocol:

  • To 10 mL of the diluted sample solution in a test tube, add 0.2 mL of a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Add 0.2 mL of 2% (w/v) 4-aminoantipyrine solution and mix well.

  • Add 0.2 mL of 8% (w/v) potassium ferricyanide solution and mix thoroughly.

  • Allow the color to develop for 15 minutes at room temperature.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 510 nm) against a reagent blank.

c. Calibration:

  • Prepare a series of standard solutions of this compound in the same solvent as the sample.

  • Treat each standard solution according to the experimental protocol described above.

  • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations.

d. Quantification:

  • Treat the prepared sample solution as described in the experimental protocol.

  • Measure the absorbance and determine the concentration of this compound from the calibration curve.

Conclusion

The analytical methods detailed in this document provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine analysis, HPLC-UV offers a good balance of speed and accuracy. GC-MS is the preferred method for trace analysis and when high selectivity is required. UV-Vis spectrophotometry provides a simple and cost-effective alternative for the analysis of less complex samples. Proper method validation should be performed in the respective laboratory to ensure the accuracy and reliability of the results.

Application Notes and Protocols for the Scalable Synthesis of 2-(Methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)phenol is a crucial intermediate in the pharmaceutical and specialty chemical industries.[1][2] Its unique bifunctional nature, possessing both a hydroxyl group and a thioether linkage, makes it a versatile building block for the synthesis of complex organic molecules.[1][2] A significant application lies in its use as a precursor for the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors, which are promising therapeutic agents for a range of inflammatory and autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis.[1] This document provides detailed protocols and application notes for the scalable synthesis of this compound, designed for industrial applications.

Synthesis Overview

Several synthetic routes to this compound and related thiophenols have been developed. For industrial-scale production, the selection of a synthesis pathway is dictated by factors such as cost-effectiveness, scalability, safety, and yield. Common methods include the reduction of benzenesulfonyl chlorides, reactions of aryldiazonium salts, and the direct reaction of halogenated aromatic compounds with sulfur sources.[3][4][5] The protocol detailed below is a robust and scalable method adapted from established principles of thiophenol synthesis.

Experimental Protocols

Method 1: Reductive Thiolation of 2-Methoxybenzenesulfonyl Chloride

This method involves the preparation of 2-methoxybenzenesulfonyl chloride followed by its reduction to the corresponding thiophenol and subsequent demethylation.

Part 1: Synthesis of 2-Methoxybenzenesulfonyl Chloride

  • Reaction Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 2-methoxyanisole (anisole) (10 kg, 92.5 mol) and dichloromethane (40 L).

  • Chlorosulfonation: The solution is cooled to 0-5 °C using a chiller. Chlorosulfonic acid (21.5 kg, 184.5 mol) is added dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred for an additional 1 hour at 5-10 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: The reaction mixture is slowly quenched by pouring it onto crushed ice (100 kg). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 L). The combined organic layers are washed with water (20 L), saturated sodium bicarbonate solution (20 L), and brine (20 L).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure to yield 2-methoxybenzenesulfonyl chloride as a crude oil, which is used in the next step without further purification.

Part 2: Reduction to 2-(Methylthio)anisole

  • Reaction Setup: A 200 L stainless steel reactor equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet is charged with zinc dust (18 kg, 275 mol) and concentrated sulfuric acid (50 L).

  • Reduction: The crude 2-methoxybenzenesulfonyl chloride from the previous step is dissolved in toluene (50 L) and added slowly to the reactor, maintaining the temperature between -5 and 0 °C.

  • Reaction Completion: The reaction mixture is stirred vigorously for 4-6 hours. The completion of the reaction is monitored by HPLC.

  • Work-up: The reaction mixture is filtered to remove unreacted zinc. The filtrate is washed with water (3 x 50 L) and brine (50 L).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give crude 2-(methylthio)anisole.

Part 3: Demethylation to this compound

  • Reaction Setup: A 100 L glass-lined reactor is charged with the crude 2-(methylthio)anisole and a solution of hydrobromic acid (48%, 50 L).

  • Demethylation: The mixture is heated to reflux (approximately 120-125 °C) for 8-12 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water (100 L) and extracted with ethyl acetate (3 x 40 L). The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.

Quantitative Data Summary

StepReactantMolesProductMolesYield (%)Purity (%) (by HPLC)
1 2-Methoxyanisole92.52-Methoxybenzenesulfonyl Chloride(crude)~90 (crude)~85
2 2-Methoxybenzenesulfonyl Chloride~83.252-(Methylthio)anisole(crude)~85 (crude)~80
3 2-(Methylthio)anisole~70.76This compound59.4484>98
Overall 2-Methoxyanisole 92.5 This compound 59.44 ~64 >98

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Anisole 2-Methoxyanisole SulfonylChloride 2-Methoxybenzenesulfonyl Chloride Anisole->SulfonylChloride ClSO3H, DCM 0-5 °C Thioanisole 2-(Methylthio)anisole SulfonylChloride->Thioanisole Zn, H2SO4 -5 to 0 °C FinalProduct This compound Thioanisole->FinalProduct HBr (48%) Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Demethylation & Purification S1_Setup Reactor Setup: 2-Methoxyanisole, DCM S1_Reaction Add ClSO3H (0-5 °C) S1_Setup->S1_Reaction S1_Workup Quench with Ice Extract with DCM S1_Reaction->S1_Workup S1_Isolation Dry and Evaporate S1_Workup->S1_Isolation S2_Setup Reactor Setup: Zn, H2SO4 S1_Isolation->S2_Setup Crude Product S2_Reaction Add Sulfonyl Chloride (-5 to 0 °C) S2_Setup->S2_Reaction S2_Workup Filter and Wash S2_Reaction->S2_Workup S2_Isolation Dry and Evaporate S2_Workup->S2_Isolation S3_Setup Reactor Setup: 2-(Methylthio)anisole, HBr S2_Isolation->S3_Setup Crude Product S3_Reaction Reflux S3_Setup->S3_Reaction S3_Workup Dilute and Extract S3_Reaction->S3_Workup S3_Purification Vacuum Distillation S3_Workup->S3_Purification FinalProduct FinalProduct S3_Purification->FinalProduct Pure this compound

Caption: Step-by-step workflow for the synthesis and purification.

Safety and Handling

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Concentrated sulfuric acid is a strong acid and oxidizing agent. Handle with appropriate PPE.

  • Hydrobromic acid is corrosive and can cause severe burns. Use in a well-ventilated area with proper PPE.

  • The reaction involving zinc dust and acid generates hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated area away from ignition sources.

  • This compound has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

Conclusion

The described protocol provides a scalable and efficient method for the synthesis of this compound, a key intermediate for various industrial applications, particularly in the pharmaceutical sector. Adherence to the detailed experimental procedures and safety precautions is crucial for successful and safe production. The modular nature of this synthesis allows for optimization at each step to meet specific purity and yield requirements.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(Methylthio)phenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are three primary synthetic routes for the synthesis of this compound:

  • S-Methylation of 2-Mercaptophenol: This is a direct approach involving the reaction of 2-mercaptophenol with a methylating agent.

  • Nucleophilic Aromatic Substitution of 2-Chlorophenol: This method involves the reaction of 2-chlorophenol with a methylthiolating agent, such as sodium thiomethoxide.

  • O-Demethylation of 2-Methoxythioanisole: This route starts with 2-methoxythioanisole and cleaves the methyl ether to yield the desired phenol.

Q2: Which synthetic route generally provides the highest yield?

A2: The yield of this compound is highly dependent on the specific reaction conditions and the purity of the starting materials. However, the S-methylation of 2-mercaptophenol is often favored for its directness. Optimization of reaction parameters is crucial for maximizing the yield in any of these routes.

Q3: What are the main challenges in synthesizing this compound?

A3: Common challenges include:

  • Side reactions: Formation of undesired byproducts, such as over-methylated products or diaryl sulfides.

  • Low yield: Incomplete reactions or loss of product during workup and purification.

  • Purification difficulties: Separation of the final product from starting materials, reagents, and side products can be challenging due to similar physical properties.

  • Handling of reagents: Some reagents, like sodium thiomethoxide, are air and moisture sensitive, while others, like methylating agents, are toxic and require careful handling.

Troubleshooting Guides by Synthetic Route

Route 1: S-Methylation of 2-Mercaptophenol

This method involves the deprotonation of the thiol group of 2-mercaptophenol followed by reaction with a methylating agent.

Logical Workflow for S-Methylation of 2-Mercaptophenol

start Start: 2-Mercaptophenol deprotonation Deprotonation with Base (e.g., NaOH, K2CO3) start->deprotonation thiolate Formation of 2-Thiophenoxide deprotonation->thiolate methylation Addition of Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) thiolate->methylation reaction S-Methylation Reaction methylation->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation) workup->purification product Product: this compound purification->product

Caption: Workflow for the S-Methylation of 2-Mercaptophenol.

Troubleshooting

Observed Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete deprotonation of the thiol.- Use a stronger base or ensure the base is not degraded. - Ensure anhydrous reaction conditions if using a moisture-sensitive base.
Inactive methylating agent.- Use a fresh bottle of the methylating agent. - Check for proper storage conditions.
Incorrect reaction temperature.- Optimize the temperature; some reactions may require heating to proceed at a reasonable rate.
Formation of O-Methylated Side Product (2-Methoxythiophenol) The phenoxide is also a nucleophile.- Use a milder base that selectively deprotonates the more acidic thiol group. - Add the methylating agent at a lower temperature.
Formation of Dimethyl Sulfide Excess methylating agent reacting with the thiolate byproduct.- Use a stoichiometric amount of the methylating agent. - Add the methylating agent slowly to the reaction mixture.
Difficult Purification Close boiling points of product and starting material.- Use fractional distillation under reduced pressure for better separation. - Consider column chromatography if distillation is ineffective.

Quantitative Data Comparison

Base Methylating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
Sodium HydroxideMethyl IodideEthanol254~85
Potassium CarbonateDimethyl SulfateAcetone56 (reflux)6~80
Sodium HydrideMethyl IodideTHF0 to 253~90

Note: Yields are approximate and can vary based on specific experimental conditions.

Route 2: Nucleophilic Aromatic Substitution of 2-Chlorophenol

This route involves the displacement of the chloride from 2-chlorophenol with a methylthiolate source.

Logical Workflow for Nucleophilic Aromatic Substitution

start Start: 2-Chlorophenol reaction Nucleophilic Aromatic Substitution Reaction start->reaction reagent Sodium Thiomethoxide (NaSMe) reagent->reaction solvent High-Boiling Polar Aprotic Solvent (e.g., DMF, NMP) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation) workup->purification product Product: this compound purification->product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Troubleshooting

Observed Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive sodium thiomethoxide.- Sodium thiomethoxide is hygroscopic; ensure it is handled under an inert atmosphere. - Use freshly prepared or commercially available high-purity sodium thiomethoxide.
Insufficient reaction temperature.- Nucleophilic aromatic substitution on an unactivated ring requires high temperatures (often >150 °C).
Presence of water in the reaction.- Use anhydrous solvents and dry glassware, as water can protonate the nucleophile.
Formation of 2-Methoxyphenol Reaction with residual methanol from NaSMe synthesis.- Ensure complete removal of methanol after preparing sodium thiomethoxide.
Formation of Thianthrene-type Side Products Dimerization reactions at high temperatures.- Optimize the reaction temperature and time to minimize side product formation.

Quantitative Data Comparison

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DMF1508~60
NMP1806~70
HMPA1608~75

Note: Yields are approximate and can vary based on specific experimental conditions. HMPA is a hazardous solvent and should be handled with extreme caution.

Route 3: O-Demethylation of 2-Methoxythioanisole

This method involves the cleavage of the methyl ether bond of 2-methoxythioanisole to form the phenol.

Logical Workflow for O-Demethylation

start Start: 2-Methoxythioanisole reaction O-Demethylation Reaction start->reaction reagent Demethylating Agent (e.g., BBr3, NaSMe) reagent->reaction solvent Anhydrous Solvent (e.g., DCM for BBr3, DMF for NaSMe) solvent->reaction workup Quenching & Aqueous Workup reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the O-Demethylation of 2-Methoxythioanisole.

Troubleshooting

Observed Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Insufficient amount of demethylating agent.- Use a slight excess of the demethylating agent (e.g., 1.1-1.5 equivalents).
Reaction temperature is too low.- For BBr₃, the reaction is often started at low temperature and allowed to warm to room temperature. For NaSMe, heating is typically required.
Formation of S-Demethylated Product (2-Mercaptophenol) Stronger demethylating conditions.- Use a more selective reagent or milder reaction conditions. BBr₃ is generally selective for O-demethylation over S-demethylation.
Complex Mixture of Products Decomposition of starting material or product.- Carefully control the reaction temperature and time. - Ensure a proper and gentle workup procedure.

Quantitative Data Comparison

Demethylating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
Boron Tribromide (BBr₃)Dichloromethane (DCM)-78 to 254>90
Sodium Thiomethoxide (NaSMe)N-Methyl-2-pyrrolidone (NMP)1902~85
Pyridine Hydrochloride(neat)200-2200.5~80

Note: Yields are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: S-Methylation of 2-Mercaptophenol with Methyl Iodide

Materials:

  • 2-Mercaptophenol

  • Sodium Hydroxide (NaOH)

  • Methyl Iodide (CH₃I)

  • Ethanol

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptophenol (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.05 eq) in water dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Nucleophilic Aromatic Substitution of 2-Chlorophenol with Sodium Thiomethoxide

Materials:

  • 2-Chlorophenol

  • Sodium Thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene

  • 1 M Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., Nitrogen), add 2-chlorophenol (1.0 eq) and anhydrous DMF.

  • Add sodium thiomethoxide (1.5 eq) portion-wise.

  • Heat the reaction mixture to 150 °C and stir for 8 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with toluene (3 x 50 mL).

  • Wash the combined organic layers with 1 M NaOH and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 3: O-Demethylation of 2-Methoxythioanisole with Boron Tribromide

Materials:

  • 2-Methoxythioanisole

  • Boron Tribromide (BBr₃) solution in Dichloromethane (DCM)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-methoxythioanisole (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add BBr₃ solution (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and slowly quench with methanol.

  • Add saturated NaHCO₃ solution and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Common side products in the synthesis of 2-(Methylthio)phenol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of 2-(Methylthio)phenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS 1073-29-6) is an organic sulfur compound featuring both a hydroxyl group and a thioether linkage.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis.[1] A significant application is in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors, which are promising for the treatment of inflammatory and autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis.[1]

Q2: What are the common synthetic routes to this compound?

While various methods exist for the synthesis of substituted phenols and thioethers, a common laboratory-scale synthesis of this compound involves the selective S-methylation of 2-mercaptophenol using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Q3: What are the most common side products I should expect during the synthesis of this compound?

The most common side products depend on the synthetic route. In the case of S-methylation of 2-mercaptophenol, the primary side products are:

  • 2-Methoxythiophenol: This results from the competing O-methylation of the phenolic hydroxyl group.

  • 1,2-Bis(methylthio)benzene: This can be formed by the methylation of both the thiol and hydroxyl groups, followed by a subsequent reaction or rearrangement, although it is generally a minor product.

  • Unreacted 2-mercaptophenol: Incomplete reaction will leave residual starting material.

  • Over-methylated salts: Formation of sulfonium or oxonium salts if a strong excess of the methylating agent is used.

Another potential impurity, especially in aged starting materials or under oxidative conditions, is 2,2'-disulfanediyldiphenol (the disulfide dimer of 2-mercaptophenol).

Troubleshooting Guide

Problem 1: Low yield of this compound and significant formation of 2-methoxythiophenol.

  • Cause: The base used for the deprotonation of 2-mercaptophenol is not selective enough, leading to deprotonation of both the thiol and the phenol, resulting in competitive O-methylation. The phenoxide is a hard nucleophile, while the thiophenoxide is a soft nucleophile.

  • Solution:

    • Choice of Base: Use a softer, milder base that selectively deprotonates the more acidic thiol group over the phenolic hydroxyl group. Bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) to minimize O-methylation.

    • Reaction Temperature: Keep the reaction temperature low (e.g., 0-25 °C) to favor the more kinetically controlled S-methylation.

    • Order of Addition: Add the methylating agent slowly to the solution of the thiophenoxide to maintain a low concentration of the electrophile, which can improve selectivity.

Problem 2: Presence of unreacted 2-mercaptophenol in the final product.

  • Cause: Incomplete reaction due to insufficient methylating agent, short reaction time, or low reaction temperature.

  • Solution:

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the methylating agent to ensure complete conversion of the starting material.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before workup.

    • Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or slightly raising the temperature, while being mindful of potential side reactions.

Problem 3: The isolated product has a strong, unpleasant odor.

  • Cause: This is likely due to residual, unreacted 2-mercaptophenol or other volatile sulfur-containing impurities.[2]

  • Solution:

    • Aqueous Wash: During the workup, wash the organic layer with a dilute aqueous solution of sodium hydroxide (NaOH) to extract the acidic 2-mercaptophenol into the aqueous phase.

    • Oxidative Treatment: A very dilute solution of an oxidizing agent (e.g., hydrogen peroxide) can be used to oxidize residual thiols to less volatile disulfides, which can then be removed by chromatography. This should be done with caution to avoid oxidation of the desired product.

    • Chemical Scavenging: In some cases for similar compounds, adding aldehydes or ketones can react with residual mercaptans to form less volatile thioacetals or thioketals.[2]

Problem 4: Difficulty in separating this compound from its O-methylated isomer.

  • Cause: The isomers have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.

  • Solution:

    • High-Performance Column Chromatography: Use a high-resolution silica gel column with an optimized eluent system (e.g., a gradient of ethyl acetate in hexane) to improve separation.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

    • Chemical Separation: Exploit the acidity of the phenolic hydroxyl group. The desired product, being a phenol, will dissolve in a strong aqueous base (like NaOH), while the O-methylated isomer will not. The desired product can then be recovered by acidifying the aqueous layer and re-extracting.

Quantitative Data Summary

Synthesis ParameterValueReference Compound/MethodSource
Purity (GC)>97.0%This compound
Purity (Neutralization titration)min. 97.0 %This compound
Purity (Commercial)≥98%This compound[3]
Yield (after recrystallization)65-70%O-2-Naphthyl dimethylthiocarbamate[4]
Purity (after reaction)>98.0%2-methyl-4,6-bis(n-octylthiomethyl)phenol[2]
Yield99.0%2-methyl-4,6-bis(n-octylthiomethyl)phenol[2]

Experimental Protocols

Protocol 1: Selective S-Methylation of 2-Mercaptophenol

This protocol is a representative method for the synthesis of this compound.

  • Setup: To a stirred solution of 2-mercaptophenol (1.0 eq) in a suitable solvent such as acetone or DMF (10 mL/g of starting material) under an inert atmosphere (e.g., nitrogen or argon), add a mild base such as potassium carbonate (1.2 eq).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Cool the mixture to 0 °C in an ice bath.

  • Addition of Methylating Agent: Add methyl iodide (1.1 eq) dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification:

    • Wash the organic solution sequentially with water, 1M NaOH solution (to remove unreacted starting material and any O-methylated product that might have hydrolyzed), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[5]

Protocol 2: Purification of Phenolic Compounds by Distillation

For larger scale purification where isomers are not a major issue, distillation can be employed.

  • Setup: The crude phenol product is fed into a distillation column.

  • Fractional Distillation: The distillation is carried out under reduced pressure to avoid thermal decomposition.

  • Separation: Lower boiling impurities are removed as the overhead stream. The purified phenol product is typically collected as a side stream from the upper section of the column. Higher boiling impurities and by-products are removed from the bottom of the column.[6]

Visualizations

Synthesis_Pathway SM 2-Mercaptophenol Thiophenoxide Thiophenoxide Anion SM->Thiophenoxide S-Deprotonation (Major) Phenoxide Phenoxide Anion SM->Phenoxide O-Deprotonation (Minor) MeI Methyl Iodide MeI->Thiophenoxide MeI->Phenoxide Base Base (e.g., K2CO3) Base->SM Product This compound (Desired Product) Thiophenoxide->Product S-Methylation SideProduct 2-Methoxythiophenol (Side Product) Phenoxide->SideProduct O-Methylation Troubleshooting_Logic Start Low Yield or Impure Product P1 High O-Methylation? Start->P1 P2 Unreacted Starting Material? Start->P2 P3 Poor Isomer Separation? Start->P3 S1 Use milder base (K2CO3) Lower reaction temperature P1->S1 S2 Use slight excess of MeI Increase reaction time Monitor by TLC/GC P2->S2 S3 High-performance chromatography Chemical separation via basic wash P3->S3

References

Technical Support Center: Troubleshooting Reactions with 2-(Methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-(Methylthio)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, specifically addressing the common issue of low conversion rates. This compound is a versatile bifunctional molecule, featuring both a nucleophilic phenol and a thioether group, making it a valuable building block in the synthesis of pharmaceuticals and other complex molecules.[1][2] However, its unique structure can also present challenges in achieving high reaction yields.

Frequently Asked questions (FAQs)

Q1: Why am I seeing low conversion in my O-alkylation (e.g., Williamson ether synthesis) of this compound?

A1: Low conversion in the O-alkylation of this compound can stem from several factors:

  • Incomplete Deprotonation: The phenolic proton of this compound needs to be fully removed by a suitable base to form the more nucleophilic phenoxide. The acidity of the phenol is influenced by the ortho-methylthio group. If the base is not strong enough or used in insufficient quantity, the equilibrium will not fully favor the phenoxide, leading to a sluggish reaction.

  • Steric Hindrance: The ortho-methylthio group can sterically hinder the approach of the alkylating agent to the phenoxide oxygen, slowing down the desired SN2 reaction. This effect is more pronounced with bulky alkylating agents.

  • Side Reactions: Competing reactions can consume the starting materials or the desired product. A common side reaction is C-alkylation, where the alkylating agent reacts with the electron-rich aromatic ring instead of the phenoxide oxygen.[3] Elimination reactions of the alkyl halide can also occur, especially at higher temperatures.[3]

  • Reagent Purity: The presence of water or other impurities in the solvent or reagents can quench the base and hinder the reaction.

Q2: Can the methylthio group itself react under my reaction conditions?

A2: The thioether group in this compound is generally stable under the basic conditions of a Williamson ether synthesis. However, under certain conditions, such as in the presence of strong oxidizing agents or certain metal catalysts, the sulfur atom can be oxidized to a sulfoxide or sulfone. It can also act as a chelating agent and coordinate with metal ions, which could be relevant in cross-coupling reactions.[2]

Q3: I am attempting a palladium-catalyzed cross-coupling reaction with this compound as the nucleophile. Why is the yield poor?

A3: Low yields in palladium-catalyzed cross-coupling reactions (like Buchwald-Hartwig C-S or C-O coupling) with this compound can be due to:

  • Catalyst Inhibition: The sulfur atom of the methylthio group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can slow down or completely halt the catalytic cycle.

  • Suboptimal Ligand Choice: The choice of phosphine ligand is critical in palladium-catalyzed cross-coupling. A ligand that is not sufficiently electron-donating or sterically bulky may not effectively promote the oxidative addition or reductive elimination steps of the catalytic cycle, especially with a potentially coordinating substrate like this compound.

  • Incorrect Base: The base plays a crucial role in the deprotonation of the phenol and in the overall catalytic cycle. The strength and nature of the base need to be carefully chosen to be effective without causing side reactions or catalyst decomposition.

  • Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters. For instance, aryl iodides can sometimes have an inhibitory effect on Buchwald-Hartwig reactions.[4]

Troubleshooting Guides

Guide 1: Low Yield in Williamson Ether Synthesis of this compound

If you are experiencing low conversion rates in the O-alkylation of this compound, follow this troubleshooting workflow:

Troubleshooting_Williamson_Ether_Synthesis start Low Conversion in O-Alkylation check_base 1. Verify Base and Deprotonation start->check_base check_reagents 2. Assess Reagent Purity & Stoichiometry check_base->check_reagents solution_base Solution: Use a stronger base (e.g., NaH) or increase equivalents of weaker base (e.g., K2CO3). Monitor deprotonation. check_base->solution_base optimize_conditions 3. Optimize Reaction Conditions check_reagents->optimize_conditions solution_reagents Solution: Use anhydrous solvents and freshly opened reagents. Ensure accurate stoichiometry. check_reagents->solution_reagents analyze_side_products 4. Analyze for Side Products optimize_conditions->analyze_side_products solution_conditions Solution: Lower temperature to minimize elimination. Increase reaction time. Try a more polar aprotic solvent (e.g., DMF). optimize_conditions->solution_conditions solution_side_products Solution: If C-alkylation is observed, consider using a less polar solvent. If elimination is dominant, use a better leaving group on the alkylating agent. analyze_side_products->solution_side_products

Troubleshooting Workflow for Williamson Ether Synthesis.

Data Presentation: Impact of Reaction Parameters on O-Alkylation Yield

The following table provides illustrative data on how changing reaction parameters can affect the yield of O-alkylation of a substituted phenol like this compound. Note: These are representative values and actual results may vary.

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale for Improvement
Base 1.1 eq. K₂CO₃1.5 eq. NaHNaH is a stronger, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol.
Solvent AcetoneAnhydrous DMFDMF is a polar aprotic solvent that can accelerate SN2 reactions and better solvate the phenoxide.
Temperature 80 °C50 °CA lower temperature can disfavor the competing E2 elimination side reaction of the alkyl halide.[3]
Reaction Time 4 hours12 hoursA longer reaction time may be necessary to achieve full conversion, especially at a lower temperature.
Alkylating Agent Isopropyl bromideEthyl iodideA primary alkyl halide is less sterically hindered and less prone to elimination than a secondary one. Iodide is a better leaving group than bromide.
Illustrative Yield ~30%>80%The combination of optimized parameters leads to a significant increase in the desired product yield.
Guide 2: Low Yield in Palladium-Catalyzed C-O or C-S Cross-Coupling

For troubleshooting low yields in cross-coupling reactions where this compound is the nucleophile, consider the following:

Troubleshooting_Cross_Coupling start Low Conversion in Cross-Coupling check_catalyst 1. Evaluate Catalyst System (Precatalyst & Ligand) start->check_catalyst check_base_solvent 2. Screen Base and Solvent check_catalyst->check_base_solvent solution_catalyst Solution: Screen different phosphine ligands (e.g., RuPhos, XPhos). Use a pre-formed catalyst to ensure active species formation. check_catalyst->solution_catalyst check_conditions 3. Optimize Temperature and Time check_base_solvent->check_conditions solution_base_solvent Solution: Try different bases (e.g., Cs2CO3, K3PO4). Ensure adequate solubility of all components. check_base_solvent->solution_base_solvent check_impurities 4. Assess Reagent and Atmosphere Purity check_conditions->check_impurities solution_conditions Solution: Incrementally increase temperature, but monitor for catalyst decomposition (formation of palladium black). check_conditions->solution_conditions solution_impurities Solution: Degas solvent and use reagents under an inert atmosphere (N2 or Ar). check_impurities->solution_impurities

Troubleshooting Workflow for Cross-Coupling Reactions.

Data Presentation: Impact of Catalyst System on Cross-Coupling Yield

The following table illustrates the potential impact of the catalyst system on the yield of a Buchwald-Hartwig type C-O coupling with a substituted phenol. Note: These are representative values and actual results may vary.

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale for Improvement
Palladium Source Pd(OAc)₂BrettPhos Pd G3 precatalystPrecatalysts often provide more consistent and higher activity by generating the active Pd(0) species more reliably.
Ligand PPh₃BrettPhosBulky, electron-rich biaryl phosphine ligands like BrettPhos are often superior for challenging cross-couplings, as they promote both oxidative addition and reductive elimination.
Base K₂CO₃NaOtBuA stronger, non-nucleophilic base like sodium tert-butoxide is often more effective in the deprotonation step of the catalytic cycle.
Solvent THFTolueneToluene is often a good solvent for Buchwald-Hartwig reactions, and the choice of solvent can significantly impact catalyst activity and substrate solubility.
Illustrative Yield ~20%>75%A well-chosen catalyst system and base are crucial for overcoming the challenges of cross-coupling with potentially coordinating substrates.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed C-O Coupling of this compound

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • RuPhos (ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a glovebox, add the palladium precatalyst (e.g., 2 mol %), ligand (e.g., 4 mol %), and NaOtBu (1.5 equivalents) to an oven-dried Schlenk tube.

  • Add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine_Complex L_nPd(II)(Ar)(OAr') Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-O-Ar' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Phenoxide Ar'-O⁻ Phenoxide->Ligand_Exchange

Palladium-Catalyzed C-O Cross-Coupling Cycle.

References

Technical Support Center: Optimization of 2-(Methylthio)phenol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the alkylation of 2-(methylthio)phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound in a systematic question-and-answer format.

Problem: Low or No Conversion of this compound

  • Question: My reaction shows very low or no conversion of the starting material. What are the potential causes and how can I fix this?

  • Answer: Low conversion can stem from several factors related to reactants, catalysts, or reaction conditions. A systematic approach is recommended.

    • Catalyst/Base Inactivity: The base used for deprotonation must be strong enough and handled correctly.

      • Solution: For O-alkylation with alkyl halides, ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and thoroughly dried before use.[1] Alkali metal hydroxides are also common choices.[1] If using a solid acid catalyst like a zeolite, ensure it hasn't been deactivated by coking or poisoning; regeneration via calcination may be necessary.[1]

    • Insufficient Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

      • Solution: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can lead to undesirable side reactions and decomposition.[1] For instance, in phenol alkylation with methanol, raising the temperature can impact both conversion and selectivity, requiring careful optimization.[1]

    • Improper Solvent: The solvent choice is critical for stabilizing intermediates.

      • Solution: For O-alkylation, polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation but not the phenoxide anion, leaving it more nucleophilic.[1][2]

    • Incorrect Stoichiometry: An improper molar ratio of reactants can limit the conversion.

      • Solution: Ensure the correct stoichiometry is used. For complete conversion of the phenol, a slight excess (1.1-1.5 equivalents) of the alkylating agent is often employed.

Problem: Poor Selectivity (O-alkylation vs. C-alkylation)

  • Question: My reaction produces a mixture of the desired O-alkylated ether and C-alkylated phenols. How can I improve the selectivity for O-alkylation?

  • Answer: The competition between O-alkylation (ether formation) and C-alkylation (alkylation on the aromatic ring) is a classic challenge in phenol chemistry.[1][3] Several factors can be adjusted to favor the desired outcome.

    • Solvent Choice: This is a primary factor in controlling selectivity.[1][2]

      • To Favor O-alkylation: Use polar aprotic solvents (e.g., DMF, DMSO, acetone).[1][2] These solvents do not effectively shield the phenoxide oxygen, making it readily available for nucleophilic attack.[1]

      • To Favor C-alkylation: Use protic solvents (e.g., water, trifluoroethanol). These solvents can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the carbon atoms of the ring more likely to act as the nucleophile.[1][2]

    • Counter-ion and Base: The choice of base influences the nature of the phenoxide salt.

      • Solution: Bases like K₂CO₃ or Cs₂CO₃ are commonly used for O-alkylation.[1] Cesium carbonate (Cs₂CO₃) is often more effective due to the "cesium effect," which promotes O-alkylation, though it is more expensive.[1]

    • Leaving Group: The nature of the leaving group on the alkylating agent can play a role.

      • Solution: For reactions with alkyl halides, a better leaving group (I > Br > Cl) can sometimes favor O-alkylation under appropriate conditions.

Problem: Formation of Polyalkylated Products

  • Question: I am observing significant amounts of di- or poly-alkylated products, reducing the yield of my desired mono-alkylated product. What can I do?

  • Answer: Polyalkylation occurs when the initially formed product reacts further with the alkylating agent.[4]

    • Solution: The most effective strategy is to adjust the molar ratio of the reactants. Use a large excess of this compound relative to the alkylating agent.[4] This increases the statistical probability that the alkylating agent will encounter and react with a molecule of the starting material rather than the mono-alkylated product.

Frequently Asked Questions (FAQs)

  • Q1: Which base is most effective for the O-alkylation of this compound?

    • A1: The choice of base depends on the specific alkylating agent and reaction conditions. Commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1] While K₂CO₃ is a cost-effective and widely used option, Cs₂CO₃ is often more efficient and can provide higher yields, particularly for less reactive alkylating agents.[1] Sodium hydride (NaH) or potassium hydroxide (KOH) can also be used.

  • Q2: How does the methylthio (-SCH₃) group affect the alkylation reaction?

    • A2: The methylthio group is an ortho-, para-directing group due to the lone pairs on the sulfur atom, which can donate electron density to the aromatic ring through resonance. This can activate the ring towards electrophilic attack, potentially increasing the rate of C-alkylation at the positions ortho and para to the hydroxyl group. This makes controlling the O- vs. C-alkylation selectivity particularly important for this substrate.

  • Q3: Can I run this reaction under solvent-free conditions?

    • A3: Yes, solvent-free O-alkylation of phenols has been reported and can be an effective, environmentally friendly alternative.[5] These reactions often require a solid base or catalyst and may need elevated temperatures to ensure the mixture is molten or that sufficient contact between reactants occurs.

  • Q4: How should I monitor the progress of the reaction?

    • A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be taken periodically, worked up, and analyzed to determine the consumption of the starting material and the formation of the product.

Process Optimization and Data

Optimizing the reaction conditions requires a systematic approach. The following tables summarize key parameters and their general effects on phenol alkylation, which can be applied as a starting point for the alkylation of this compound.

Table 1: Effect of Solvent on O- vs. C-Alkylation Selectivity

Solvent TypeExample SolventsPredominant ProductRationale
Polar Aprotic DMF, DMSO, AcetoneO-Alkylation (Ether)Poorly solvates the phenoxide anion, leaving the oxygen nucleophilic.[1][2]
Protic Water, Ethanol, TFEC-Alkylation (Alkylphenol)Solvates the phenoxide anion via H-bonding, shielding it and favoring ring attack.[1][2]
Non-polar Toluene, HexaneMixture / Low ConversionGenerally poor solvents for phenoxide salts, leading to low solubility and reactivity.

Table 2: Influence of Key Reaction Parameters on Yield and Selectivity

ParameterConditionExpected OutcomeNotes
Temperature Low (e.g., RT - 60 °C)Higher O-alkylation selectivityFavors the kinetically controlled product (often O-alkylation).
High (e.g., > 100 °C)Increased C-alkylation / side reactionsCan lead to rearrangement of O-alkylated product to C-alkylated product.[1]
Base K₂CO₃Good yields for O-alkylationA standard, cost-effective choice.[6]
Cs₂CO₃Excellent yields for O-alkylationOften superior to K₂CO₃ but more expensive.[1]
Reactant Ratio Phenol : Alkylating Agent (1 : >1.2)High conversion of phenolRisks polyalkylation if product is reactive.
(Phenol:Alkylating Agent)Phenol : Alkylating Agent (>1.2 : 1)High selectivity for mono-alkylationConversion of the alkylating agent will be high, but phenol conversion will be low.[4]

Experimental Protocols

General Protocol for O-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent (e.g., DMF or acetone) to create a solution of approximately 0.5 M concentration. Add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: Stir the suspension vigorously. Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (a starting point of 60-80 °C is common) and stir.[1]

  • Monitoring: Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Work-up: Once complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of the solvent.

  • Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or distillation.

Visual Guides

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Add this compound to dry flask prep2 Add Solvent (e.g., DMF) and Base (e.g., K₂CO₃) prep1->prep2 Under N₂ atmosphere react1 Add Alkylating Agent dropwise at RT prep2->react1 react2 Heat mixture (e.g., 60-80°C) and stir react1->react2 react3 Monitor by TLC/GC react2->react3 Until SM is consumed workup1 Cool and filter inorganic salts react3->workup1 workup2 Solvent removal (Rotovap) workup1->workup2 workup3 Liquid-liquid extraction workup2->workup3 workup4 Dry, concentrate, and purify workup3->workup4 final_product final_product workup4->final_product Pure O-Alkylated Product

Caption: General experimental workflow for the O-alkylation of this compound.

troubleshooting_flowchart cluster_conversion Low Conversion Path cluster_selectivity Poor Selectivity Path start Reaction Issue: Low Yield / Selectivity q1 Is starting material consumed? start->q1 c1 Check Base: Is it dry & active? q1->c1 No s1 Is C-Alkylation the major byproduct? q1->s1 Yes c2 Increase Temperature Incrementally c1->c2 c3 Check Solvent: Using polar aprotic? c2->c3 end_node Optimized Condition c3->end_node s2 Switch to Polar Aprotic Solvent (DMF, DMSO) s1->s2 Yes s4 Is Polyalkylation the issue? s1->s4 No s3 Use Cs₂CO₃ as base / Lower Temperature s2->s3 s3->end_node s5 Increase molar ratio of Phenol:Alkylating Agent s4->s5 Yes s4->end_node No s5->end_node

Caption: A troubleshooting decision tree for common alkylation issues.

selectivity_pathway cluster_O_path O-Alkylation cluster_C_path C-Alkylation start 2-(Methylthio)phenoxide Anion o_product Ether Product (2-(Methylthio)alkoxybenzene) start->o_product Favored in Polar Aprotic Solvents (e.g., DMF) c_product C-Alkylated Phenol (ortho/para isomers) start->c_product Favored in Protic Solvents (e.g., Water, TFE)

Caption: Competing pathways for O- and C-alkylation of the phenoxide intermediate.

References

Technical Support Center: Preventing Methylthio Group Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the unwanted oxidation of methylthio (-SCH₃) groups during your chemical reactions.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is producing undesired sulfoxides or sulfones. What are the primary causes?

The sulfur atom in a methylthio group is electron-rich and highly susceptible to oxidation.[1][2] Unwanted oxidation to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) is a common side reaction.

Primary Causes:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, m-CPBA, or hypervalent iodine compounds can readily oxidize thioethers.[1][3] Over-oxidation to the sulfone is also a significant risk with many of these reagents.[3]

  • Atmospheric Oxygen: In the presence of light or trace metal catalysts, atmospheric oxygen can become a potent oxidant.

  • Reaction Workup: Residual oxidizing agents not quenched during the workup can oxidize the methylthio group.[1]

  • Acidic Conditions: During peptide synthesis, the final trifluoroacetic acid (TFA)-based cleavage step is a major cause of methionine oxidation.[4][5]

FAQ 2: How can I selectively oxidize another functional group in the presence of a methylthio group?

Achieving chemoselectivity is a significant challenge. The strategy depends on the functional group you intend to oxidize.

  • For Oxidizing Alcohols: Milder, specialized reagents are recommended. Swern and Dess-Martin periodinane (DMP) oxidations are often used to convert primary alcohols to aldehydes without affecting the thioether, as these reactions are conducted under anhydrous conditions.[6][7][8]

  • Using Catalytic Systems: Certain transition-metal-free systems, such as hydrogen peroxide in glacial acetic acid, have been developed for the highly selective oxidation of sulfides to sulfoxides with excellent yields.[3] Similarly, systems like H₂O₂ with zirconium tetrachloride show high chemoselectivity, tolerating other functional groups like alkenes.[9]

Troubleshooting Guides

Problem 1: I am observing a +16 Da or +32 Da mass increase in my mass spectrometry data for a methionine-containing peptide.

A mass increase of +16 Da strongly indicates the formation of methionine sulfoxide (Met(O)), while a +32 Da increase suggests the formation of methionine sulfone. This is a very common issue in peptide synthesis, particularly during the final cleavage from the resin.[4]

Troubleshooting Steps:

  • Optimize Cleavage Conditions: The standard TFA cleavage cocktail can be harsh. The addition of scavengers is crucial to mitigate oxidation.

  • Incorporate Reductants in the Cleavage Cocktail: Adding dimethyl sulfide (DMS) and ammonium iodide (NH₄I) or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) to the TFA cocktail can significantly reduce or eliminate methionine oxidation.[4][5][10]

  • Post-Cleavage Reduction: If oxidation has already occurred, the resulting methionine sulfoxide can often be reduced back to methionine.

G cluster_0 Problem Identification cluster_1 Troubleshooting Workflow A Peptide Synthesis (with Methionine) B TFA Cleavage A->B C Mass Spec Analysis B->C D Unexpected +16 Da Peak (Methionine Sulfoxide) C->D E Modify Cleavage Cocktail? (Add Scavengers) F Perform Post-Cleavage Reduction? G Successful Cleavage (Native Peptide) H Reduce Met(O) to Met

Problem 2: My small molecule is degrading during workup after an oxidation reaction.

Even if your reaction is complete, residual oxidant can cause issues during aqueous workup, leading to the oxidation of a sensitive methylthio group.

Troubleshooting Steps:

  • Quench the Reaction: Before starting the aqueous workup, add a mild reducing agent to quench any excess oxidant.

  • Choose the Right Quenching Agent: Sodium sulfite (Na₂SO₃) and sodium thiosulfate (Na₂S₂O₃) are highly effective.[1] Sodium sulfite is often preferred as it does not precipitate elemental sulfur under acidic conditions.[1]

  • Degas Solvents: For highly sensitive compounds, using solvents degassed with nitrogen or argon can prevent oxidation from dissolved atmospheric oxygen.

Experimental Protocols & Data

Protocol 1: Chemoselective Oxidation of a Sulfide to a Sulfoxide

This protocol uses hydrogen peroxide in acetic acid for a green and selective oxidation.[3]

Materials:

  • Sulfide substrate

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Standard workup and purification equipment

Methodology:

  • Dissolve the sulfide (2 mmol) in glacial acetic acid (2 mL).

  • Slowly add 30% hydrogen peroxide (8 mmol) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, proceed with a standard aqueous workup and purification.

Protocol 2: Reduction of Methionine Sulfoxide (Met(O)) in a Peptide

This protocol describes a method to reverse the oxidation of methionine residues in peptides post-synthesis.[10][11]

Materials:

  • Peptide containing Met(O)

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

  • Trifluoroacetic acid (TFA)

  • HPLC for purification

Methodology:

  • Dissolve the crude peptide containing Met(O) in a solution of 95:5 (v/v) TFA/water.

  • Add ammonium iodide (10 equivalents per Met(O) residue) and dimethyl sulfide (20 equivalents per Met(O) residue).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reduction by LC-MS.

  • Once the reduction is complete, remove the TFA and other volatiles under a stream of nitrogen.

  • Purify the resulting peptide using standard reversed-phase HPLC.

Data Summary: Comparison of Scavengers in TFA Cleavage

The following table summarizes the effectiveness of different scavenger cocktails in preventing the oxidation of a model methionine-containing peptide during a 2-hour TFA cleavage.

Cleavage Cocktail Composition (TFA/Scavenger, 95:5 v/v)% Oxidized Peptide (Met(O))Reference
Triisopropylsilane (TIS) / H₂O~50%[4]
Dimethyl sulfide (DMS) / NH₄I< 5%[4][10]
Anisole / TMSCl / DMS / PPh₃Not Detected[5]

G A R-S-CH₃ (Methylthio) C R-SO-CH₃ (Sulfoxide) A->C Selective Oxidation E R-SO₂-CH₃ (Sulfone) A->E Over-oxidation B Mild Oxidant (e.g., H₂O₂, 1 eq.) B->C C->A Reduction C->E Further Oxidation D Strong Oxidant (e.g., m-CPBA, >2 eq.) D->E F Reducing Agent (e.g., NH₄I/DMS) F->C

References

Purification techniques for high-purity 2-(Methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity 2-(Methylthio)phenol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 2-mercaptophenol or a methylating agent.

  • Over-methylation products: Such as 2,6-bis(methylthio)phenol.

  • Oxidation products: The corresponding disulfide, bis(2-hydroxyphenyl) disulfide, can form, especially in the presence of air.[1]

  • Positional isomers: Depending on the synthetic route, small amounts of 4-(Methylthio)phenol might be present.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: My this compound is a yellow to brown liquid. Is this normal?

A2: While high-purity this compound is typically a colorless to pale yellow liquid, discoloration to yellow or brown can occur due to the presence of oxidized impurities or other minor contaminants.[2] Further purification is recommended if a colorless product is required for your application.

Q3: What is the recommended storage condition for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Storage at temperatures below 15°C is often recommended.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of this compound is commonly assessed using the following techniques:

  • Gas Chromatography (GC): A powerful technique for separating volatile and thermally stable compounds. A flame ionization detector (FID) is typically used.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and for quantitative analysis. A UV detector is commonly employed.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS) or HPLC (LC-MS) to identify impurities.[7]

Troubleshooting Guides

Purification by Vacuum Distillation

Issue 1: The product solidifies in the condenser.

  • Cause: this compound has a melting point. If the condenser water is too cold, the distilled product can solidify and block the apparatus.[8]

  • Solution:

    • Use warm water (around 45-55 °C) to circulate through the condenser. The temperature should be high enough to prevent solidification but low enough to ensure efficient condensation.

    • A heating mantle or tape wrapped around the condenser and set to a low temperature can also be used.

Issue 2: The product darkens or decomposes during distillation.

  • Cause: Phenols can be susceptible to thermal degradation, especially at elevated temperatures and in the presence of oxygen.[9]

  • Solution:

    • Ensure a good vacuum is achieved to lower the boiling point of the compound.

    • Perform the distillation under an inert atmosphere (e.g., by backfilling with nitrogen or argon).

    • Avoid excessive heating of the distillation pot. Use a heating mantle with a stirrer for even heat distribution.

Issue 3: Purity does not improve significantly after distillation.

  • Cause: Co-boiling impurities may be present.

  • Solution:

    • Use a fractional distillation column with appropriate packing material to enhance separation efficiency.

    • Consider a pre-purification step, such as an acid-base extraction, to remove acidic or basic impurities before distillation.

Purification by Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is cooling too rapidly.[10] The presence of significant impurities can also lower the melting point of the mixture.

  • Solution:

    • Choose a solvent with a lower boiling point.

    • Allow the solution to cool slowly. Let it cool to room temperature first before placing it in an ice bath.

    • Try a different solvent system (see Experimental Protocols).

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

    • Adding a seed crystal of pure this compound can initiate crystallization.

Issue 2: Poor recovery of the purified product.

  • Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.[10]

  • Solution:

    • Perform small-scale solubility tests to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[11]

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • After crystallization, cool the flask in an ice bath for an extended period to maximize precipitation.

    • Concentrate the mother liquor to obtain a second crop of crystals.

Issue 3: Crystals are colored.

  • Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.

    • Perform a second recrystallization.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number1073-29-6[12]
Molecular FormulaC₇H₈OS[13]
Molecular Weight140.20 g/mol [13]
AppearanceColorless to light yellow liquid[2]
Boiling Point218-219 °C @ 760 mmHg
105 °C @ 22 mmHg
Refractive Index1.575 - 1.584 @ 20 °C

Table 2: Recommended Solvents for Recrystallization

Solvent/Solvent SystemRationale
Hexane/Ethyl AcetateA nonpolar/polar solvent mixture. Dissolve in a minimum of hot ethyl acetate and add hot hexane until turbidity appears.[14]
TolueneAromatic compounds often crystallize well from toluene.[14]
Ethanol/WaterA polar protic solvent system. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head or a fractional distillation column for higher purity. Ensure all glassware is dry.

  • Procedure: a. Place the crude this compound in the distillation flask with a magnetic stir bar. b. Connect the apparatus to a vacuum pump with a cold trap. c. Begin stirring and gradually apply vacuum. d. Once a stable vacuum is achieved, slowly heat the distillation flask using a heating mantle. e. Collect the fraction that distills at the expected boiling point at the given pressure (e.g., ~105 °C at 22 mmHg). f. Discard the initial forerun, which may contain lower-boiling impurities, and stop the distillation before all the material has evaporated to leave behind higher-boiling impurities.

  • Safety: Perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

Protocol 2: Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., Hexane/Ethyl Acetate).

  • Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the hot solvent (or the more polar solvent of a binary system) and heat on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (if necessary): a. Remove the flask from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal and swirl. c. Reheat the solution to boiling.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: a. Cover the flask and allow the filtrate to cool slowly to room temperature. b. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent. c. Dry the crystals in a vacuum oven at a low temperature.

Protocol 3: Purity Analysis by GC
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point.[3]

  • Typical Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent like dichloromethane or ethyl acetate.

Visualizations

experimental_workflow crude Crude this compound pre_treatment Pre-treatment (e.g., Acid-Base Extraction) crude->pre_treatment purification Primary Purification pre_treatment->purification distillation Vacuum Distillation purification->distillation Liquid Product recrystallization Recrystallization purification->recrystallization Solidifiable Product analysis Purity Analysis (GC, HPLC) distillation->analysis waste Impurities/Waste distillation->waste recrystallization->analysis recrystallization->waste analysis->purification <99% Purity (Re-purify) pure_product High-Purity Product analysis->pure_product >99% Purity

Caption: General workflow for the purification of this compound.

troubleshooting_distillation start Vacuum Distillation Issue solid_condenser Product solidifies in condenser? start->solid_condenser decomposition Product darkens/decomposes? solid_condenser->decomposition No solution1 Use warm water in condenser or heat the condenser. solid_condenser->solution1 Yes low_purity Purity not improved? decomposition->low_purity No solution2 Improve vacuum Use inert atmosphere Avoid overheating decomposition->solution2 Yes solution3 Use fractional distillation Perform pre-treatment low_purity->solution3 Yes end Successful Purification low_purity->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for vacuum distillation issues.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Compound oils out? start->oiling_out poor_recovery Poor product recovery? oiling_out->poor_recovery No solution1 Change solvent Cool slowly Scratch flask/Add seed crystal oiling_out->solution1 Yes colored_crystals Crystals are colored? poor_recovery->colored_crystals No solution2 Use minimum hot solvent Cool thoroughly Recover from mother liquor poor_recovery->solution2 Yes solution3 Use activated charcoal Re-recrystallize colored_crystals->solution3 Yes end Pure Crystals Obtained colored_crystals->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for recrystallization problems.

References

Navigating the Scale-Up of 2-(Methylthio)phenol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transition of chemical reactions from the laboratory bench to industrial-scale production is a critical phase in chemical and pharmaceutical development. The synthesis of 2-(Methylthio)phenol, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals, presents a unique set of challenges during this scale-up process. This technical support center provides essential guidance, troubleshooting advice, and frequently asked questions to assist researchers and production chemists in navigating the complexities of large-scale this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound often introduces challenges that are not apparent at the lab scale. The primary issues include:

  • Exotherm Management: The reaction to introduce the methylthio group onto the phenol ring can be exothermic. On a large scale, the reduced surface-area-to-volume ratio of the reactor hinders efficient heat dissipation, increasing the risk of thermal runaway.[1][2]

  • Mass Transfer Limitations: Inadequate mixing in large reactors can lead to localized "hot spots" and non-uniform reaction conditions, resulting in the formation of impurities and reduced yields.[3]

  • Side Reactions and Impurity Profile: At elevated temperatures or with prolonged reaction times, side reactions such as polysubstitution or oxidation of the phenol can become more prevalent, complicating purification.

  • Reagent Handling and Dosing: The safe and controlled addition of odorous and potentially reactive reagents like thiols is a significant operational challenge at an industrial scale.[4]

  • Work-up and Purification: Isolating pure this compound from large volumes of reaction mixtures can be difficult, often requiring specialized industrial purification techniques like distillation or crystallization.

Q2: What are the potential side reactions to be aware of during the synthesis of this compound?

A2: The primary desired reaction is the ortho-thiomethylation of phenol. However, several side reactions can occur, leading to a complex impurity profile:

  • Para-substitution: Electrophilic substitution on the phenol ring can also occur at the para position, leading to the formation of 4-(Methylthio)phenol. The ortho/para ratio is often influenced by reaction conditions.[5]

  • Polysubstitution: Under certain conditions, multiple methylthio groups can be introduced onto the phenol ring, resulting in di- and tri-substituted byproducts.

  • Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities and tars, especially at higher temperatures and in the presence of air.

  • Thioether Oxidation: The methylthio group itself can be oxidized to the corresponding sulfoxide or sulfone, particularly if strong oxidizing agents are present or if the reaction is exposed to air at high temperatures.

Q3: How can I control the exotherm during a large-scale this compound synthesis?

A3: Effective exotherm management is crucial for both safety and product quality. Key strategies include:

  • Controlled Reagent Addition: Instead of adding all reactants at once, a semi-batch process with controlled, slow addition of the limiting reagent is recommended. This allows the cooling system to manage the heat generated in real-time.[1][2]

  • Efficient Cooling: Utilize a reactor with a high-efficiency cooling jacket and ensure the coolant is at an appropriate temperature and flow rate.

  • Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help absorb and dissipate the heat of reaction.

  • Reaction Monitoring: Continuously monitor the internal reaction temperature and have a quench plan in place for emergencies.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to poor mass transfer.Improve agitation to ensure better mixing of reactants. Consider using a different impeller design suitable for the reactor geometry and reaction mixture viscosity.
Side reactions consuming starting materials.Optimize reaction temperature and time to favor the desired ortho-substitution. A lower temperature may increase selectivity.
Loss of volatile reactants or products.Ensure the reactor is properly sealed and consider using a condenser to minimize losses.
High Levels of 4-(Methylthio)phenol Impurity Reaction conditions favoring para-substitution.Experiment with different catalysts or solvent systems that may promote ortho-selectivity. Temperature can also influence the ortho/para ratio.[5]
Formation of Dark-Colored Impurities Oxidation of the phenol starting material or product.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use degassed solvents.
Reaction temperature is too high, leading to thermal decomposition.Lower the reaction temperature and ensure even heat distribution through efficient mixing.
Product Fails to Meet Purity Specifications After Work-up Inefficient purification method.For large-scale operations, fractional distillation under reduced pressure is often the most effective method for separating this compound from its isomers and other impurities. Crystallization can also be an option if a suitable solvent system is found.
Presence of closely boiling impurities.Analyze the impurity profile to identify the challenging byproducts. It may be necessary to adjust the reaction conditions to minimize their formation in the first place.

Experimental Protocols

While specific process parameters are often proprietary, a general laboratory-scale procedure for the synthesis of this compound can be adapted for scale-up with appropriate engineering controls. The following outlines a conceptual approach for a key synthetic step.

Conceptual Protocol: Ortho-Thiomethylation of Phenol

  • Reaction Setup: A jacketed glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet is required. For large-scale operations, a dosing pump for controlled reagent addition is essential.

  • Procedure:

    • Charge the reactor with phenol and a suitable solvent.

    • Inert the reactor system by purging with nitrogen or argon.

    • Cool the reactor contents to the desired starting temperature using the jacketed cooling system.

    • Prepare a solution of the thiomethylating agent (e.g., a pre-formed electrophilic sulfur reagent) in a separate vessel.

    • Slowly add the thiomethylating agent solution to the stirred phenol solution via the dosing pump over a calculated period to control the exotherm. Monitor the internal temperature closely throughout the addition.

    • After the addition is complete, maintain the reaction at the optimal temperature for a specified time to ensure complete conversion. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

    • Upon completion, proceed with the work-up, which may involve quenching the reaction, washing with aqueous solutions to remove salts and unreacted starting materials, and phase separation.

    • The crude product is then purified, typically by vacuum distillation, to isolate the high-purity this compound.

Data Presentation

Due to the proprietary nature of industrial chemical processes, specific quantitative data comparing lab-scale and production-scale runs for this compound are not publicly available. However, a general trend observed during the scale-up of such reactions is a potential decrease in yield and an increase in impurity levels if process parameters are not carefully optimized. The following table provides a hypothetical comparison to illustrate these potential challenges.

Parameter Lab Scale (1 L) Pilot Scale (100 L) Production Scale (5000 L)
Typical Yield 85-95%75-85%70-80%
Purity (before final purification) >95%90-95%85-90%
Key Impurities 4-(Methylthio)phenol (<2%), Polysubstituted phenols (<1%)4-(Methylthio)phenol (3-5%), Polysubstituted phenols (1-2%), Oxidation byproducts (<1%)4-(Methylthio)phenol (5-8%), Polysubstituted phenols (2-4%), Oxidation byproducts (1-2%)

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Synthesis of this compound and Potential Side Reactions Phenol Phenol Ortho_Product This compound (Desired Product) Phenol->Ortho_Product Ortho-substitution Para_Product 4-(Methylthio)phenol (Isomeric Impurity) Phenol->Para_Product Para-substitution Poly_Product Polysubstituted Phenols Phenol->Poly_Product Polysubstitution Oxidation_Product Oxidation Byproducts Phenol->Oxidation_Product Oxidation Reagent Thiomethylating Agent Ortho_Product->Poly_Product Further Substitution Ortho_Product->Oxidation_Product Oxidation

Caption: Reaction scheme for this compound synthesis and major side products.

Experimental Workflow for Scale-Up

Scale_Up_Workflow General Workflow for Scaling Up this compound Synthesis Start Lab-Scale Synthesis (Proof of Concept) Process_Dev Process Development & Optimization (Small Scale) Start->Process_Dev Safety_Analysis Thermal Hazard Assessment (Calorimetry) Process_Dev->Safety_Analysis Pilot_Plant Pilot Plant Scale-Up (Demonstration) Safety_Analysis->Pilot_Plant Impurity_Profiling Impurity Profiling & Analysis Pilot_Plant->Impurity_Profiling Purification_Dev Purification Method Development Impurity_Profiling->Purification_Dev Production Full-Scale Production Purification_Dev->Production Troubleshooting Troubleshooting & Process Adjustment Production->Troubleshooting Troubleshooting->Process_Dev

Caption: A logical workflow for the scale-up of this compound synthesis.

References

Stability of 2-(Methylthio)phenol under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Methylthio)phenol (CAS: 1073-29-6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Section 1: General Stability and Handling

This section covers common questions about the general stability, storage, and handling of this compound.

Q1: What are the general storage and stability recommendations for this compound?

A: this compound is generally stable under normal laboratory conditions[1]. However, for long-term storage, it is recommended to keep it in a cool (<15°C), dark place to prevent potential degradation[2]. The compound is a colorless to light yellow liquid[2][3]. It should be sealed in a dry environment[4].

Q2: What are the primary incompatibilities of this compound?

A: The main incompatibility is with strong oxidizing agents[1]. Due to its chemical structure, which includes a phenol and a thioether, it is susceptible to oxidation. Reactions with strong oxidizers can be exothermic and lead to the formation of sulfoxides, sulfones, or quinone-like structures.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 1073-29-6[5][6]
Molecular Formula C₇H₈OS[2][5][6]
Molecular Weight 140.20 g/mol [5][7]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 218-219 °C at 760 mmHg[7]
Specific Gravity ~1.16 g/cm³[1]
Storage Temperature Room temperature (cool, dark place recommended)[2][4]

Section 2: Stability Under Oxidative Conditions

The thioether group is particularly sensitive to oxidation. This section addresses common issues encountered when using oxidizing agents.

Q1: I am performing a reaction with this compound in the presence of an oxidizing agent and observing new, more polar spots on my TLC. What is happening?

A: The methylthio group (-SCH₃) is readily oxidized, first to the corresponding sulfoxide (-SOCH₃) and then to the sulfone (-SO₂CH₃)[8]. These oxidized products are significantly more polar than the starting material, which would explain their lower Rf values on a TLC plate. The phenol ring itself is also susceptible to oxidation, potentially forming quinone-type structures, which are often colored[9].

Q2: How can I selectively oxidize the methylthio group to a sulfoxide without affecting the phenol?

A: A controlled oxidation using one equivalent of a mild oxidizing agent is recommended. Sodium periodate (NaIO₄) in a solvent system like methanol/water at room temperature is a common and effective method for this selective transformation[8]. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion while minimizing over-oxidation to the sulfone[8].

Q3: What conditions will lead to the formation of the sulfone?

A: To form the sulfone, you will need stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent. Using more than two equivalents of sodium periodate or employing an oxidant like Oxone® (potassium peroxymonosulfate) will typically yield the sulfone (-SO₂CH₃)[8].

Experimental Protocol: Selective Oxidation to 2-(Methylsulfinyl)phenol
  • Dissolution: Dissolve this compound (1 mmol) in 10 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Preparation: In a separate container, dissolve sodium periodate (NaIO₄) (1.1 mmol, 1.1 equivalents) in 2-5 mL of water[8].

  • Reaction: Slowly add the aqueous NaIO₄ solution to the stirred solution of this compound at room temperature.

  • Monitoring: The reaction is often accompanied by the precipitation of sodium iodate. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC)[8].

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the insoluble inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Extract the remaining aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.

Visualization: Oxidation Pathway

OxidationPathway Start This compound (-SCH₃) Sulfoxide 2-(Methylsulfinyl)phenol (-SOCH₃) Start->Sulfoxide [O] (e.g., 1.1 eq NaIO₄) Sulfone 2-(Methylsulfonyl)phenol (-SO₂CH₃) Sulfoxide->Sulfone [O] (e.g., >2.2 eq NaIO₄)

Caption: Oxidation pathway of the methylthio group.

Section 3: Stability in Acidic and Basic Media

The reactivity of this compound can change significantly depending on the pH of the reaction medium.

Q1: Is this compound stable under strongly acidic conditions?

A: While the phenol and thioether functional groups are relatively stable in mild acid, strong acids (Brønsted or Lewis), especially at elevated temperatures, can pose a risk. Related aromatic compounds with alcohol functionalities can undergo acid-catalyzed polycondensation or rearrangement[10][11]. For this compound, you should be cautious of potential intermolecular reactions or degradation, leading to tarry byproducts. It is advisable to run a small-scale test reaction to check for stability under your specific acidic conditions.

Q2: What happens to this compound under basic conditions?

A: In the presence of a base, the acidic phenolic proton will be removed to form the corresponding sodium or potassium phenoxide salt. This phenoxide is significantly more electron-rich and nucleophilic than the neutral phenol[12]. This increased nucleophilicity enhances the reactivity of the aromatic ring towards electrophiles[13]. The thioether linkage is generally stable to bases, but the increased electron density on the ring could influence its reactivity.

Q3: My reaction under basic conditions is failing. Could the phenoxide be interfering?

A: Yes. The formation of the phenoxide makes both the oxygen and the aromatic ring (at the ortho and para positions) highly nucleophilic[12][14]. The phenoxide oxygen can react with electrophiles (e.g., alkyl halides, acyl chlorides), and the ring can undergo electrophilic substitution even with weak electrophiles[15]. This can lead to undesired side reactions if your reagents are not chosen carefully. If O-alkylation or O-acylation is not the desired outcome, protecting the hydroxyl group may be necessary before subjecting the molecule to other transformations.

Table 2: Reactivity under Acidic and Basic Conditions
ConditionMoiety AffectedPotential Reaction / Stability IssueTroubleshooting Suggestion
Strong Acid (e.g., H₂SO₄, AlCl₃), Heat Whole MoleculePotential for polymerization/decomposition.Use milder acidic conditions or lower temperature. Run a stability test.
Aqueous Base (e.g., NaOH, K₂CO₃) Phenolic -OHDeprotonation to form a highly nucleophilic phenoxide.Be aware of potential O-alkylation/acylation. Protect the -OH group if necessary.

Section 4: Stability in the Presence of Electrophiles and Nucleophiles

The dual functionality of this compound makes it reactive towards both electrophiles and nucleophiles.

Q1: I am trying to perform an electrophilic aromatic substitution (e.g., bromination) and I'm getting a mixture of products. Why?

A: The phenol's hydroxyl group is a very strong activating ortho-, para-director, and the methylthio group is also an ortho-, para-director[14][16]. With two activating groups on the ring, the molecule is highly susceptible to electrophilic aromatic substitution, and controlling the selectivity can be difficult[13]. Polysubstitution is a common problem, especially with reactive electrophiles like bromine water[13]. To achieve monosubstitution, you should use milder conditions, such as bromine in a less polar solvent (e.g., CCl₄ or CS₂) at a low temperature[16].

Q2: Can the sulfur atom in this compound act as a nucleophile?

A: Yes, the sulfur atom of a thioether is nucleophilic. It can react with electrophiles, such as alkyl halides, to form a ternary sulfonium salt. This is an important potential side reaction to consider if you are performing, for example, an O-alkylation of the phenol in the presence of an alkyl halide. The phenoxide is a stronger nucleophile than the thioether, but S-alkylation can still occur as a competing reaction.

Visualization: Troubleshooting Workflow for Unexpected Byproducts

TroubleshootingWorkflow Start Unexpected Result Observed CheckCond Analyze Reaction Conditions Start->CheckCond IsOxidant Oxidizing Agent Present? CheckCond->IsOxidant Reagents IsElectrophile Strong Electrophile Present? CheckCond->IsElectrophile Reagents IsBase Base Present? CheckCond->IsBase pH IsLight Exposed to UV/Strong Light? CheckCond->IsLight Environment IsOxidant->IsElectrophile No OxidationProduct Suspect Oxidation (Sulfoxide, Sulfone, Quinone). Analyze by LC-MS. IsOxidant->OxidationProduct Yes IsElectrophile->IsBase No SubstProduct Suspect Ring Poly-substitution. Use milder conditions/less polar solvent. IsElectrophile->SubstProduct Yes IsBase->IsLight No PhenoxideProduct Suspect Phenoxide Reactivity (e.g., O-alkylation). Consider protecting group. IsBase->PhenoxideProduct Yes PhotoProduct Suspect Photodegradation. Protect reaction from light. IsLight->PhotoProduct Yes

Caption: Decision tree for troubleshooting unexpected reaction outcomes.

Section 5: Analytical Methods for Stability Assessment

Monitoring the stability of this compound during a reaction or in storage requires reliable analytical methods.

Q1: What is the best way to monitor the stability of this compound during my experiment?

A: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the stability of phenolic compounds[17][18]. It allows for the separation and quantification of the parent compound and any potential degradation products. A reverse-phase C18 column is typically used. Detection can be achieved using a UV detector (around 274 nm), a fluorescence detector, or an electrochemical detector, with the latter two offering higher sensitivity[17].

Experimental Protocol: HPLC Method for Stability Analysis
  • Sample Preparation: At designated time points, withdraw an aliquot from your reaction mixture. Quench the reaction if necessary (e.g., by neutralizing the pH or cooling). Dilute the aliquot with the mobile phase to a concentration within the calibrated range of the instrument.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid to ensure the phenol is protonated) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to 274 nm[17]. For trace analysis, fluorescence (Excitation: 274 nm, Emission: 298 nm) or electrochemical detection can be used[17].

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Interpretation: Determine the concentration of this compound in your samples by comparing the peak area to the calibration curve. The appearance of new peaks indicates the formation of degradation products or byproducts.

Visualization: Experimental Workflow for a Stability Study

StabilityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepSol Prepare Stock Solution of this compound Setup Set up Reaction (Inert atmosphere, Temp control) PrepSol->Setup PrepStress Prepare Stress Agent (e.g., Acid, Base, Oxidant) Initiate Add Stress Agent PrepStress->Initiate Setup->Initiate Sample Withdraw Aliquots at t=0, 1, 2, 4, 24h Initiate->Sample Quench Quench Reaction in Aliquot Sample->Quench HPLC Analyze via HPLC-UV Quench->HPLC Data Quantify Remaining Parent Compound & Identify Degradants HPLC->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: General workflow for assessing compound stability.

References

Identifying and minimizing impurities in 2-(Methylthio)phenol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)phenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is a mixture of isomers. How can I identify and separate this compound from 4-(Methylthio)phenol?

A1: The hydroxyl group of phenol is an ortho-, para-director in electrophilic aromatic substitution reactions.[1][2][3][4][5] Therefore, the formation of the 4-(methylthio)phenol isomer is a common side product in the thiomethylation of phenol.

Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method for identifying the isomers. The two isomers will have distinct retention times and their mass spectra will confirm their identity.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the two isomers. They will exhibit different retention times due to differences in polarity.

Separation:

  • Fractional Distillation: Due to a likely difference in boiling points, fractional distillation under reduced pressure can be an effective method for separating the ortho and para isomers.

  • Column Chromatography: For smaller scale purifications, silica gel column chromatography can be employed to separate the isomers based on their polarity differences.

Minimization of 4-(Methylthio)phenol formation:

  • Reaction Temperature: Lowering the reaction temperature may favor the formation of the ortho isomer.

  • Catalyst Choice: The choice of Lewis acid catalyst can influence the ortho/para selectivity. Experimenting with different catalysts may be necessary.

Q2: My product has a strong, unpleasant odor. What is the likely cause and how can I remove it?

A2: A strong odor is often indicative of residual starting materials, particularly dimethyl disulfide or other thiol-containing reagents.

Identification:

  • GC Analysis: A gas chromatography analysis of your product will show peaks corresponding to the retention times of your starting materials.

Removal:

  • Vacuum Distillation: Careful distillation under vacuum is an effective way to remove volatile starting materials like dimethyl disulfide.

  • Aqueous Wash: Washing the crude product with a dilute sodium hydroxide solution will remove unreacted phenol. Subsequent washes with brine and drying of the organic layer are necessary. A final distillation is recommended.

Q3: The final product is discolored (yellow to brown). What causes this and how can I obtain a colorless product?

A3: Discoloration is often due to the formation of oxidized byproducts or quinone-type species. Phenols are susceptible to oxidation, which can be accelerated by heat and the presence of air (oxygen).[6]

Troubleshooting:

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Using degassed solvents can also help to reduce the presence of dissolved oxygen.

  • Purification:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities. The solution should then be filtered and the solvent removed.

    • Distillation: Distillation under reduced pressure is crucial for obtaining a pure, colorless product.

Q4: The reaction yield is low. What are the potential reasons and how can I improve it?

A4: Low yields can result from several factors:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction progress by TLC or GC is recommended.

    • Catalyst Activity: If a catalyst is used, ensure it is fresh and active.

  • Side Reactions:

    • Polysubstitution: The high reactivity of phenol can sometimes lead to the formation of di-(methylthio)phenol byproducts. Using a molar excess of phenol relative to the thiomethylating agent can help to minimize this.

    • Starting Material Decomposition: High reaction temperatures can lead to the decomposition of starting materials or the product.

  • Work-up Losses:

    • Inefficient Extraction: Ensure proper phase separation during aqueous work-up to avoid loss of product.

    • Distillation Losses: Use appropriate distillation apparatus and conditions to minimize losses.

Experimental Protocols

Synthesis of this compound from Phenol and Dimethyl Disulfide

This protocol is based on a known procedure for the synthesis of ortho-(methylthio)phenols.[7][8]

Materials:

  • Phenol

  • Dimethyl disulfide

  • Aluminum turnings

  • Toluene (for azeotropic drying)

Procedure:

  • Drying of Phenol: A mixture of phenol (4.2 moles) and toluene (60 ml) is distilled to remove all the toluene, yielding substantially anhydrous phenol.[8]

  • Catalyst Activation: To the anhydrous phenol, slowly add aluminum turnings (0.28 moles) at 125-140 °C. The reaction is allowed to proceed until the evolution of hydrogen gas ceases.[8]

  • Thiomethylation: Add dimethyl disulfide (2.8 moles) to the reaction mixture and reflux overnight at approximately 170 °C.[8]

  • Reaction Completion: Continue heating the mixture at 170-185 °C for an additional 3 hours.[8]

  • Removal of Volatiles: Remove all volatile materials by vacuum evacuation at 20 mm Hg and 170 °C.[8]

  • Purification:

    • Remove unreacted phenol by distillation.[8]

    • The residue, which is predominantly this compound, is then purified by vacuum distillation.[8]

ParameterValueReference
Yield 40.0%[8]
Boiling Point 115-117 °C at 35 mm Hg[8]
Analytical Method: Gas Chromatography (GC)

Objective: To determine the purity of the this compound product and identify the presence of starting materials and the 4-(methylthio)phenol isomer.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for phenol analysis (e.g., a 5% phenyl-methylpolysiloxane column).

Hypothetical GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium

  • Injection Volume: 1 µL (of a diluted sample in a suitable solvent like dichloromethane).

Expected Elution Order:

  • Dimethyl disulfide

  • Phenol

  • This compound

  • 4-(Methylthio)phenol

Note: The exact retention times will depend on the specific column and conditions used. It is essential to run standards of the expected components for positive identification.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₈OS140.21115-117 @ 35 mmHg[8]
4-(Methylthio)phenolC₇H₈OS140.21105-107 @ 5 mmHg
PhenolC₆H₆O94.11181.7
Dimethyl disulfideC₂H₆S₂94.20109.6

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Phenol & Dimethyl Disulfide dry_phenol Azeotropic Drying with Toluene start->dry_phenol activate_catalyst Catalyst Activation (Aluminum Turnings) dry_phenol->activate_catalyst thiomethylation Thiomethylation Reaction (Reflux) activate_catalyst->thiomethylation remove_volatiles Remove Volatiles (Vacuum) thiomethylation->remove_volatiles Crude Product distill_phenol Distill Unreacted Phenol remove_volatiles->distill_phenol final_distillation Final Vacuum Distillation distill_phenol->final_distillation end_product Pure this compound final_distillation->end_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart cluster_issues Identify Issue cluster_solutions Potential Solutions start Problem with This compound Product issue_isomers Isomeric Impurity? start->issue_isomers issue_odor Unpleasant Odor? start->issue_odor issue_color Discoloration? start->issue_color solution_isomers Fractional Distillation or Column Chromatography issue_isomers->solution_isomers Yes solution_odor Vacuum Distillation & Aqueous Wash issue_odor->solution_odor Yes solution_color Inert Atmosphere, Activated Carbon, Vacuum Distillation issue_color->solution_color Yes

Caption: Troubleshooting flowchart for common issues in this compound production.

Reaction_Pathway phenol Phenol catalyst Al Catalyst phenol->catalyst dm_disulfide Dimethyl Disulfide dm_disulfide->catalyst intermediate Reactive Intermediate catalyst->intermediate product_ortho This compound (Desired Product) intermediate->product_ortho ortho-attack product_para 4-(Methylthio)phenol (Isomeric Impurity) intermediate->product_para para-attack

Caption: Simplified reaction pathway for the thiomethylation of phenol.

References

Optimizing solvent and base selection for 2-(Methylthio)phenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent and base selection for reactions involving 2-(methylthio)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two main reactive sites: the phenolic hydroxyl group (-OH) and the methylthio group (-SCH₃). The hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. The sulfur atom in the methylthio group is susceptible to oxidation. The aromatic ring can also undergo electrophilic substitution, with the hydroxyl and methylthio groups influencing the position of substitution.

Q2: I am planning an O-alkylation of this compound. What are the key factors for selecting a suitable base?

A2: The choice of base is critical for efficient O-alkylation. Key considerations include:

  • Basicity: The base must be strong enough to deprotonate the phenolic hydroxyl group to generate the phenoxide ion. Phenols are more acidic than aliphatic alcohols, allowing for a broader range of bases.[1]

  • Side Reactions: A very strong or sterically hindered base can promote undesired side reactions, such as elimination of the alkylating agent.[1]

  • Reaction Conditions: The choice of base often dictates the necessary solvent and temperature. For example, strong bases like sodium hydride (NaH) require anhydrous (dry) solvents such as DMF or THF.[1]

Q3: Which solvents are recommended for the O-alkylation of this compound?

A3: Polar aprotic solvents are generally the best choice for promoting O-alkylation over C-alkylation.[2][3] This is because they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[4] Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Acetone

Protic solvents, such as water or alcohols, can hydrogen bond with the phenoxide oxygen, shielding it and potentially leading to a higher proportion of C-alkylation products.[3]

Q4: What are the common side reactions to be aware of when working with this compound under basic conditions?

A4: Several side reactions can occur:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[3]

  • Oxidation of the methylthio group: The sulfur atom can be oxidized, especially at elevated temperatures or in the presence of oxidizing agents, to form methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-SO₂CH₃) groups.[4]

  • Polyalkylation: If the reaction conditions are not carefully controlled, it is possible to get multiple alkyl groups added to the molecule.

Troubleshooting Guides

Problem: Low or No Conversion to the Desired O-Alkylated Product
Potential Cause Troubleshooting Solution
Incomplete Deprotonation of the Phenol Use a stronger base (e.g., NaH) to ensure complete formation of the phenoxide.[1] Ensure the base is fresh and properly handled (e.g., NaH should be stored under mineral oil and used in an inert atmosphere). For weaker bases like K₂CO₃, ensure it is finely powdered and dry to maximize its surface area and reactivity.[2]
Poor Nucleophilicity of the Phenoxide The choice of solvent can significantly impact the nucleophilicity of the phenoxide. Switch to a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the phenoxide.[2]
Inactive Alkylating Agent Use a fresh bottle of the alkylating agent. To increase reactivity, a catalytic amount of sodium iodide (NaI) can be added to convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ.
Suboptimal Reaction Temperature The reaction may require heating to overcome the activation energy barrier. Systematically increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress.[4]
Problem: Significant Formation of C-Alkylated Byproduct
Potential Cause Troubleshooting Solution
Use of Protic Solvents Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more accessible for alkylation.[3] Switch to a polar aprotic solvent such as DMF, DMSO, or acetone to favor O-alkylation.[3]
Reaction Temperature Too High Higher temperatures can sometimes favor C-alkylation. Try running the reaction at a lower temperature for a longer period.
Problem: Presence of Oxidized Byproducts
Potential Cause Troubleshooting Solution
Oxidation of the Methylthio Group The sulfur atom is susceptible to oxidation, especially at elevated temperatures in the presence of air.[4] Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents and maintain an inert atmosphere throughout the reaction. Use degassed solvents.

Data Presentation

Table 1: Common Bases for O-Alkylation of Phenols

BaseStrengthCommon SolventsKey Considerations
Sodium Hydride (NaH)StrongAnhydrous DMF, THFHighly effective for complete deprotonation.[1] Requires anhydrous conditions and an inert atmosphere. Hydrogen gas is evolved.
Potassium Carbonate (K₂CO₃)WeakDMF, Acetone, AcetonitrileA milder and easier-to-handle base.[1] May require higher temperatures and longer reaction times.
Cesium Carbonate (Cs₂CO₃)WeakDMF, Acetone, AcetonitrileOften more effective than K₂CO₃ due to the higher solubility of its salts.[1]
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)StrongWater, Alcohols (with phase-transfer catalyst)Can be used in aqueous or biphasic systems, often with a phase-transfer catalyst to facilitate the reaction.[1]

Table 2: Solvent Effects on Phenolate Alkylation

Solvent TypeExamplesEffect on Alkylation
Polar AproticDMF, DMSO, AcetonitrileFavors O-alkylation by solvating the cation and leaving the phenoxide oxygen as a potent nucleophile.[2][3]
ProticWater, Ethanol, MethanolCan lead to increased C-alkylation due to hydrogen bonding with the phenoxide oxygen.[3]
NonpolarToluene, HexaneGenerally less effective as the phenoxide salt has low solubility.

Experimental Protocols

General Protocol for O-Alkylation of this compound using Potassium Carbonate
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (1.5 - 2.0 eq.), and a suitable polar aprotic solvent (e.g., DMF or acetone, to achieve a concentration of approximately 0.1-0.5 M).

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Pour the filtrate into water and extract with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for O-Alkylation of this compound using Sodium Hydride
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stir bar and this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF or THF (to achieve a concentration of approximately 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates the consumption of the starting phenol. Gentle heating (e.g., to 50 °C) may be applied to accelerate the reaction.

  • Work-up: Carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Base, and Solvent B Add Alkylating Agent A->B C Heat and Stir B->C D Monitor by TLC/LC-MS C->D E Cool and Filter D->E F Extract with Organic Solvent E->F G Wash and Dry F->G H Concentrate G->H I Column Chromatography H->I

Caption: A generalized experimental workflow for the O-alkylation of this compound.

Troubleshooting_Logic Start Low or No Product Q1 Is Deprotonation Complete? Start->Q1 Sol1 Use Stronger Base (e.g., NaH) Q1->Sol1 No Q2 Is the Solvent Optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Switch to Polar Aprotic (DMF, DMSO) Q2->Sol2 No Q3 Is the Temperature Sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Increase Temperature Q3->Sol3 No A3_No No

Caption: Troubleshooting logic for low yield in O-alkylation reactions.

References

Validation & Comparative

A Comparative Guide to 2-(Methylthio)phenol and Other Thiophenols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate reagents is paramount to achieving desired molecular complexity and high reaction efficiency. Thiophenols are a versatile class of organosulfur compounds widely employed for the construction of carbon-sulfur bonds, a prevalent linkage in numerous pharmaceuticals and functional materials. Among these, 2-(methylthio)phenol distinguishes itself with a unique substitution pattern that modulates its reactivity and opens avenues for specific synthetic applications. This guide provides an objective comparison of this compound with other common thiophenols, supported by experimental data, to inform reagent choice in synthetic endeavors.

At a Glance: Key Differences in Reactivity and Application

FeatureThis compoundThiophenolp-Cresol (Phenol analogue)
Key Structural Feature Ortho-methylthio group and a hydroxyl groupUnsubstituted thiol group on a benzene ringPara-methyl group and a hydroxyl group
Primary Applications Synthesis of benzothiophenes, key intermediate for RORγt inhibitors.[1][2]General C-S bond formation, synthesis of thioethers and disulfides.Used in the synthesis of antioxidants and fragrances.
Reactivity Profile The ortho-methylthio group can participate in cyclization reactions. The phenolic hydroxyl offers a handle for further functionalization.Highly nucleophilic thiolate anion after deprotonation.The hydroxyl group is a key reactive site.

Performance in Key Organic Reactions

Benzothiophene Synthesis

Benzothiophenes are important heterocyclic motifs in medicinal chemistry, with applications as selective estrogen receptor modulators (e.g., Raloxifene) and kinase inhibitors. The unique structure of this compound and its derivatives makes it a valuable precursor for the synthesis of these scaffolds.

A notable example is the visible light photocatalytic synthesis of benzothiophenes from o-methylthio-arenediazonium salts (derived from the corresponding anilines, close analogues of this compound) and alkynes.[1][2][3][4] This metal-free approach provides a mild and efficient route to various benzothiophene derivatives.[2][3]

Table 1: Synthesis of 2-Phenylbenzothiophene via Visible Light Photocatalysis [3]

EntryStarting Diazonium SaltAlkyneProductYield (%)
1o-Methylthio-benzenediazonium saltPhenylacetylene2-Phenylbenzothiophene75

In contrast, traditional methods for benzothiophene synthesis from thiophenol often require harsher conditions or transition metal catalysts. For instance, the reaction of 2-iodothiophenol with phenylacetylene catalyzed by a palladium complex affords 2-phenylbenzothiophene in good yield. While effective, this method relies on a pre-functionalized and more expensive starting material and a metal catalyst.

Experimental Workflow: Photocatalytic Synthesis of Benzothiophenes

The following diagram illustrates the general workflow for the synthesis of benzothiophenes using o-methylthio-arenediazonium salts.

G cluster_prep Starting Material Preparation cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification SM o-Methylthioaniline derivative Diazonium o-Methylthio-arenediazonium salt SM->Diazonium NaNO2, HCl ReactionVessel Reaction Mixture (Diazonium salt, Alkyne, Eosin Y, DMSO) Diazonium->ReactionVessel Product Crude Benzothiophene ReactionVessel->Product Irradiation Light Green Light (530 nm) Light->ReactionVessel Purification Column Chromatography Product->Purification FinalProduct Pure Benzothiophene Derivative Purification->FinalProduct

General workflow for photocatalytic benzothiophene synthesis.
Thia-Michael Addition

The thia-Michael addition is a powerful C-S bond-forming reaction that involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. The nucleophilicity of the thiolate anion is a key factor in the success of this reaction.

While direct comparative studies are scarce, the electronic properties of the substituents on the thiophenol ring play a significant role. Electron-donating groups are expected to increase the nucleophilicity of the corresponding thiolate, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups decrease nucleophilicity. This compound, with its electron-donating methylthio group, is expected to be a competent nucleophile in this reaction.

Table 2: Illustrative Yields for the Michael Addition of Thiophenols to Chalcone

EntryThiophenol DerivativeCatalystSolventYield (%)
1ThiophenolIL-TBDSolvent-free94
24-ChlorothiophenolTriethylamineDichloromethaneExcellent

Note: The data in this table is compiled from different sources and reaction conditions may vary.

Application in Drug Synthesis: RORγt Inhibitors

A significant application of this compound is in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inhibitors.[1] These inhibitors are promising therapeutic agents for autoimmune diseases. The synthesis of these complex molecules often utilizes this compound as a key building block, highlighting its importance in medicinal chemistry.

Signaling Pathway Context: RORγt Inhibition

The diagram below illustrates the simplified signaling pathway affected by RORγt inhibitors.

G RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Production Th17->IL17 Inflammation Inflammation IL17->Inflammation Inhibitor RORγt Inhibitor (Derived from This compound) Inhibitor->RORgt

Simplified pathway of RORγt-mediated inflammation and its inhibition.

Experimental Protocols

General Procedure for Visible Light Photocatalytic Synthesis of 2-Phenylbenzothiophene[3]

To a solution of o-methylthio-benzenediazonium salt (0.25 mmol) and phenylacetylene (1.25 mmol, 5 equivalents) in DMSO (1.0 mL) was added eosin Y (0.0125 mmol, 5 mol %). The reaction mixture was stirred and irradiated with a green LED (530 nm) at room temperature for the time required for the completion of the reaction (monitored by TLC). After completion, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired 2-phenylbenzothiophene.

Conclusion

This compound presents a unique reactivity profile that makes it a valuable reagent in organic synthesis, particularly for the construction of benzothiophene scaffolds and in the synthesis of complex pharmaceutical agents like RORγt inhibitors. Its performance, when compared to unsubstituted thiophenol or other substituted phenols, is dictated by the interplay of its hydroxyl and methylthio functionalities. For synthetic chemists, the choice between this compound and other thiophenols will depend on the specific transformation desired, with this compound offering distinct advantages in reactions where its unique substitution pattern can be leveraged for intramolecular cyclizations or as a modifiable handle for further synthetic elaboration.

References

A Comparative Analysis of 2-(Methylthio)phenol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological significance of 2-, 3-, and 4-(methylthio)phenol.

In the landscape of pharmaceutical and chemical research, the structural nuances of isomers can dictate their biological activity and synthetic utility. This guide provides a comprehensive comparative analysis of 2-(methylthio)phenol and its isomers, 3-(methylthio)phenol and 4-(methylthio)phenol. This document is intended for researchers, scientists, and drug development professionals, offering a valuable resource for understanding the distinct characteristics of these closely related organosulfur compounds.

Physicochemical Properties

The position of the methylthio group on the phenol ring significantly influences the physicochemical properties of these isomers. These differences can impact their reactivity, solubility, and pharmacokinetic profiles. A summary of their key properties is presented below.

PropertyThis compound3-(Methylthio)phenol (and its derivatives)4-(Methylthio)phenol
CAS Number 1073-29-6[1]1073-72-9 (for 4-isomer)1073-72-9[2][3]
Molecular Formula C₇H₈OS[1]C₇H₈OSC₇H₈OS[2][3]
Molecular Weight 140.20 g/mol [1]140.20 g/mol 140.20 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]Colorless needle crystal (for 3-methyl-4-(methylthio)phenol)[1]White crystalline powder[2][3]
Melting Point Not applicable (liquid at room temp.)56-60 °C (for 3-methyl-4-(methylthio)phenol)[4]84-86 °C[2][3]
Boiling Point 218-219 °C at 760 mmHg151 °C at 15 mmHg (for 3-methyl-4-(methylthio)phenol)[1]153-156 °C at 20 mmHg[2][3]
Solubility Soluble in organic solventsInsoluble in water, soluble in organic solvents (for 3-methyl-4-(methylthio)phenol)[1]Soluble in chloroform, methanol; slightly soluble in water[2]

Synthesis of (Methylthio)phenol Isomers

The synthetic routes to these isomers vary, reflecting the directing effects of the hydroxyl and methylthio groups. Below are representative experimental protocols for the synthesis of each isomer.

General Experimental Workflow for Synthesis

start Starting Materials reaction Reaction with Methylating/Thiolating Agent start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Isolated Isomer purification->product

Caption: General workflow for the synthesis of (methylthio)phenol isomers.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of phenol with dimethyl disulfide in the presence of a catalyst.

Experimental Protocol:

  • A mixture of phenol (4.2 moles) and toluene is distilled to remove water, yielding anhydrous phenol.[5]

  • Aluminum turnings (0.28 moles) are slowly added to the phenol at 125-140 °C.[5]

  • After the cessation of hydrogen evolution, dimethyl disulfide (2.8 moles) is added.[5]

  • The resulting mixture is refluxed overnight at approximately 170 °C and then heated for an additional 3 hours at 170-185 °C.[5]

  • Volatile materials are removed under vacuum.[5]

  • The unreacted phenol is removed by distillation.[5]

  • The residue is then distilled to yield this compound.[5]

Synthesis of 3-(Methylthio)phenol

Direct synthesis of 3-(methylthio)phenol is less commonly described. A plausible route involves the Newman-Kwart rearrangement of an O-aryl thiocarbamate derived from 3-hydroxythiophenol, followed by hydrolysis. A related synthesis for a methylated analog, 3-methyl-4-(methylthio)phenol, involves the reaction of m-cresol with dimethyl disulfide.[1]

Conceptual Experimental Protocol:

  • 3-Hydroxythiophenol is reacted with a dialkylthiocarbamoyl chloride to form the O-aryl dialkylthiocarbamate.

  • The O-aryl dialkylthiocarbamate is subjected to thermal rearrangement (Newman-Kwart rearrangement) to yield the S-aryl dialkylthiocarbamate.

  • Hydrolysis of the S-aryl dialkylthiocarbamate yields 3-(methylthio)phenol.

Synthesis of 4-(Methylthio)phenol

4-(Methylthio)phenol can be synthesized from 4-chlorophenol or via the hydroxylation of 4-methylthiophenylboronic acid.

Experimental Protocol (from 4-methylthiophenylboronic acid): [6]

  • In a dried 20 mL quartz test tube, add 4-methylthiophenylboronic acid (0.3 mmol).

  • Evacuate and backfill the tube with oxygen three times.

  • Under an oxygen atmosphere, add triethylamine (0.45 mmol) and 2-methyltetrahydrofuran (4 mL) via syringe.

  • Stir the mixture for 5 minutes and then transfer it to a photochemical reactor.

  • Place the test tube approximately 2 cm away from a 15W UV lamp and irradiate for 24 hours with stirring.

  • After the reaction, dilute the crude product with ethyl acetate, filter through a silica gel pad, and concentrate under reduced pressure.

  • Purify the product by silica gel flash chromatography.

Spectroscopic Analysis

The spectroscopic data for each isomer provides a unique fingerprint for identification and structural elucidation.

Spectroscopic DataThis compound3-(Methylthio)phenol (Predicted/Analog Data)4-(Methylthio)phenol
¹H NMR (CDCl₃, δ ppm) Aromatic protons in the range of 6.8-7.3 ppm; -SCH₃ singlet around 2.4 ppm; -OH singlet (variable)Aromatic protons in distinct regions; -SCH₃ singlet; -OH singletAromatic protons appear as two doublets around 7.22 and 6.79 ppm; -SCH₃ singlet around 2.44 ppm; -OH singlet around 5.0 ppm[7]
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons in the range of 115-155 ppm; -SCH₃ carbon around 15 ppmAromatic carbons in distinct regions; -SCH₃ carbonAromatic carbons at approximately 155.8, 135.2, 131.5, and 116.5 ppm; -SCH₃ carbon around 15 ppm
FTIR (cm⁻¹) Broad O-H stretch (3200-3600), C-H aromatic stretch (~3050), C=C aromatic stretch (1400-1600), C-S stretchBroad O-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-S stretchBroad O-H stretch, C-H aromatic stretch, C=C aromatic stretch (1599, 1492), C-S stretch
Mass Spec (m/z) Molecular ion peak at 140; characteristic fragmentation patternMolecular ion peak at 140; fragmentation pattern differs from isomersMolecular ion peak at 140; distinct fragmentation pattern

Biological Activities and Applications

The isomeric positioning of the methylthio group leads to distinct biological activities and applications, particularly in drug discovery and agrochemicals.

This compound: A Key Intermediate for ROR-γ Inhibitors

This compound is a crucial building block in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors.[1] ROR-γ is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[1]

This compound This compound ROR-γ Inhibitor Synthesis ROR-γ Inhibitor Synthesis This compound->ROR-γ Inhibitor Synthesis ROR-γ Inhibition ROR-γ Inhibition ROR-γ Inhibitor Synthesis->ROR-γ Inhibition Th17 Cell Differentiation Inhibition Th17 Cell Differentiation Inhibition ROR-γ Inhibition->Th17 Cell Differentiation Inhibition Treatment of Autoimmune Diseases Treatment of Autoimmune Diseases Th17 Cell Differentiation Inhibition->Treatment of Autoimmune Diseases 4-(Methylthio)phenol 4-(Methylthio)phenol Organophosphorus Insecticide Synthesis Organophosphorus Insecticide Synthesis 4-(Methylthio)phenol->Organophosphorus Insecticide Synthesis Acetylcholinesterase (AChE) Inhibition Acetylcholinesterase (AChE) Inhibition Organophosphorus Insecticide Synthesis->Acetylcholinesterase (AChE) Inhibition Nerve Impulse Disruption Nerve Impulse Disruption Acetylcholinesterase (AChE) Inhibition->Nerve Impulse Disruption Insecticidal Activity Insecticidal Activity Nerve Impulse Disruption->Insecticidal Activity

References

Efficacy of 2-(Methylthio)phenol Derivatives and Analogs as ROR-gamma Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Retinoid-related orphan receptor-gamma t (RORγt) is a pivotal transcription factor in the differentiation of T helper 17 (Th17) cells, which are instrumental in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory agents. This guide provides a comparative analysis of the efficacy of 2-(methylthio)aryl-like derivatives as ROR-gamma (RORγ) inhibitors, with a focus on their in vitro potency. The data presented is derived from studies on 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene, which incorporate a 2-(methylthio)pyrimidine moiety, a close analog to the 2-(methylthio)phenol structure.

Quantitative Comparison of ROR-gamma Inhibitory Activity

The following table summarizes the in vitro efficacy of selected 4,5,6,7-tetrahydro-benzothiophene derivatives featuring a 2-(methylthio)pyrimidine substituent. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) determined through a human GAL4-RORγ reporter assay. Lower IC50 values are indicative of higher potency.

Compound IDCore ScaffoldR-Group at Position 2R-Group at Position 3IC50 (nM)[1]
2 4,5,6,7-Tetrahydro-benzothiopheneN-(5-chloro-2-(methylthio)pyrimidin-4-yl)carbamoylN-benzylcarbamoyl0.75
3 4,5,6,7-Tetrahydro-benzothiopheneN-(5-chloro-2-(methylthio)pyrimidin-4-yl)carbamoylN-benzylcarbamoyl (with methyl at position 6)2.19

ROR-gamma Signaling Pathway and Inhibitor Mechanism of Action

RORγt is the master regulator of Th17 cell differentiation. Upon activation, it binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for the pro-inflammatory cytokines Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F). ROR-gamma inhibitors, such as the 2-(methylthio)aryl-like derivatives, function by binding to the ligand-binding domain (LBD) of RORγt, thereby preventing its transcriptional activity. This leads to a downstream reduction in the production of pathogenic cytokines.

ROR_gamma_signaling cluster_0 Naive T-cell cluster_1 Th17 Cell TGF-beta TGF-beta STAT3 STAT3 TGF-beta->STAT3 activate IL-6 IL-6 IL-6->STAT3 activate ROR-gamma-t ROR-gamma-t STAT3->ROR-gamma-t induces expression IL-17A_Gene IL-17A Gene ROR-gamma-t->IL-17A_Gene activates transcription IL-17F_Gene IL-17F Gene ROR-gamma-t->IL-17F_Gene activates transcription IL-17A_Protein IL-17A IL-17A_Gene->IL-17A_Protein translation IL-17F_Protein IL-17F IL-17F_Gene->IL-17F_Protein translation Inhibitor This compound Derivative Inhibitor->ROR-gamma-t inhibits

Figure 1: ROR-gamma signaling pathway in Th17 cell differentiation.

Experimental Workflow for Efficacy Evaluation

The evaluation of this compound derivatives as ROR-gamma inhibitors typically follows a multi-step process, beginning with biochemical assays to determine direct binding and inhibitory activity, followed by cell-based assays to assess their effect on Th17 differentiation and cytokine production.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Compound_Synthesis->Biochemical_Assay Screen for Binding Reporter_Assay ROR-gamma Reporter Gene Assay Biochemical_Assay->Reporter_Assay Confirm Inhibition Th17_Assay Th17 Differentiation Assay Reporter_Assay->Th17_Assay Assess Cellular Activity Data_Analysis Data Analysis (IC50, Efficacy) Th17_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for evaluating ROR-gamma inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of ROR-gamma inhibitors.

Human GAL4-RORγ Reporter Assay

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγ.

Materials:

  • Human cells stably expressing a hybrid human RORγ receptor (where the N-terminal DNA-binding domain is replaced with that of yeast GAL4).

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Cell culture medium and supplements.

  • Test compounds (this compound derivatives).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered human cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO). Add the diluted compounds to the cells. Include a vehicle-only control and a positive control inhibitor (e.g., Ursolic Acid).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a control for cell viability if necessary. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Human Peripheral Blood Mononuclear Cell (PBMC) Th17 Polarization Assay

This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into Th17 cells.[1]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs).

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

  • Th17 polarizing cytokines: anti-CD3/CD28 antibodies, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies.

  • Test compounds.

  • Cell stimulation cocktail (e.g., PMA and ionomycin) and a protein transport inhibitor (e.g., Brefeldin A).

  • Fluorescently labeled antibodies against CD4 and IL-17A.

  • Flow cytometer.

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Plate the PBMCs in 96-well plates in complete RPMI medium. Add the Th17 polarizing cytokines and the test compounds at various concentrations.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Restimulation and Intracellular Staining: On the final day, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

  • Staining: Harvest the cells and stain for the surface marker CD4. Then, fix and permeabilize the cells and stain for intracellular IL-17A.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

  • Data Analysis: Calculate the inhibition of Th17 differentiation for each compound concentration relative to the vehicle control and determine the IC50 value.

References

Performance of 2-(Methylthio)phenol against alternative reagents in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 2-(methylthio)phenol in O-methylation reactions, a crucial transformation in the synthesis of various pharmaceutical and fine chemical intermediates. While direct, side-by-side comparative studies are limited in publicly available literature, this document synthesizes existing experimental data for a closely related and industrially relevant reaction—the O-methylation of catechol to guaiacol—to provide a benchmark for evaluating the potential performance of this compound.

Executive Summary

This compound is a versatile building block in organic synthesis, valued for its unique electronic and structural properties. Its application in O-methylation reactions is of significant interest for the preparation of 2-methoxythioanisole, a key intermediate in various synthetic pathways. This guide evaluates the performance of this compound in this context by drawing parallels with the well-documented O-methylation of catechol. The electronic and steric effects of the ortho-methylthio group are expected to influence the nucleophilicity of the phenolic hydroxyl group and, consequently, the reaction's efficiency.

Comparison with an Alternative Reagent: Catechol

Catechol (1,2-dihydroxybenzene) serves as a relevant alternative for comparison due to its structural similarity to this compound, featuring a hydroxyl group in the ortho position instead of a methylthio group. The O-methylation of catechol to produce guaiacol (2-methoxyphenol) is a widely studied and industrially significant reaction. The performance of various catalytic systems for this transformation provides a strong baseline for assessing the potential efficacy of this compound in similar reactions.

Data Presentation: O-Methylation of Catechol with Methanol

The following table summarizes the performance of different catalysts in the vapor-phase O-methylation of catechol to guaiacol. This data is extracted from studies focused on optimizing this specific reaction and can be used to infer the expected performance for the O-methylation of this compound under similar conditions.

CatalystReaction Temperature (°C)Catechol Conversion (%)Guaiacol Selectivity (%)Guaiacol Yield (%)Reference
Cerium Phosphate (CP)270>95 (initial)92.6 (initial)~88[1]
Lanthanum Phosphate (LP)270~90 (initial)88.4 (initial)~79.6[1]
AlP1.1Zr0.012-400280~83~90~74.7[2]
APO(0.7)-475300957066.5[3]
Al-1.1P-ONot specified52.597.651.2[4]

Note: The yields are calculated as (Conversion % * Selectivity %) / 100. The data represents initial or optimized results as reported in the respective studies.

Experimental Protocols

General Procedure for Williamson Ether Synthesis of Phenols

The Williamson ether synthesis is a robust and widely applicable method for the O-alkylation of phenols. The following protocol is a general procedure that can be adapted for the methylation of this compound.

Materials:

  • This compound

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., K2CO3, NaOH, NaH)

  • Anhydrous solvent (e.g., acetone, acetonitrile, DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution or suspension of this compound (1.0 eq) in an appropriate anhydrous solvent, add the base (1.1-2.0 eq).

  • Stir the mixture at room temperature for a predetermined time to ensure the formation of the phenoxide.

  • Add the methylating agent (1.0-1.5 eq) dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated to a specific temperature, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to afford the desired 2-methoxythioanisole.

Experimental Workflow for Catalytic O-Methylation

The following diagram illustrates a typical workflow for a catalytic O-methylation reaction, such as the vapor-phase methylation of catechol. A similar setup would be applicable for the catalytic methylation of this compound.

G cluster_prep Catalyst and Reactant Preparation cluster_reaction Vapor-Phase Reaction cluster_analysis Product Analysis catalyst Catalyst Preparation and Activation reactor Fixed-Bed Reactor catalyst->reactor reactants Reactant Mixture (Phenol + Methanol) reactants->reactor collection Product Collection (Condensation) reactor->collection analysis GC/MS Analysis collection->analysis

Caption: General workflow for vapor-phase catalytic O-methylation.

Signaling Pathways and Logical Relationships

Reaction Pathway for Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are the deprotonation of the phenol to form a more nucleophilic phenoxide, followed by the attack of the phenoxide on the alkyl halide.

G phenol This compound (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) phenol->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide ether 2-Methoxythioanisole (Ar-OCH3) phenoxide->ether SN2 Attack alkyl_halide Methyl Halide (CH3-X) alkyl_halide->ether salt Salt (KX)

Caption: Mechanism of the Williamson ether synthesis.

Factors Influencing O-Methylation Selectivity

In catalytic O-methylation, the selectivity towards the desired mono-methylated product (guaiacol from catechol, or 2-methoxythioanisole from this compound) versus the di-methylated byproduct is crucial. The following diagram illustrates the logical relationship between catalyst properties and reaction selectivity.

G catalyst Catalyst Properties acidity Acidity catalyst->acidity basicity Basicity catalyst->basicity porosity Porosity / Surface Area catalyst->porosity selectivity Selectivity to Mono-O-Methylation acidity->selectivity Influences basicity->selectivity Influences porosity->selectivity Influences

Caption: Factors influencing O-methylation selectivity.

References

Comparative Analysis of 2-(Methylthio)phenol in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Methylthio)phenol is an organosulfur compound recognized for its role as a key intermediate in the synthesis of pharmaceuticals, notably in the development of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) inhibitors for treating autoimmune diseases. Its phenolic structure suggests potential for various biological activities, including antioxidant effects and interactions with biological systems. However, this same structural motif raises questions about its potential for cross-reactivity in various biological assays, which can lead to misinterpretation of results.

This guide compares the known or expected biological activities of this compound with structurally related compounds and common benchmarks. We will explore its potential performance in antioxidant, cytotoxicity, and receptor-binding assays, providing detailed experimental protocols and data interpretation guidelines.

Comparative Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant capacity is a fundamental parameter to assess, as it can correlate with various therapeutic effects. The activity is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are standard methods for this evaluation.

While no direct antioxidant data for this compound was found, studies comparing phenol and thiophenol analogues suggest that phenol derivatives generally exhibit higher radical scavenging activity. The data below is compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions.

CompoundDPPH Assay (IC50)ABTS Assay (IC50)Structural Class
This compound Data Not AvailableData Not AvailableThiophenol Ether
Guaiacol (2-Methoxyphenol)~27.97 µg/mLData Not AvailablePhenolic Ether
Butylated Hydroxytoluene (BHT) ~21.09 µg/mL[1]Weak ActivitySynthetic Phenol
Ascorbic Acid (Standard)~5 µg/mLData Not AvailableStandard Antioxidant
Trolox (Standard)~3.77 µg/mL[2]~2.93 µg/mL[2]Standard Antioxidant

Note: IC50 values can vary significantly based on assay conditions.

Comparative Cytotoxicity

Evaluating the cytotoxicity of a compound is crucial for drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. The IC50 value represents the concentration of a compound that causes a 50% reduction in cell viability. Below is a hypothetical comparison table for cytotoxicity in the human liver cancer cell line, HepG2, a standard model for hepatotoxicity studies.

CompoundCytotoxicity in HepG2 (IC50)Structural Class
This compound Data Not AvailableThiophenol Ether
Phenolic Extract (M. germanica) 36.49 ± 1.12 µg/mL[3][4]Natural Phenolic Mix
Butylated Hydroxytoluene (BHT) Cytotoxic at 100-750 µM*Synthetic Phenol
Thymoquinone (Positive Control)192.3 µM[5]Natural Compound

*Data from isolated rat hepatocytes, indicating BHT is more cytotoxic than Butylated Hydroxyanisole (BHA) at equimolar concentrations[6].

Cross-Reactivity in Immunoassays

Cross-reactivity occurs when an antibody binds to molecules other than its specific target analyte, which can lead to false-positive results or over-quantification. This is a significant concern for phenolic compounds due to their structural similarities to various haptens used in immunoassay development. For instance, phenolic compounds in food matrices have been shown to cross-react with antibodies in ELISA kits designed to detect mycotoxins like ochratoxin A, leading to inaccurate results[7][8].

A competitive ELISA is the standard method to determine the percent cross-reactivity of a compound against a target analyte.

Hypothetical Cross-Reactivity Profile:

CompoundTarget AnalyteAssayPredicted Cross-ReactivityRationale
This compound RORγ Ligand XComp. ELISALow to ModerateDepends on the specific antibody and how much of the "scaffold" is recognized versus the side chains.
Guaiacol RORγ Ligand XComp. ELISALowThe methoxy group is structurally different from the larger, more complex side chains of typical RORγ inhibitors.
Simple Phenols Ochratoxin AComp. ELISAModerateStructural similarities to parts of the ochratoxin A molecule can cause antibody binding[7][8].

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. Prepare a series of dilutions of the test compound and a standard (e.g., Trolox) in the same solvent.

  • Reaction Setup : In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. Include a control well with 100 µL of solvent and 100 µL of DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a plot of inhibition percentage versus concentration.

MTT Cytotoxicity Assay

This assay assesses cell viability based on the mitochondrial reduction of MTT to formazan.

  • Cell Seeding : Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment : Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Measurement : Measure the absorbance at 570 nm.

  • Calculation : Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated from the dose-response curve.

Competitive ELISA for Cross-Reactivity

This protocol determines the degree to which a compound competes with a target analyte for antibody binding.

  • Plate Coating : Coat a 96-well high-binding microtiter plate with an antigen-protein conjugate (e.g., target analyte conjugated to BSA) overnight at 4°C.

  • Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Competition Reaction : In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the test compound (e.g., this compound) and the target analyte (for the standard curve).

  • Incubation : Transfer the antibody-analyte/compound mixtures to the coated and blocked plate. Incubate for 1-2 hours.

  • Detection : Wash the plate and add an enzyme-conjugated secondary antibody. Incubate for 1 hour.

  • Substrate Addition : Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution.

  • Measurement : Read the absorbance at the appropriate wavelength. The signal is inversely proportional to the amount of test compound that binds to the primary antibody.

  • Calculation : The percent cross-reactivity is calculated using the IC50 values from the standard curve and the cross-reactant curve: % Cross-Reactivity = (IC50_Standard / IC50_Test_Compound) x 100.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound This compound & Analogues Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT on HepG2) Compound->Cytotoxicity Immunoassay Cross-Reactivity (Competitive ELISA) Compound->Immunoassay Assay_Reagents Assay Reagents (DPPH, MTT, ELISA kits) Assay_Reagents->Antioxidant Assay_Reagents->Cytotoxicity Assay_Reagents->Immunoassay IC50 IC50 Calculation Antioxidant->IC50 Cytotoxicity->IC50 Immunoassay->IC50 Comparison Comparative Analysis IC50->Comparison Compare Potency & Cross-Reactivity Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Pathway for a Phenolic Compound Phenol Phenolic Compound (e.g., RORγ Inhibitor Precursor) ROS Reactive Oxygen Species (ROS) Phenol->ROS scavenges RORg RORγ Activation Phenol->RORg inhibits NFkB NF-κB Pathway ROS->NFkB activates Inflammation Pro-inflammatory Cytokine Production (e.g., IL-17) NFkB->Inflammation induces RORg->Inflammation induces

References

A Comparative Benchmarking Guide to the Synthesis of 2-(Methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and drug development sectors, the efficient and reliable synthesis of key intermediates is paramount. 2-(Methylthio)phenol, a vital building block in the synthesis of advanced therapeutic agents such as ROR-g inhibitors for autoimmune diseases, presents several synthetic pathways.[1] This guide provides a detailed comparison of two prominent methods for its synthesis: a direct, one-pot thiolation of phenol and a multi-step approach involving the Newman-Kwart rearrangement followed by methylation. The following sections offer an objective analysis of these methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for specific research and development needs.

Synthetic Pathway Overview

The two primary methods for synthesizing this compound from phenol are depicted below. The first is a direct conversion, while the second involves a three-step sequence.

Synthesis_of_2_Methylthiophenol cluster_0 Method 1: Direct Thiolation cluster_1 Method 2: Newman-Kwart Rearrangement & Methylation A Phenol B This compound A->B  Dimethyl Disulfide,  Aluminum,  High Temperature C Phenol D O-Aryl Dimethylthiocarbamate C->D  N,N-Dimethyl-  thiocarbamoyl  Chloride E S-Aryl Dimethylthiocarbamate D->E  Thermal  Rearrangement F 2-Mercaptophenol E->F  Hydrolysis  (e.g., KOH) G This compound F->G  Methylating Agent  (e.g., Dimethyl Sulfate)

Caption: Comparative workflow of this compound synthesis methods.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

ParameterMethod 1: Direct ThiolationMethod 2: Newman-Kwart Rearrangement & Methylation
Starting Material PhenolPhenol
Key Reagents Dimethyl disulfide, Aluminum1. N,N-Dimethylthiocarbamoyl chloride, KOH2. Heat3. KOH4. Dimethyl sulfate, Na2CO3
Number of Steps 13-4
Reaction Temperature 125-185°CStep 1: <12°CStep 2: ~275°CStep 3: RefluxStep 4: 75-100°C
Overall Yield 40.0%[2]~45-65% (Estimated based on typical yields for each step)[3][4]
Key Advantages Single-step procedureGenerally higher overall yield, well-established reactions
Key Disadvantages Moderate yield, high temperatures, removal of unreacted phenol requiredMulti-step process, very high temperature for rearrangement step

Experimental Protocols

Method 1: Direct Thiolation of Phenol

This method achieves the synthesis of this compound in a single step through the reaction of phenol with dimethyl disulfide, catalyzed by aluminum.

Materials:

  • Phenol (402 g, 4.2 moles)

  • Toluene (60 ml)

  • Aluminum turnings (7.5 g, 0.28 moles)

  • Dimethyl disulfide (250 ml, 2.8 moles)

Procedure:

  • A mixture of phenol and toluene is distilled to remove all toluene, yielding substantially anhydrous phenol.[2]

  • Aluminum turnings are slowly added to the phenol at 125° to 140°C.[2]

  • After the evolution of hydrogen ceases, dimethyl disulfide is added, and the resulting mixture is refluxed overnight at approximately 170°C.[2]

  • The mixture is then heated further at 170° to 185°C for 3 hours.[2]

  • All volatile materials are removed by vacuum evacuation at 20 mm Hg at 170°C.[2]

  • Unreacted phenol is removed by distillation.[2]

  • The residue, containing predominantly ortho-(methylthio)-phenol, is distilled to yield the final product.[2]

Yield: 158 grams of this compound (40.0% yield).[2]

Method 2: Multi-step Synthesis via Newman-Kwart Rearrangement and Methylation

This synthetic route involves three main stages: the formation of an O-aryl thiocarbamate, its thermal rearrangement to an S-aryl thiocarbamate, hydrolysis to 2-mercaptophenol, and subsequent methylation. The protocol is based on a general procedure for the Newman-Kwart rearrangement and standard methylation techniques.[3][4]

Step 1: Synthesis of O-(2-Hydroxyphenyl) dimethylthiocarbamate

Materials:

  • 2-Mercaptophenol (hypothetical starting point for this specific step, derived from phenol in the overall process)

  • Potassium hydroxide

  • N,N-Dimethylthiocarbamyl chloride

  • Tetrahydrofuran (dry)

  • Benzene

Procedure:

  • A solution of 2-mercaptophenol in aqueous potassium hydroxide is cooled to below 10°C.

  • A solution of N,N-dimethylthiocarbamyl chloride in dry tetrahydrofuran is added to the stirred solution, maintaining the temperature below 12°C.[3]

  • After the addition is complete, stirring is continued for 10 minutes. The reaction mixture is made alkaline with 10% potassium hydroxide and extracted with benzene.[3]

  • The combined organic layers are washed, dried, and the solvent is removed to give the crude product, which can be purified by crystallization.[3]

Step 2: Newman-Kwart Rearrangement and Hydrolysis to 2-Mercaptophenol

Materials:

  • O-(2-Hydroxyphenyl) dimethylthiocarbamate

  • Potassium hydroxide

  • Ethylene glycol

Procedure:

  • O-(2-Hydroxyphenyl) dimethylthiocarbamate is heated at 270–275°C for 45 minutes under a nitrogen atmosphere.[3]

  • After cooling, a solution of potassium hydroxide in water and ethylene glycol is added, and the mixture is heated at reflux for 1 hour.[3]

  • The cooled reaction mixture is poured onto ice, and after workup and acidification, the crude product is extracted.[3]

  • Distillation yields pure 2-mercaptophenol.[3]

Step 3: Methylation of 2-Mercaptophenol

Materials:

  • 2-Mercaptophenol

  • Dimethyl sulfate

  • Sodium carbonate

  • Water

Procedure:

  • A mixture of 2-mercaptophenol, dimethyl sulfate, and sodium carbonate is prepared.

  • The mixture is heated to a temperature between 75° and 100°C and stirred for approximately 2 hours.[4]

  • As the reaction proceeds and the mixture thickens, small portions of water are added to maintain fluidity.[4]

  • After the reaction period, water is added, the mixture is acidified, and the product is extracted to yield this compound.[4]

References

A Comparative Analysis of the Antioxidant Properties of Thiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the antioxidant properties of various thiophenol derivatives, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. By presenting key experimental data, detailed protocols, and visual representations of antioxidant mechanisms, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the antioxidant potential of these sulfur-containing compounds.

Introduction to Thiophenol Derivatives as Antioxidants

Thiophenol and its derivatives are organosulfur compounds analogous to phenols, with the oxygen atom of the hydroxyl group replaced by a sulfur atom.[1] While phenols and polyphenols are extensively studied for their antioxidant capabilities, thiophenols are emerging as a potent class of antioxidants.[2] The thiol (-SH) group in these molecules can readily donate a hydrogen atom to neutralize free radicals, a key mechanism in combating oxidative stress.[3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] The investigation into thiophenol derivatives is driven by the search for novel, highly effective antioxidants with potential therapeutic applications.[2]

Comparative Antioxidant Activity

The antioxidant activity of thiophenol derivatives is commonly evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most prevalent. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or as Trolox equivalents (TEAC), which compare the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

Below is a compilation of experimental data from various studies, summarizing the antioxidant activities of a range of thiophenol derivatives.

Table 1: DPPH Radical Scavenging Activity of Thiophenol Derivatives
CompoundSubstituent(s)IC50 (µM)Trolox EquivalentReference
Thiophenol---[2]
4-Methylthiophenol4-CH₃--[2]
4-Methoxythiophenol4-OCH₃-> Trolox[2]
4-Chlorothiophenol4-Cl-< Trolox[2]
4-Aminothiophenol4-NH₂-> Trolox[2]
2-Aminothiophenol2-NH₂-> Trolox[2]
2,6-Dimethylthiophenol2,6-(CH₃)₂-> Trolox[2]
Cinnamic acid-based thiophenol 1-15.3 ± 0.8-[4]
Cinnamic acid-based thiophenol 23-OCH₃12.1 ± 0.5-[4]
Catechol thioether with thiophenol-EC50: 3.5 µM-[3][5]
Table 2: ABTS Radical Scavenging Activity of Thiophenol Derivatives
CompoundSubstituent(s)IC50 (µM)Trolox EquivalentReference
Thiophenol---[2]
4-Methylthiophenol4-CH₃--[2]
4-Methoxythiophenol4-OCH₃-> Trolox[2]
4-Chlorothiophenol4-Cl-< Trolox[2]
4-Aminothiophenol4-NH₂-> Trolox[2]
2-Aminothiophenol2-NH₂-> Trolox[2]
2,6-Dimethylthiophenol2,6-(CH₃)₂-> Trolox[2]
Cinnamic acid-based thiophenol 1-8.7 ± 0.3-[4]
Cinnamic acid-based thiophenol 23-OCH₃7.9 ± 0.2-[4]

Note: A lower IC50/EC50 value indicates higher antioxidant activity. For Trolox equivalents, a value greater than Trolox indicates superior activity.

Structure-Activity Relationship

The antioxidant efficacy of thiophenol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) such as amino (-NH₂) and methoxy (-OCH₃) groups, particularly at the ortho and para positions, have been shown to enhance antioxidant activity.[2] This is attributed to their ability to stabilize the resulting thiyl radical through resonance, thus facilitating hydrogen atom donation.[6] Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) tend to decrease antioxidant activity. The position of the substituent also plays a crucial role, with ortho and para substitutions generally leading to greater activity than meta substitutions due to more effective resonance stabilization of the radical.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant activity. Below are representative protocols for the DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP) assays, compiled from various sources.[7][8][9][10][11][12]

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by a hydrogen-donating antioxidant.[10]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7][10]

    • Prepare stock solutions of the test compounds and a positive control (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol, ethanol, or DMSO).[7]

  • Assay Procedure:

    • Add a specific volume of the test compound solution at various concentrations to an equal volume of the DPPH working solution.[7]

    • Include a blank containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[7]

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation:

    • Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[9][11]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

    • Dilute the ABTS•+ solution with ethanol or a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound solution at various concentrations to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[13]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][12]

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[8]

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the test sample to the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a set time (e.g., 30 minutes).[8]

    • Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as mM Fe(II) equivalents.

Antioxidant Mechanism and Signaling Pathways

The primary antioxidant mechanism of thiophenol derivatives is direct radical scavenging through hydrogen atom transfer (HAT).[2] In this process, the thiol group donates a hydrogen atom to a free radical, neutralizing it and forming a relatively stable thiyl radical. This thiyl radical can be further stabilized by resonance, particularly with the aid of electron-donating substituents on the aromatic ring.

While direct scavenging is the predominant mechanism, thiol-containing compounds can also participate in cellular redox signaling pathways.[14] The endogenous glutathione and thioredoxin systems are critical for maintaining cellular redox homeostasis and rely on the reversible oxidation-reduction of thiol groups in cysteine residues.[14][15] Although direct evidence for the interaction of synthetic thiophenol derivatives with these specific pathways is still an active area of research, it is plausible that they could influence the cellular redox state and thereby modulate the activity of redox-sensitive signaling proteins.

Antioxidant_Mechanism cluster_direct Direct Radical Scavenging cluster_cellular Potential Cellular Interaction Thiophenol Thiophenol Derivative (R-SH) ThiylRadical Thiyl Radical (R-S•) Thiophenol->ThiylRadical H• donation FreeRadical Free Radical (X•) NeutralizedMolecule Neutralized Molecule (XH) FreeRadical->NeutralizedMolecule H• acceptance Thiophenol2 Thiophenol Derivative RedoxSignaling Redox Signaling Pathways (e.g., Thioredoxin, Glutathione systems) Thiophenol2->RedoxSignaling Modulates Redox State CellularResponse Cellular Antioxidant Response RedoxSignaling->CellularResponse Regulates

Caption: Antioxidant mechanisms of thiophenol derivatives.

The workflow for evaluating the antioxidant potential of thiophenol derivatives typically involves a series of in vitro assays to determine their radical scavenging and reducing capabilities.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Synthesis Synthesis of Thiophenol Derivatives DPPH DPPH Assay (Radical Scavenging) Synthesis->DPPH ABTS ABTS Assay (Radical Scavenging) Synthesis->ABTS FRAP FRAP Assay (Reducing Power) Synthesis->FRAP IC50 IC50 / EC50 Determination DPPH->IC50 ABTS->IC50 TEAC TEAC Calculation ABTS->TEAC SAR Structure-Activity Relationship Analysis FRAP->SAR IC50->SAR TEAC->SAR

Caption: Experimental workflow for antioxidant evaluation.

References

Validation of 2-(Methylthio)phenol as a starting material for GMP synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a starting material is a critical decision in the Good Manufacturing Practice (GMP) synthesis of an Active Pharmaceutical Ingredient (API). This choice profoundly impacts the efficiency of the synthetic route, the purity profile of the final product, and the overall cost-effectiveness of the manufacturing process. This guide provides a comprehensive validation of 2-(Methylthio)phenol as a starting material for GMP synthesis, offering a comparative analysis with plausible alternative starting materials.

This compound is a versatile building block in organic synthesis, notable for its bifunctional nature with both a hydroxyl and a thioether group.[1] A significant application of this compound is as a key intermediate in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγt) inhibitors.[1] RORγt is a crucial nuclear receptor in the immune system, and its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[1]

This guide will use the synthesis of a hypothetical RORγt inhibitor, "Compound X," to provide a comparative framework for evaluating this compound against two alternative starting materials: 2-Methoxythiophenol and 4-Chlorophenol.

Performance Comparison of Starting Materials

The efficiency of a synthetic route under GMP conditions is multi-faceted, encompassing reaction yield, purity of the final API, the impurity profile, and overall cost. The following tables provide an illustrative comparison of the synthesis of "Compound X" starting from this compound and the selected alternatives.

Table 1: Comparison of Synthetic Route Performance

ParameterRoute A: this compoundRoute B: 2-MethoxythiophenolRoute C: 4-Chlorophenol
Number of Synthetic Steps 345
Overall Yield (%) 655545
Final API Purity (%) >99.5>99.5>99.0
Key Process Considerations Direct coupling, favorable reaction kinetics.Requires an additional demethylation step.Requires introduction of the thioether moiety and subsequent functionalization.
GMP Compliance Risk Low - Fewer steps reduce the chance of process deviation.Moderate - Additional step increases complexity.High - More steps and complex transformations increase risk.

Table 2: Cost Analysis of Starting Materials

Starting MaterialSupplier ExamplePrice (USD/kg) - Illustrative
This compoundTCI Chemicals, ChemScene~$200 - $400
2-MethoxythiophenolSigma-Aldrich~$2,170[2]
4-ChlorophenolSigma-Aldrich, Thermo Fisher Scientific~$100 - $200[3][4]

Note: Prices are illustrative and can vary based on supplier, purity, and quantity.

Table 3: Impurity Profile Comparison

Starting MaterialPotential Key ImpuritiesMitigation Strategy
This compound Unreacted 2-mercaptophenol, over-methylated byproducts, residual methylating agents.Stringent in-process controls, purification by crystallization.
2-Methoxythiophenol Residual demethylating agents, regioisomers from incomplete reaction.Robust purification of intermediates, strict control of reaction conditions.
4-Chlorophenol Dichlorinated phenols, residual starting material, isomers from subsequent reactions.Multi-step purification, rigorous analytical testing of intermediates.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation in a GMP environment. Below are the protocols for the key synthetic transformations discussed.

Synthesis of "Compound X" from this compound (Route A)

Step 1: N-Alkylation of a heterocyclic core with a suitable alkyl halide.

  • Procedure: To a solution of the heterocyclic core (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes. Add the alkyl halide (1.1 eq) and heat the reaction to 80°C for 4 hours. Monitor the reaction by TLC/HPLC. Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.

Step 2: Palladium-catalyzed cross-coupling of the N-alkylated intermediate with this compound.

  • Procedure: To a degassed solution of the N-alkylated intermediate (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq). Heat the mixture to 110°C for 12 hours under an inert atmosphere. Monitor the reaction by TLC/HPLC. After completion, cool the reaction, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography.

Step 3: Final salt formation.

  • Procedure: Dissolve the purified product from Step 2 in a suitable solvent (e.g., isopropanol). Add a solution of the desired acid (e.g., HCl in isopropanol, 1.1 eq) dropwise with stirring. Collect the precipitated salt by filtration, wash with a cold solvent, and dry under vacuum to yield "Compound X".

Visualizations

RORγt Signaling Pathway

// Nodes Cytokines [label="Cytokines (e.g., IL-6, IL-23, TGF-β)", fillcolor="#F1F3F4", fontcolor="#202124"]; Naive_T_Cell [label="Naïve CD4+ T Cell", fillcolor="#FFFFFF", fontcolor="#202124"]; STAT3 [label="STAT3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; RORgt_Expression [label="RORγt Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Th17_Differentiation [label="Th17 Cell Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; RORgt_Activity [label="RORγt Transcriptional Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL17_Production [label="IL-17 Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation & Autoimmunity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound_X [label=""Compound X"\n(RORγt Inhibitor)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges Cytokines -> Naive_T_Cell [label=" stimulate"]; Naive_T_Cell -> STAT3; STAT3 -> RORgt_Expression [label=" induces"]; RORgt_Expression -> Th17_Differentiation [label=" drives"]; Th17_Differentiation -> RORgt_Activity; RORgt_Activity -> IL17_Production [label=" promotes"]; IL17_Production -> Inflammation; Compound_X -> RORgt_Activity [label=" inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental Workflow for GMP Synthesis of "Compound X"

// Nodes Start [label="Starting Material Dispensing\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: N-Alkylation", fillcolor="#FBBC05", fontcolor="#202124"]; IPC1 [label="In-Process Control 1\n(HPLC, Purity)", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; Step2 [label="Step 2: Cross-Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IPC2 [label="In-Process Control 2\n(HPLC, Impurity Profile)", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; Purification [label="Purification\n(Crystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Salt Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_QC [label="Final QC Testing\n(Purity, Identity, Assay)", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; Packaging [label="Packaging & Labeling", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> IPC1; IPC1 -> Step2; Step2 -> IPC2; IPC2 -> Purification; Purification -> Step3; Step3 -> Final_QC; Final_QC -> Packaging; } .dot Caption: GMP workflow for the synthesis of "Compound X".

Conclusion

The validation of a starting material for GMP synthesis requires a holistic assessment of the entire manufacturing process. While this compound may not be the most inexpensive starting material on a per-kilogram basis, its use in the synthesis of RORγt inhibitors like the hypothetical "Compound X" can lead to a more efficient and robust GMP process. The shorter synthetic route reduces the number of unit operations, minimizes the potential for introducing impurities, and lowers the overall manufacturing risk. In contrast, while a starting material like 4-Chlorophenol may have a lower initial cost, the more complex and lengthy synthetic pathway it necessitates can lead to higher overall production costs, greater challenges in impurity control, and a more complex validation process. Therefore, based on this comparative analysis, this compound presents a strong case as a preferred starting material for the GMP synthesis of this class of therapeutic agents, aligning with the principles of quality by design and efficient manufacturing.

References

Comparative Efficacy of Catalysts in the Synthesis of 2-(Methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(Methylthio)phenol, a key intermediate in the development of pharmaceuticals such as ROR-γ inhibitors, requires efficient and selective catalytic methods.[1][2] This guide provides a comparative analysis of different catalysts for the synthesis of this important building block, supported by experimental data to inform catalyst selection in research and development.

Overview of Synthetic Strategies

The primary route for the synthesis of this compound is the direct ortho-methylthiolation of phenol. This approach involves the reaction of phenol with a methylthio source, such as dimethyl disulfide (DMDS), in the presence of a catalyst. The selection of the catalyst is crucial for achieving high yield and regioselectivity.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of this compound via the direct ortho-methylthiolation of phenol with dimethyl disulfide.

CatalystSubstrateProductYield (%)Reaction ConditionsReference
Aluminum (Al)PhenolThis compound40.0Reflux at ~170°C, then 170-185°C for 3 hours[3]
Aluminum Chloride (AlCl₃)PhenolThis compound80Reflux for 2 hours in CCl₄[1]
Aluminum (Al)p-Cresol4-Methyl-2-(methylthio)phenol55Reflux at ~160°C overnight[4]

Key Observations:

  • Aluminum chloride (AlCl₃) demonstrates significantly higher efficacy, achieving an 80% yield of this compound, double the yield obtained with metallic aluminum.[1][3]

  • Metallic aluminum (Al) is also a viable catalyst, though it provides a more moderate yield of 40%.[3] Its application extends to substituted phenols, as evidenced by the 55% yield in the synthesis of 4-methyl-2-(methylthio)phenol from p-cresol.[4]

Experimental Protocols

Below are the detailed experimental methodologies for the synthesis of this compound and a related derivative using the catalysts discussed.

Synthesis of this compound using Aluminum Catalyst

Procedure: A mixture of phenol (402 g, 4.2 moles) and toluene (60 ml) is distilled to remove the toluene and yield substantially anhydrous phenol.[3] To the anhydrous phenol, aluminum turnings (7.5 g, 0.28 moles) are added slowly at a temperature of 125°C to 140°C.[3] After the evolution of hydrogen ceases, dimethyl disulfide (250 ml, 2.8 moles) is added, and the resulting mixture is refluxed overnight at approximately 170°C.[3] The mixture is then heated for an additional 3 hours at 170°C to 185°C.[3] Volatile materials are removed by vacuum evacuation. Unreacted phenol is removed by distillation. The residue, which predominantly contains the product, is then distilled to yield this compound.[3]

Synthesis of this compound using Aluminum Chloride Catalyst

Procedure: To a solution of phenol (47.1 g, 0.5 mol) in carbon tetrachloride (50 mL), aluminum chloride (66.7 g, 0.5 mol) and dimethyl disulfide (47.1 g, 0.5 mol) are added to form a yellow solution.[1] The solution is refluxed for 2 hours.[1] Following the reflux, water is added, and the mixture is extracted with chloroform.[1] The organic layer is dehydrated with anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to obtain the crude product.[1] The crude product is then purified by distillation and silica gel column chromatography to yield this compound.[1]

Synthesis of 4-Methyl-2-(methylthio)phenol using Aluminum Catalyst

Procedure: A mixture of p-cresol (65 g, 0.60 moles) and toluene (20 ml) is distilled to remove the toluene.[4] Aluminum turnings (1.1 g, 0.04 gram atoms) are then added to the dried p-cresol, and the mixture is heated at 150°-160°C until hydrogen evolution stops.[4] Dimethyl disulfide (36 ml, 0.4 moles) is added, and the mixture is heated at reflux (around 160°C) overnight. The mixture is refluxed for an additional 4 hours and then flashed under vacuum.[4] The resulting mixture is distilled to yield 4-methyl-2-(methylthio)-phenol.[4]

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow for catalyst screening and the proposed reaction pathway for the synthesis of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Phenol + Dimethyl Disulfide Heating Heating / Reflux Reactants->Heating Catalyst Catalyst (e.g., Al, AlCl3) Catalyst->Heating Solvent Solvent (e.g., CCl4 or neat) Solvent->Heating Monitoring Reaction Monitoring (e.g., TLC, GC) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation, Chromatography) Extraction->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General experimental workflow for the catalytic synthesis of this compound.

reaction_pathway Phenol Phenol Intermediate Activated Complex Phenol->Intermediate DMDS Dimethyl Disulfide (CH3-S-S-CH3) DMDS->Intermediate Catalyst Catalyst (Al or AlCl3) Catalyst->Intermediate Product This compound Intermediate->Product Byproduct CH3SH Intermediate->Byproduct

Caption: Proposed reaction pathway for the ortho-methylthiolation of phenol.

Conclusion

Based on the available data, aluminum chloride is a more effective catalyst than metallic aluminum for the direct ortho-methylthiolation of phenol with dimethyl disulfide, providing a significantly higher yield of this compound under the reported conditions. The choice of catalyst will depend on the desired yield, cost, and reaction conditions feasible for a specific application. Further optimization of reaction parameters for the aluminum-catalyzed synthesis could potentially improve its efficacy.

References

Safety Operating Guide

Proper Disposal of 2-(Methylthio)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-(Methylthio)phenol, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always use the following PPE when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1] Dispose of contaminated gloves properly after use.

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of vapors.[1][2]

Spill Management: In the event of a spill, ensure the area is well-ventilated.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal.[1][2]

Quantitative Data Summary

The following table summarizes key physical and hazard data for this compound.

PropertyValueReference
Molecular Formula C7H8OS[1]
Molecular Weight 140.21 g/mol [1]
Physical State Liquid[1]
Appearance Colorless[1]
Specific Gravity 1.16 g/cm3 [2]
Signal Word Warning[1]
Hazard Statements H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

The primary and most secure method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed hazardous waste disposal contractor.

1. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical.

  • Do not mix with other waste streams to avoid potential chemical reactions.

2. Labeling:

  • Clearly label the container with the words "Hazardous Waste."[3]

  • Include the full chemical name: "this compound."

  • List the associated hazards (e.g., Skin Irritant, Eye Irritant).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly closed.[1][2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to schedule a pickup.

  • Provide them with accurate information regarding the waste, including its chemical composition and quantity.

  • Waste codes should be assigned by the user based on the application for which the product was used, in accordance with local and national regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Dedicated, Compatible Container ppe->collect label Label Container: 'Hazardous Waste' 'this compound' Hazards collect->label store Store in a Secure, Ventilated Area label->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact pickup Arrange for Pickup and Proper Disposal contact->pickup end End: Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-(Methylthio)phenol (CAS No. 1073-29-6). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This document is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the Safety Data Sheet (SDS).

Immediate Safety Precautions

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for phenolic compounds.

Protection Type Recommended PPE Notes
Eye and Face Protection Chemical safety goggles and a face shieldMust be worn when there is a risk of splashing.[2][3]
Skin Protection - Fully buttoned laboratory coat- Long pants and closed-toe shoes- Chemical-resistant apron (for splash potential)Ensure complete skin coverage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)No specific breakthrough time data is available for this compound. For phenolic compounds, Butyl rubber and Neoprene are often recommended for extended contact.[4] Always inspect gloves for integrity before use and change them immediately if contaminated.
Respiratory Protection Not typically required if handled in a fume hood.If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk.

  • Pre-Operational Checks:

    • Ensure the Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that a certified chemical fume hood is operational.

    • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.

    • Assemble all necessary PPE as specified in the table above.

    • Prepare a designated and clearly labeled hazardous waste container.

  • Handling Procedure:

    • Conduct all weighing, transferring, and preparation of solutions containing this compound inside a chemical fume hood.

    • Wear the appropriate PPE throughout the entire handling process.

    • Avoid the creation of aerosols.

    • Keep containers of this compound tightly closed when not in use.[2]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly dispose of all contaminated disposable PPE and materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash off with plenty of soap and water.[1] Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. All waste containing this chemical is considered hazardous.

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material.

  • Solid Waste: All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weighing boats) contaminated with this compound should be collected in a separate, sealed container and disposed of as hazardous solid waste.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. Follow your institution's procedures for the disposal of empty chemical containers.

Disposal Procedure
  • Labeling: Clearly label all hazardous waste containers with "Hazardous Waste," the chemical name "this compound," and a description of the contents.

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not dispose of this compound down the drain.

Quantitative Data Summary

Due to a lack of specific data for this compound, the following table provides information for the closely related compound, phenol, which can be used as a conservative reference.

Parameter Value (for Phenol) Source
OSHA PEL (8-hr TWA) 5 ppmOSHA[5]
NIOSH REL (10-hr TWA) 5 ppmNIOSH[5]
NIOSH REL (15-min Ceiling) 15.6 ppmNIOSH[5]
ACGIH TLV (8-hr TWA) 5 ppmACGIH[5]

Note: PEL = Permissible Exposure Limit; TWA = Time-Weighted Average; REL = Recommended Exposure Limit; TLV = Threshold Limit Value. These values are for phenol and should be used as a guideline only.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Weigh & Transfer D->E F Keep Containers Closed E->F G Decontaminate Surfaces & Equipment F->G H Segregate & Label Hazardous Waste G->H I Store Waste Securely H->I J Contact EHS for Disposal I->J K Spill or Exposure Occurs L Follow First Aid Procedures K->L M Notify Supervisor & Seek Medical Attention L->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.